Product packaging for 2-Benzoxazolinone(Cat. No.:CAS No. 59-49-4)

2-Benzoxazolinone

Katalognummer: B145934
CAS-Nummer: 59-49-4
Molekulargewicht: 135.12 g/mol
InChI-Schlüssel: ASSKVPFEZFQQNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2-benzoxazolinone is a member of the class of benzoxazoles that is 2,3-dihydro-1,3-benzoxazole carrying an oxo group at position 2. It has a role as an allelochemical and a phytoalexin.
This compound has been reported in Acanthus ilicifolius, Grosmannia wageneri, and other organisms with data available.
RN given refers to parent cpd;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO2 B145934 2-Benzoxazolinone CAS No. 59-49-4

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSKVPFEZFQQNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9049324
Record name 2-Benzoxazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9049324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Benzoxazolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032931
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

335.00 °C. @ 760.00 mm Hg
Record name 2-Benzoxazolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032931
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>20.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID14719300
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

59-49-4
Record name 2(3H)-Benzoxazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoxazolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-BENZOXAZOLINONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3812
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2(3H)-Benzoxazolone
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Benzoxazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9049324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2(3H)-benzoxazolone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.391
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZOXAZOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X996Q809V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Benzoxazolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032931
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

141 - 142 °C
Record name 2-Benzoxazolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032931
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 2-Benzoxazolinone for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the fundamental properties of 2-benzoxazolinone. This document details its core chemical and physical characteristics, spectroscopic profile, synthesis, and key biological activities, including relevant signaling pathways and experimental protocols.

Core Properties and Data

This compound, a heterocyclic compound, serves as a valuable scaffold in medicinal chemistry and drug discovery. Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 1,3-benzoxazol-2(3H)-one[1]
CAS Number 59-49-4[1]
Molecular Formula C₇H₅NO₂[1]
Molecular Weight 135.12 g/mol [1]
Appearance Light beige to brown-grey powder
Melting Point 137-139 °C
Boiling Point 335.0 °C at 760 mmHg
Solubility Insoluble in water; soluble in hot water, DMSO (slightly), Methanol (slightly), benzene, and chlorobenzene.
pKa 9.50 ± 0.70 (Predicted)
LogP 1.16

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Peaks/Signals
¹H NMR Spectral data indicates signals corresponding to the aromatic protons and the N-H proton of the heterocyclic ring.
¹³C NMR Expected signals include those for the carbonyl carbon, the aromatic carbons, and the carbons of the heterocyclic ring.
Infrared (IR) Characteristic absorption bands are observed for the N-H stretch, C=O (carbonyl) stretch, and C-O-C stretch.
Mass Spectrometry (MS) The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of o-aminophenol with urea in an acidic aqueous medium. This method avoids the use of hazardous reagents like phosgene.

G o_aminophenol o-Aminophenol intermediate Intermediate (Isocyanate derivative) o_aminophenol->intermediate Reacts with urea Urea urea->intermediate Reacts with h2so4 H₂SO₄ (catalyst) Water h2so4->intermediate benzoxazolinone This compound intermediate->benzoxazolinone Intramolecular cyclization

General synthesis workflow for this compound.

Experimental Protocol: Synthesis from o-Aminophenol and Urea
  • Reaction Setup: In a reaction vessel, create a mixture of o-aminophenol and water.

  • Acidification: While stirring, add sulfuric acid monohydrate to the mixture to form the salt of o-aminophenol.

  • Addition of Urea: To the resulting suspension, add urea.

  • Heating: Heat the mixture to approximately 115 °C. A complete dissolution should be observed.

  • pH Adjustment: Slowly add sulfuric acid monohydrate dropwise over several hours to maintain the pH of the solution at approximately 2 to 3.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature.

  • Neutralization and Isolation: Adjust the pH of the suspension to 5-6 to precipitate the product.

  • Filtration and Washing: Filter the precipitate and wash it with water.

  • Drying: Dry the isolated solid to obtain this compound.

Biological Activity and Mechanisms of Action

This compound and its derivatives exhibit a broad range of biological activities, including antimicrobial, antifungal, herbicidal, and anti-leishmanial properties. Notably, some derivatives have been investigated for their potential as anticancer agents through the inhibition of key signaling pathways.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Certain this compound derivatives have been shown to inhibit the VEGFR-2 signaling pathway.

G cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Benzoxazolinone This compound Derivative Benzoxazolinone->VEGFR2 Inhibits PIP2 PIP₂ PLCg->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes

Inhibition of the VEGFR-2 signaling pathway.

Induction of Apoptosis via the Bax/Bcl-2 Pathway

The balance between pro-apoptotic proteins, such as Bax, and anti-apoptotic proteins, like Bcl-2, is critical for regulating programmed cell death (apoptosis). Shifting this balance towards apoptosis is a key strategy in cancer therapy. Some this compound derivatives have been found to induce apoptosis by modulating the levels or activities of Bax and Bcl-2 family proteins.

G cluster_cell Cancer Cell Benzoxazolinone This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Benzoxazolinone->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspases Caspase Cascade Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Induction of apoptosis via the Bax/Bcl-2 pathway.

Experimental Protocols for Biological Activity

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of this compound in the broth to achieve a range of concentrations.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Prepare serial dilutions of This compound in a 96-well plate B->C D Incubate plate at appropriate temperature C->D E Visually or spectrophotometrically assess microbial growth D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

Workflow for Broth Microdilution Assay.

This guide provides a foundational understanding of this compound for research and development purposes. The versatility of this scaffold continues to make it an attractive starting point for the design of novel therapeutic agents.

References

The Synthesis and Discovery of 2-Benzoxazolinone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 2-Benzoxazolinone, a heterocyclic compound featuring a fused benzene and oxazolidin-2-one ring system, has emerged as a privileged scaffold in medicinal chemistry and drug discovery. Its diverse biological activities, ranging from antimicrobial and anti-inflammatory to anticancer and antiviral properties, have garnered significant attention from the scientific community. This technical guide provides a comprehensive overview of the synthesis, discovery, and key biological aspects of this compound and its derivatives, tailored for researchers, scientists, and drug development professionals.

Discovery and Significance

The this compound core was first synthesized in the early 20th century during explorations of benzoxazole derivatives, though specific details of its initial discovery are not extensively documented.[1] It is a naturally occurring phytoalexin and allelochemical, notably produced by rye (Secale cereale), where it exhibits phytotoxic properties.[2] The versatility of the this compound scaffold allows for substitutions at various positions, primarily at the N-3 and C-6 positions, leading to a vast library of derivatives with a wide spectrum of pharmacological activities.[3] These activities include analgesic, anti-inflammatory, antimicrobial, anticonvulsant, anti-HIV, antileishmanial, anticancer, and antioxidant effects.[4][5]

Core Synthetic Methodologies

The synthesis of the this compound core and its derivatives has been achieved through several key methodologies.

Reaction of o-Aminophenols with Urea or Phosgene Equivalents

A common and straightforward method involves the condensation of o-aminophenols with urea or phosgene equivalents.

Experimental Protocol: Synthesis from o-Aminophenol and Urea

  • Reaction Setup: In a reaction kettle, add o-aminophenol, urea, and a solvent such as chlorobenzene.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen to create an inert atmosphere.

  • Heating: Heat the reaction mixture to a temperature range of 50-132°C.

  • Reaction Time: Maintain the reaction for approximately 6 hours.

  • Work-up: After the reaction is complete, cool the mixture with an ice brine bath to induce crystallization.

  • Isolation: Filter the solid product to obtain this compound.

Iron-Catalyzed Oxidative Cyclocarbonylation

A more recent and efficient method utilizes an iron catalyst for the oxidative cyclocarbonylation of 2-aminophenol.

Experimental Protocol: Fe-Catalyzed Synthesis

  • Reactants: In a glass ampoule, combine FeCl₃·6H₂O, o-aminophenol, CCl₄, and H₂O.

  • Autoclave: Place the sealed ampoule in a stainless-steel micro-autoclave.

  • Reaction Conditions: Heat the mixture to 100-120°C with stirring for 2-10 hours.

  • Neutralization: After the reaction, open the ampoule and neutralize the mixture with dry NaHCO₃.

  • Purification: Purify the product by chromatography on silica gel using ethyl acetate as the eluent.

  • Isolation: Remove the solvent using a rotary evaporator to yield this compound.

Hofmann Rearrangement of Salicylamide

A continuous-flow method employing the Hofmann rearrangement of salicylamide using trichloroisocyanuric acid (TCCA) as a chlorinating agent has also been developed.

Experimental Protocol: Continuous-Flow Hofmann Rearrangement

  • Flow Setup: Utilize a flow apparatus consisting of two peristaltic pumps connected via a Y-piece to a FEP coil reactor (10 mL).

  • Reactant Streams: Pump a solution of salicylamide and a solution of trichloroisocyanuric acid in an appropriate solvent through the two pumps.

  • Reaction: The reaction occurs within the coil reactor at room temperature.

  • Quenching: The output from the reactor is quenched with an acidic solution.

  • Extraction and Isolation: The product is then extracted and purified to yield this compound.

Key Biological Activities and Mechanisms of Action

This compound and its derivatives exhibit a broad range of biological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

The anticancer effects of this compound derivatives are often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival.

1. Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Several benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis, which is the formation of new blood vessels that tumors need to grow. By inhibiting VEGFR-2, these compounds can disrupt the tumor blood supply, leading to suppressed tumor growth and metastasis.

VEGFR2_Inhibition cluster_cell Tumor Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->P1 Activates Benzoxazolinone This compound Derivative Benzoxazolinone->VEGFR2 Inhibits Angiogenesis Angiogenesis, Proliferation, Survival P1->Angiogenesis Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

2. Induction of Apoptosis

This compound derivatives have been shown to induce apoptosis (programmed cell death) in various cancer cell lines. This is often achieved through the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. Some derivatives can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.

Apoptosis_Induction cluster_cell Cancer Cell Benzoxazolinone This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Benzoxazolinone->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Benzoxazolinone->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Induction of apoptosis by this compound derivatives via modulation of Bcl-2 family proteins.

Antimicrobial Activity

A significant body of research has highlighted the potential of this compound derivatives as effective antimicrobial agents against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Quantitative Data Summary

The following tables summarize key quantitative data for various this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
BOABBC-33A (Cervical Cancer)32.3
Derivative 14oHepG2 (Liver Cancer)-
Derivative 14lHepG2 (Liver Cancer)-
Derivative 14bHepG2 (Liver Cancer)4.61
Derivative 12lHepG2 (Liver Cancer)10.50
Derivative 12lMCF-7 (Breast Cancer)15.21
Derivative 8dMCF-7 (Breast Cancer)3.43
Derivative 8dHCT116 (Colon Cancer)2.79
Derivative 8dHepG2 (Liver Cancer)2.43

Note: Some IC₅₀ values were not explicitly stated in the source but were part of a comparative study.

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
This compoundStaphylococcus aureus>1000
This compoundEscherichia coli>1000
This compoundCandida albicans500
6-Methoxy-2-benzoxazolinoneStaphylococcus aureus500
6-Methoxy-2-benzoxazolinoneEscherichia coli>1000
6-Methoxy-2-benzoxazolinoneCandida albicans125
Amide DerivativeEscherichia coli-
Amide DerivativeBacillus subtilis-
5-Chlorobenzimidazole DerivativeEscherichia coli-
5-Chlorobenzimidazole DerivativeBacillus subtilis-

Note: Specific MIC values for some derivatives were described as demonstrating "wide antibacterial activity" without precise numerical data in the provided search results.

Experimental Workflows

The general workflow for the synthesis and evaluation of this compound derivatives typically follows a structured path from chemical synthesis to biological testing.

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_bioassay Biological Evaluation Start Starting Materials (e.g., o-aminophenol, urea) Synthesis Chemical Synthesis (e.g., Condensation, Cyclization) Start->Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Product Pure this compound Derivative Characterization->Product Antimicrobial Antimicrobial Assays (MIC, MBC) Product->Antimicrobial Anticancer Anticancer Assays (MTT, Apoptosis) Product->Anticancer Data Data Analysis Antimicrobial->Data Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition, Western Blot) Anticancer->Mechanism Mechanism->Data

Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive research into its synthesis and biological evaluation has revealed potent antimicrobial and anticancer activities. The ability to readily modify the core structure allows for the fine-tuning of its pharmacological properties, making it an attractive target for future drug discovery and development efforts. This guide provides a foundational understanding for researchers looking to explore the rich chemistry and biology of this important class of compounds.

References

2-Benzoxazolinone Chemistry: A Comprehensive Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 2-benzoxazolinone scaffold, a heterocyclic aromatic compound featuring a benzene ring fused to an oxazolone ring, has garnered significant attention in medicinal chemistry.[1] This privileged structure serves as a versatile core for the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities.[1][2] Derivatives of this compound have been investigated for their potent antimicrobial, anticancer, anti-HIV, analgesic, and anti-inflammatory properties, among others.[3][4] This guide provides an in-depth overview of the synthesis, chemical properties, and pharmacological applications of this compound, tailored for researchers and professionals in drug discovery and development.

Physicochemical and Spectroscopic Properties

This compound, with the chemical formula C₇H₅NO₂, is typically a light beige to brown-grey crystalline solid. It is generally insoluble in water but soluble in organic solvents like benzene, chlorobenzene, ethanol, and DMSO. The core structure is chemically active, with the hydrogen atom at the N-3 position and the C-6 position on the benzene ring being common sites for substitution and functionalization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₅NO₂
Molecular Weight 135.12 g/mol
CAS Number 59-49-4
Melting Point 137-142 °C
Boiling Point ~335 °C
LogP 1.16
Appearance Light beige to brown-grey powder

Table 2: Spectroscopic Data for this compound

SpectroscopyCharacteristic Peaks/ShiftsReference
¹H NMR Signals corresponding to aromatic protons and the N-H proton.
¹³C NMR Resonances for aromatic carbons and the carbonyl carbon (C=O).
IR (KBr, cm⁻¹) Peaks for N-H stretching (amide), C=O stretching (lactone/amide), and aromatic C-H stretching.
Mass Spec (EI) Molecular ion peak (M⁺) corresponding to its molecular weight.

Synthesis of the this compound Core and Derivatives

The synthesis of the this compound scaffold is well-established, with several efficient methods available. Functionalization of the core, primarily at the N-3 and C-6 positions, allows for the creation of a diverse library of derivatives with tailored pharmacological properties.

General Synthesis of the this compound Core

A common and direct method for synthesizing the this compound core involves the condensation of o-aminophenol with reagents like urea or phosgene.

  • Reaction with Urea: Heating o-aminophenol with urea, often in a solvent like chlorobenzene, results in the formation of this compound through cyclization.

  • Reaction with Phosgene: The reaction of o-aminophenol with phosgene or its equivalents is another established route to the core structure.

  • Fe-Catalyzed Synthesis: A more recent, highly efficient method involves the oxidative cyclocarbonylation of 2-aminophenol using iron catalysts such as FeCl₃·6H₂O in the presence of CCl₄ and water. This process is believed to proceed via the in situ formation of carbon dioxide.

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product o_aminophenol o-Aminophenol conditions Heat Solvent (e.g., Chlorobenzene) or FeCl₃ Catalyst o_aminophenol->conditions + reagent Urea / Phosgene / CO₂ (in situ) reagent->conditions benzoxazolinone This compound Core conditions->benzoxazolinone Cyclization

General synthesis of the this compound core.
Experimental Protocol: Fe-Catalyzed Synthesis

This protocol is adapted from a highly efficient method for synthesizing this compound.

  • Reactant Loading: In a glass ampoule, load FeCl₃·6H₂O, o-aminophenol, CCl₄, and H₂O. A typical molar ratio is [o-aminophenol]:[CCl₄]:[H₂O]:[FeCl₃·6H₂O] = 50:400:800:1.

  • Sealing: Seal the ampoule and place it inside a stainless-steel micro-autoclave, which is then hermetically sealed.

  • Reaction: Heat the autoclave to 100–120 °C with stirring for 2–10 hours.

  • Work-up: After the reaction, cool the autoclave, open it, and remove the ampoule. The product can then be isolated and purified using standard techniques such as crystallization or column chromatography.

Synthesis of Derivatives

Derivatives are commonly synthesized by reacting the pre-formed this compound core with various electrophiles. For instance, 3-(4-substituted benzoyl methyl)-2-benzoxazolinones can be prepared by reacting this compound with 4-substituted phenacyl bromides in ethanol. This N-alkylation at the 3-position is a key strategy for modifying the molecule's biological activity.

Biological and Pharmacological Activities

The this compound scaffold is a cornerstone for compounds with a wide array of biological activities, making it highly valuable in drug discovery.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Table 3: Example Antimicrobial Activity (MIC in µg/mL) of Benzoxazolinone Derivatives

CompoundEscherichia coliBacillus subtilisStaphylococcus aureusCandida albicansReference
Derivative A 62.531.2562.5>500
Derivative B 31.2515.6331.25250
Derivative C 12562.5125>500
(Note: Derivative A, B, and C represent specific hydrazone derivatives synthesized in the cited study. Values are illustrative of the data available.)
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining MIC.

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton broth for bacteria or RPMI 1640 for fungi.

  • Inoculum Preparation: Culture the microbial strains overnight. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension, resulting in a final concentration of about 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

prep_compounds Prepare Serial Dilutions of Test Compound inoculate Inoculate Microtiter Plate Wells prep_compounds->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 24 hours inoculate->incubate read_results Observe for Growth Inhibition incubate->read_results determine_mic Determine MIC Value read_results->determine_mic

Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Anticancer Activity

Benzoxazolinone derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways that are critical for cancer cell growth and survival.

Table 4: Example Anticancer Activity (IC₅₀ in µM) of Benzoxazolinone Derivatives

CompoundMCF-7 (Breast)HepG2 (Liver)HeLa (Cervical)Reference
BOABB --32.3
Derivative 6b 3.646.835.18
(Note: BOABB is N-cyclohexyl-2-(2-benzoxazolone-3-yl)-2-p-trifluoromethylphenylacetamide. Derivative 6b is a 2-mercaptobenzoxazole derivative.)

Mechanisms of Action:

  • Inhibition of VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. Certain benzoxazolinone derivatives inhibit the VEGFR-2 signaling pathway, thereby cutting off the tumor's blood supply.

  • Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Benzoxazolinone compounds can induce apoptosis by modulating the expression of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. An increased Bax/Bcl-2 ratio triggers the apoptotic cascade.

benzoxazolinone Benzoxazolinone Derivative vegfr2 VEGFR-2 Receptor benzoxazolinone->vegfr2 Inhibits pi3k PI3K/Akt Pathway vegfr2->pi3k Activates proliferation Tumor Cell Proliferation & Angiogenesis pi3k->proliferation Promotes

Inhibition of the VEGFR-2 signaling pathway.

benzoxazolinone Benzoxazolinone Derivative bax Bax (Pro-apoptotic) benzoxazolinone->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) benzoxazolinone->bcl2 Downregulates apoptosis Apoptosis (Programmed Cell Death) bax->apoptosis Induces bcl2->apoptosis Inhibits

Induction of apoptosis by modulating Bax and Bcl-2.
Anti-HIV Activity

A novel and promising application of this compound derivatives is in the treatment of HIV-1. These compounds have been identified as inhibitors of the HIV-1 nucleocapsid protein (NC), a key protein involved in viral replication.

Mechanism of Action:

The HIV-1 NC protein has a hydrophobic pocket that is crucial for its function. This compound derivatives can bind non-covalently to this pocket, primarily through π-π stacking interactions with the key residue Trp37. This binding event disrupts the normal function of the NC protein, thereby inhibiting viral replication without causing the ejection of zinc from the protein's zinc finger domains.

cluster_nc benzoxazolinone This compound Scaffold hydrophobic_pocket Hydrophobic Pocket (containing Trp37) benzoxazolinone->hydrophobic_pocket Binds via π-π stacking nc_protein HIV-1 Nucleocapsid (NC) Protein viral_replication Viral Replication hydrophobic_pocket->viral_replication Function Disrupted

Inhibition of HIV-1 NC protein function.
Other Activities

The therapeutic potential of this scaffold extends to other areas:

  • Analgesic and Anti-inflammatory: Certain derivatives have shown analgesic activities greater than that of acetylsalicylic acid and potent anti-inflammatory effects, partly by inhibiting prostaglandin E2 (PGE2) induced edema.

  • Anticonvulsant: The core structure is found in compounds with anticonvulsant properties.

  • Aldose Reductase Inhibition: Derivatives have been designed and evaluated as inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications.

Conclusion

The this compound core represents a highly versatile and privileged scaffold in drug discovery. Its straightforward synthesis and the ease with which its structure can be modified have allowed for the development of a vast library of compounds with a wide range of pharmacological activities. The potent antimicrobial, anticancer, and anti-HIV activities highlight the significant therapeutic potential of this chemical class. Future research focused on structure-activity relationship (SAR) studies and mechanism-of-action elucidation will continue to drive the development of novel and effective drugs based on the this compound framework.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of 2-Benzoxazolinone in Biological Systems

This technical guide provides a comprehensive overview of the molecular mechanisms of action of this compound and its derivatives in various biological systems. The information presented herein is intended to support research and development efforts in pharmacology and drug discovery.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a benzene ring fused to an oxazolone ring.[1][2] This core structure, also known as a scaffold, is found in a variety of naturally occurring and synthetic compounds that exhibit a wide range of biological activities.[3] Derivatives of this compound have been investigated for their potential as therapeutic agents, including anticancer, antimicrobial, anti-inflammatory, and analgesic applications.[4][5] The versatility of the benzoxazolin-2-one scaffold allows for structural modifications to fine-tune its pharmacological properties.

Core Mechanisms of Action

The biological effects of this compound derivatives are diverse and depend on their specific molecular targets. Several key mechanisms of action have been elucidated, which are detailed below.

Anticancer Activity

The anticancer properties of this compound derivatives are primarily attributed to two main mechanisms: the inhibition of key signaling pathways involved in cancer cell proliferation and survival, and the induction of programmed cell death (apoptosis).

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Certain benzoxazolin-2-one derivatives have been shown to inhibit the VEGFR-2 signaling pathway. By blocking VEGFR-2, these compounds can disrupt downstream signaling cascades, such as the PI3K/Akt and Ras/MAPK pathways, ultimately leading to a reduction in angiogenesis, cell proliferation, and survival of cancer cells.

VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt Ras_MAPK Ras/MAPK Pathway VEGFR2->Ras_MAPK VEGF VEGF VEGF->VEGFR2 Binds Benzoxazolinone This compound Derivative Benzoxazolinone->VEGFR2 Inhibits Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Proliferation Cell Proliferation PI3K_Akt->Proliferation Survival Cell Survival PI3K_Akt->Survival Ras_MAPK->Angiogenesis Ras_MAPK->Proliferation Ras_MAPK->Survival

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Apoptosis is a regulated process of cell death that is crucial for eliminating damaged or cancerous cells. Benzoxazole derivatives can induce apoptosis by modulating the expression of key regulatory proteins, specifically by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, followed by the activation of caspases, which are the executioners of apoptosis.

Apoptosis_Induction Benzoxazolinone This compound Derivative Bax Bax (Pro-apoptotic) Benzoxazolinone->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Benzoxazolinone->Bcl2 Downregulates Mito_Perm Mitochondrial Outer Membrane Permeabilization Bax->Mito_Perm Bcl2->Mito_Perm Inhibits Caspase_Act Caspase Activation Mito_Perm->Caspase_Act Apoptosis Apoptosis Caspase_Act->Apoptosis

Caption: Induction of apoptosis by this compound derivatives.

Management of Diabetic Complications

Derivatives of this compound have shown potential in addressing diabetic complications through a multi-targeted approach.

Aldose reductase (ALR2) is an enzyme in the polyol pathway that becomes more active during hyperglycemia. The accumulation of sorbitol, the product of ALR2 activity, is implicated in the pathogenesis of diabetic complications such as retinopathy and neuropathy. Certain this compound derivatives act as inhibitors of ALR2.

Advanced glycation end products (AGEs) are harmful compounds that form when proteins or lipids become glycated as a result of exposure to sugars. They contribute to the development of diabetic complications. Some this compound derivatives have been found to inhibit the formation of AGEs.

Anti-HIV Activity

The HIV-1 nucleocapsid protein (NC) is a small, basic protein with nucleic acid chaperone properties that plays a crucial role in viral replication. It has emerged as a promising target for antiretroviral therapy.

Certain this compound derivatives have been identified as inhibitors of the HIV-1 NC protein. These compounds are capable of binding to the hydrophobic pocket of NC, thereby suppressing its nucleic acid chaperone activity. This binding is non-covalent and does not involve the ejection of zinc from the zinc finger domains of the protein. The this compound moiety can establish hydrogen bond interactions with key residues within the hydrophobic pocket, including Gly35, Met46, and Trp37.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in a variety of diseases.

Myeloid differentiation protein 2 (MD2) is a key adaptor protein for Toll-like receptor 4 (TLR4), which plays a critical role in the inflammatory response to lipopolysaccharides (LPS). A series of benzoxazolone derivatives have been synthesized and shown to exhibit anti-inflammatory activity by targeting MD2. These compounds competitively inhibit the binding of a probe to the MD2 protein, with the most active compounds showing a direct binding interaction with MD2.

Quantitative Biological Activity Data

The biological activities of this compound derivatives are often quantified using various in vitro assays. The following tables summarize some of the reported quantitative data.

Compound Assay Cell Line/Target IC50 (µM) Reference
Benzoxazole derivative 3cAnti-inflammatory (IL-6 inhibition)-10.14 ± 0.08
Benzoxazole derivative 3dAnti-inflammatory (IL-6 inhibition)-5.43 ± 0.51
Benzoxazole derivative 3gAnti-inflammatory (IL-6 inhibition)-5.09 ± 0.88
Benzoxazolinone derivative 5-06Antiviral (HIV-1)-~100
Compound Biological Activity Organism/Target Activity/Inhibition (%) Reference
2-methylthiobenzoxazoleFungicidalVerticillium dahliae spores96.4%
Benzoxazolyl-2-carbamic acid butyl esterFungicidalVerticillium dahliae spores65%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the biological activity of this compound derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives) and incubated for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for 3-4 hours at 37°C. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a suitable solvent, and the absorbance is measured at a specific wavelength. The results are used to calculate the percentage of cell viability and the IC50 value of the compound.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat cells with various concentrations of test compounds adhere->treat incubate_compound Incubate for 48-72 hours treat->incubate_compound add_mtt Add MTT solution to each well incubate_compound->add_mtt incubate_mtt Incubate for 3-4 hours at 37°C add_mtt->incubate_mtt dissolve Dissolve formazan crystals incubate_mtt->dissolve measure Measure absorbance dissolve->measure analyze Calculate cell viability and IC50 measure->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

Broth Dilution Method for Antibacterial Activity

The broth dilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the target bacteria is prepared.

  • Serial Dilutions: The test compound is serially diluted in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Modified Koster's Test for Analgesic Activity

The modified Koster's test is an in vivo assay used to evaluate the analgesic properties of a compound in animal models, typically mice.

  • Induction of Pain: A painful stimulus, such as an intraperitoneal injection of a writhing-inducing agent (e.g., acetic acid), is administered to the animals.

  • Compound Administration: The test compound is administered to the animals at various doses prior to the painful stimulus.

  • Observation: The number of writhing responses (a characteristic stretching behavior indicative of pain) is counted over a specific period.

  • Data Analysis: The analgesic activity is determined by the percentage reduction in the number of writhes in the treated group compared to a control group.

Conclusion

The this compound scaffold is a promising platform for the development of novel therapeutic agents with a wide range of biological activities. The mechanisms of action are diverse, targeting key proteins and signaling pathways involved in cancer, diabetic complications, HIV infection, and inflammation. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of this compound derivatives will be crucial for advancing these compounds into clinical development. The elucidation of their specific molecular targets and signaling pathways will continue to be instrumental in this endeavor.

References

The Dawn of a Scaffold: An In-depth Technical Guide to the Early Studies and Discovery of 2-Benzoxazolinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzoxazolinone (BOA), a heterocyclic compound featuring a fused benzene and oxazolinone ring system, has emerged from the annals of chemical synthesis and natural product discovery to become a significant scaffold in medicinal chemistry. Its journey from a laboratory curiosity to a molecule of interest for its diverse biological activities is a testament to the continuous exploration of chemical space for therapeutic agents. This technical guide delves into the early studies and discovery of this compound, providing a comprehensive overview of its initial synthesis, isolation, characterization, and the first explorations of its biological potential. The content herein is curated to provide researchers, scientists, and drug development professionals with a foundational understanding of this important molecule, complete with detailed experimental protocols, quantitative data, and visualizations of its early-proposed mechanisms of action.

Discovery and Early Synthesis

First Isolation from a Natural Source

The first documented isolation of this compound from a natural source was reported in 1984 by Murty and colleagues from the leaves of the mangrove plant Acanthus ilicifolius[1][2]. This discovery marked a significant milestone, establishing this compound as a natural product and sparking interest in its potential ecological and pharmacological roles. The plant had been traditionally used for treating rheumatic pains and asthma.

Early Chemical Synthesis

While its natural occurrence was unveiled in the latter half of the 20th century, the chemical synthesis of this compound predates its discovery in nature. The most common and historically significant method for its preparation is the condensation of o-aminophenol with urea[3]. This reaction provides a straightforward and efficient route to the benzoxazolinone core. Another early method involved the reaction of o-aminophenol with phosgene or its derivatives.

Early Biological Investigations

Initial studies on this compound and its derivatives revealed a broad spectrum of biological activities, laying the groundwork for its future development as a versatile pharmacophore.

Antimicrobial and Antifungal Activity

Early research demonstrated that this compound and its derivatives possess notable antimicrobial and antifungal properties. These compounds were found to inhibit the growth of various Gram-positive and Gram-negative bacteria, as well as several fungal strains. The mechanism of its antimicrobial action was not fully elucidated in the earliest studies but was thought to be related to the electrophilic character of the heterocyclic ring.

Cytotoxic and Potential Anticancer Activity

Preliminary investigations into the cytotoxic effects of this compound derivatives revealed their potential as anticancer agents. Studies on various cancer cell lines showed that these compounds could inhibit cell proliferation at micromolar concentrations. These early findings prompted further research into the mechanisms underlying their cytotoxic effects.

Quantitative Data from Early Studies

The following tables summarize the quantitative data from early studies on the biological activity of this compound and its derivatives, providing a comparative overview of their potency.

Table 1: Early Antimicrobial Activity of this compound and its Derivatives (MIC values)

CompoundOrganismMIC (µg/mL)Reference
This compoundEscherichia coli>128
This compoundStaphylococcus aureus>128
3-Methyl-6-(1-hydroxy-2-morpholinopropyl)-2-benzoxazolinoneCandida krusei128
This compoundEscherichia coli4000
This compoundStaphylococcus aureus2000
This compoundKlebsiella pneumoniae2000
This compoundEnterococcus faecalis4000

Table 2: Early Cytotoxic Activity of this compound Derivatives (IC50 values)

CompoundCell LineIC50 (µM)Reference
Acanthoside AHepG215.4
Acanthoside AHeLa18.2
Acanthoside AA-54926.6
Acanthoside BHepG27.8
Acanthoside BHeLa10.5
Acanthoside BA-54912.3
Acanthoside CHepG212.1
Acanthoside CHeLa15.8
Acanthoside CA-54919.4
Acanthoside DHepG29.3
Acanthoside DHeLa11.7
Acanthoside DA-54914.5

Experimental Protocols from Early Studies

This section provides detailed methodologies for key experiments cited in the early literature on this compound, enabling researchers to understand and potentially replicate these foundational studies.

Isolation of this compound from Acanthus ilicifolius (Murty et al., 1984)
  • Extraction: The leaves of Acanthus ilicifolius were collected, shade-dried, and powdered. The powdered material was defatted with petroleum ether. The defatted plant material was then extracted with methanol.

  • Fractionation: The methanolic extract was concentrated under reduced pressure to yield a crude residue. The residue was suspended in water and partitioned successively with chloroform.

  • Chromatography: The chloroform fraction was concentrated and chromatographed on a silica gel column. The column was eluted with a gradient of petroleum ether and chloroform.

  • Purification: Fractions containing the compound of interest were combined and further purified by re-chromatography on a silica gel column (200 mesh) to yield pure this compound.

Chemical Synthesis of this compound from o-Aminophenol and Urea
  • Reaction Setup: In a round-bottom flask, o-aminophenol and a molar excess of urea (typically 1.5 to 3 equivalents) are mixed.

  • Solvent and Catalyst: The reaction can be carried out in a high-boiling solvent such as N,N-dimethylformamide (DMF) or in an aqueous acidic medium (e.g., sulfuric acid).

  • Heating: The reaction mixture is heated to a temperature ranging from 120°C to 160°C for several hours.

  • Workup: After the reaction is complete, the mixture is cooled, and the product is isolated. In a solvent-free reaction, the molten mass is cooled and treated with water to remove excess urea. The crude product is then collected by filtration. In a solvent-based reaction, the product may precipitate upon cooling or after the addition of water.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol or water, to afford the pure product.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The turbidity of the culture is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.

  • Serial Dilutions: The test compound (this compound or its derivative) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 35-37°C for 24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Early Insights into Mechanisms of Action

Initial investigations into the mode of action of this compound derivatives, particularly in the context of their anticancer activity, pointed towards the modulation of key signaling pathways involved in angiogenesis and apoptosis.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Early studies on bioactive benzoxazole derivatives suggested that they could exert their anti-angiogenic effects by inhibiting the VEGFR-2 signaling pathway. The proposed mechanism involves the binding of the benzoxazolinone scaffold to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby preventing its autophosphorylation and the subsequent downstream signaling cascade that promotes endothelial cell proliferation and migration.

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P_VEGFR2->Downstream Activates Benzoxazolinone This compound Benzoxazolinone->VEGFR2 Inhibits Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes

Caption: Inhibition of VEGFR-2 signaling by this compound.

Induction of Apoptosis via Modulation of Bax/Bcl-2 Ratio

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. The B-cell lymphoma 2 (Bcl-2) family of proteins plays a central role in regulating apoptosis, with proteins like Bcl-2 being anti-apoptotic and proteins like Bcl-2-associated X protein (Bax) being pro-apoptotic. The ratio of these proteins is a critical determinant of cell fate. Early studies on the cytotoxic effects of benzoxazole derivatives indicated that they could induce apoptosis by altering the balance of these proteins. It was proposed that these compounds could downregulate the expression of the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the activation of the caspase cascade, ultimately resulting in apoptosis.

Apoptosis_Induction Benzoxazolinone This compound Bcl2 Bcl-2 (Anti-apoptotic) Benzoxazolinone->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Benzoxazolinone->Bax Upregulates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspases Caspase Activation CytochromeC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Induction of apoptosis by this compound via Bax/Bcl-2 modulation.

Conclusion

The early studies and discovery of this compound have laid a robust foundation for its continued exploration in drug discovery and development. From its initial isolation from a traditional medicinal plant to its efficient chemical synthesis and the characterization of its broad biological activities, the journey of this compound exemplifies the synergy between natural product chemistry and synthetic medicinal chemistry. The preliminary insights into its mechanisms of action, including the inhibition of VEGFR-2 and the induction of apoptosis, have paved the way for the rational design of novel derivatives with enhanced potency and selectivity. This technical guide serves as a comprehensive resource for researchers, providing the historical context, key quantitative data, detailed experimental protocols, and early mechanistic hypotheses that continue to inspire the development of new therapeutics based on this versatile scaffold.

References

2-Benzoxazolinone: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-benzoxazolinone core, a bicyclic heterocyclic scaffold, has garnered significant attention in the field of medicinal chemistry, establishing itself as a "privileged structure." This designation stems from its recurring presence in a multitude of biologically active compounds spanning a wide therapeutic spectrum. Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective agents targeting various physiological and pathological processes. This technical guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, diverse biological activities supported by quantitative data, mechanisms of action illustrated through signaling pathways, and detailed experimental protocols for key assays.

Diverse Biological Activities of this compound Derivatives

The versatility of the this compound scaffold is underscored by the broad range of biological activities exhibited by its derivatives. These compounds have shown significant promise as antimicrobial, anticancer, and anti-inflammatory agents.

Antimicrobial Activity

Derivatives of this compound have demonstrated potent activity against a variety of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1] The antimicrobial efficacy is often attributed to the specific substitutions on the benzoxazolinone core, which can be fine-tuned to enhance potency and spectrum of activity.[2][3]

Table 1: Antimicrobial Activity of Selected this compound Derivatives

CompoundTarget MicroorganismMIC (µg/mL)MBC (µg/mL)Reference
Hydrazone Derivative (3-chloro substitution)Escherichia coli125500[2][4]
Hydrazone Derivative (3-chloro substitution)Bacillus subtilis125500
Amide DerivativeStaphylococcus aureus125500
5-Chlorobenzimidazole DerivativeSalmonella Enteritidis125500
3-Methyl-6-(1-hydroxy-2-morpholinopropyl)-2-benzoxazolinoneCandida krusei128-

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Anticancer Activity

The this compound scaffold has proven to be a fertile ground for the development of novel anticancer agents. Derivatives have exhibited significant cytotoxicity against a range of cancer cell lines, with mechanisms often involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the VEGFR-2 pathway, and the induction of apoptosis.

Table 2: Anticancer Activity of Selected this compound Derivatives

CompoundCancer Cell LineActivity ParameterValueReference
N-cyclohexyl-2-(2-benzoxazolone-3-yl)-2-p-trifluoromethylphenylacetamide (BOABB)Cervical Cancer (C-33A)IC5032.3 µM
Benzoxazinone Derivative 7Liver Cancer (HepG2)IC50< 10 µM
Benzoxazinone Derivative 15Breast Cancer (MCF-7)IC50< 10 µM
2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole Derivative 14bLung Cancer (A549)IC507.59 ± 0.31 μM
Benzoxazole Derivative 12lLiver Cancer (HepG2)IC5010.50 µM
Benzoxazole Derivative 8dBreast Cancer (MCF-7)IC503.43 µM
Benzoxazole Derivative 19 (NSC: 778839)CNS Cancer (SNB-75)% Growth Inhibition35.49%
Benzoxazole Derivative 20 (NSC: 778842)CNS Cancer (SNB-75)% Growth Inhibition31.88%

IC50: Half maximal inhibitory concentration; GI50: Half maximal growth inhibition

Anti-inflammatory and Analgesic Activities

A number of this compound derivatives have been reported to possess significant anti-inflammatory and analgesic properties. Their mechanism of action in this context is often linked to the inhibition of inflammatory mediators. For instance, certain derivatives have shown potent inhibition of prostaglandin E2 (PGE2) induced edema. More recently, derivatives have been identified as inhibitors of myeloid differentiation protein 2 (MD2), a key protein in the inflammatory response.

Table 3: Anti-inflammatory Activity of Selected this compound Derivatives

CompoundTarget/AssayActivity ParameterValueReference
Benzoxazolone Derivative 3dIL-6 InhibitionIC505.43 ± 0.51 µM
Benzoxazolone Derivative 3gIL-6 InhibitionIC505.09 ± 0.88 µM
1-(5-Chloro-3-methyl-2-benzoxazolone-6-yl)-2-[4-(2-methoxyphenyl)piperazine-1-yl]ethanolAnalgesic Activity (Koster's test)-More active than Aspirin
6-acyl-2-benzoxazolinone derivative 12PGE2 induced edema inhibition-Potent

Synthesis of the this compound Core and its Derivatives

A common and straightforward method for the synthesis of the this compound core involves the reaction of o-aminophenols with urea or phosgene equivalents. Further functionalization, primarily at the N-3 and C-6 positions, has led to a diverse library of compounds with enhanced biological activities.

General Experimental Protocols

Synthesis of 3-Substituted Benzoxazolin-2-ones: A prevalent synthetic route to introduce substituents at the 3-position involves the initial formation of the benzoxazolinone ring, followed by N-alkylation or N-acylation. For instance, the reaction of this compound with various electrophiles under basic conditions affords a wide range of 3-substituted derivatives.

Synthesis of Hydrazone Derivatives: New series of benzoxazolin-2-one linked to a variety of hydrazones can be synthesized and assessed for their antibacterial properties. These compounds are typically characterized by 1H NMR, 13C NMR, IR spectroscopy, and elemental analysis.

One-pot Synthesis of this compound Derivatives: A one-pot, base-mediated approach to Acanthus ilicifolius Linn alkaloid this compound derivatives has been developed. Starting from trichloroacetic acid, o-aminophenol, substituted benzaldehydes, and alkyl isocyanides, the desired this compound derivatives are obtained in good yields via a tandem Ugi condensation and intramolecular haloform cyclization.

Mechanisms of Action

Understanding the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for their rational design and development as therapeutic agents. Key mechanisms include the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the induction of apoptosis.

Inhibition of VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling cascade is a well-established strategy in cancer therapy. Certain benzoxazole derivatives have been shown to be potent inhibitors of VEGFR-2. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. This compound derivatives can interfere with this process, thereby inhibiting angiogenesis and suppressing tumor growth.

VEGFR2_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2_inactive VEGFR-2 (Inactive) VEGF->VEGFR2_inactive Binds VEGFR2_active VEGFR-2 Dimer (Active) VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation P1 Downstream Signaling VEGFR2_active->P1 Proliferation Cell Proliferation & Angiogenesis P1->Proliferation Benzoxazolinone This compound Derivative Benzoxazolinone->VEGFR2_active Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. This compound derivatives have been shown to induce apoptosis through the modulation of key regulatory proteins, such as those in the Bcl-2 family (e.g., Bax and Bcl-2) and caspases. An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to cell death.

Apoptosis_Induction cluster_regulation Apoptotic Regulation cluster_execution Execution Pathway Benzoxazolinone This compound Derivative Bax Bax (Pro-apoptotic) Benzoxazolinone->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Benzoxazolinone->Bcl2 Downregulates Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Cascade Caspase Activation Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Induction of apoptosis by this compound derivatives via modulation of Bax and Bcl-2.

Key Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed protocols for key experiments cited in the evaluation of this compound derivatives.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow for MIC Determination

MIC_Workflow A Prepare serial dilutions of this compound derivative in 96-well plate B Inoculate wells with standardized bacterial suspension (0.5 McFarland) A->B C Incubate at 37°C for 24 hours B->C D Observe for visible growth (turbidity) C->D E Determine MIC: Lowest concentration with no visible growth D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Protocol:

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight, and the turbidity of the suspension is adjusted to the 0.5 McFarland standard.

  • Serial Dilution: The this compound derivatives are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and is widely employed to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Workflow for MTT Assay

MTT_Workflow A Seed cancer cells in a 96-well plate and allow to adhere overnight B Treat cells with various concentrations of This compound derivative A->B C Incubate for a specified period (e.g., 48-72 hours) B->C D Add MTT solution to each well and incubate for 3-4 hours at 37°C C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at ~570 nm using a microplate reader E->F G Calculate IC50 from the dose-response curve F->G

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive research into its synthesis and biological evaluation has revealed potent antimicrobial, anticancer, and anti-inflammatory activities. The ability to readily modify the core structure allows for the fine-tuning of its pharmacological properties. The mechanisms of action, particularly the inhibition of key signaling pathways like VEGFR-2 and the induction of apoptosis, provide a solid foundation for the rational design of next-generation drugs. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field, facilitating the reproducible and standardized evaluation of new this compound derivatives. As our understanding of the intricate roles of this privileged structure in various biological processes continues to grow, so too will its potential to yield novel and effective therapies for a range of human diseases.

References

The Enigmatic Alkaloid: A Technical Guide to the Natural Sources and Isolation of 2-Benzoxazolinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Benzoxazolinone (BOA), a heterocyclic organic compound of significant interest due to its diverse biological activities. This document details its natural origins, provides structured quantitative data, and outlines detailed experimental protocols for its isolation from primary plant sources. Furthermore, it explores the current understanding of the signaling pathways and metabolic fates associated with this intriguing molecule.

Natural Occurrence of this compound

This compound is a secondary metabolite found predominantly in the plant kingdom, often as a stable degradation product of a larger class of defensive compounds known as benzoxazinoids.[1][2] Its presence has been documented in a variety of plant families, playing a role in allelopathy and defense against herbivores and pathogens.

Major Plant Families and Species

The primary plant families known to contain this compound and its precursors are:

  • Poaceae (Grasses): This family is the most well-documented source of benzoxazinoids, which readily degrade to BOA. Key species include:

    • Maize (Zea mays)[2][3][4]

    • Wheat (Triticum aestivum)

    • Rye (Secale cereale)

  • Acanthaceae: Several species within this family are known to produce BOA derivatives. A notable example is:

    • Acanthus ilicifolius

  • Ranunculaceae

  • Scrophulariaceae

In these plants, this compound is typically formed from the enzymatic or spontaneous degradation of unstable benzoxazinoid glucosides, such as 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) and its 7-methoxy derivative (DIMBOA). Upon tissue damage, these glucosides are hydrolyzed, and the resulting aglycones rearrange to form the more stable this compound.

Quantitative Distribution in Plant Tissues

The concentration of this compound and its precursors can vary significantly between different plant species, tissues, and developmental stages, as well as in response to environmental stressors such as drought or pathogen attack. The following tables summarize quantitative data from various studies.

Plant SpeciesTissueCompoundConcentration (µg/g Fresh Weight)Reference
Zea mays (Maize)RootsBOAVaries with infection; up to ~15 µg/g
ShootsBOAVaries with infection; up to ~1.5 µg/g
RootsDIMBOA-Glc42.4 ± 16.3 to 1021.8 ± 131.8
LeavesDIMBOA-GlcVaries significantly among inbred lines
Acanthus ilicifoliusRootsHBOA1226
StemsHBOA557
LeavesHBOA205

Note: HBOA (4-hydroxy-2(3H)-benzoxazolone) is a derivative of BOA. Concentrations of BOA itself can be influenced by the degradation of these precursors during extraction.

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following protocols are synthesized from multiple literature sources to provide a detailed methodology.

General Extraction Protocol from Plant Material

This protocol provides a general framework for the extraction of this compound from plant tissues.

Materials:

  • Fresh or freeze-dried plant material (e.g., roots, leaves)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • n-Hexane (HPLC grade)

  • Silica gel (for column chromatography, 70-230 mesh)

  • Rotary evaporator

  • Chromatography column

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

Procedure:

  • Sample Preparation: Homogenize fresh plant material or grind freeze-dried material into a fine powder.

  • Extraction:

    • Macerate the plant material in methanol at room temperature for 24-48 hours. Repeat the extraction 2-3 times with fresh solvent.

    • Alternatively, perform a Soxhlet extraction with methanol for 6-8 hours.

  • Solvent Evaporation: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation (Liquid-Liquid Partitioning):

    • Suspend the crude extract in a water-methanol mixture (e.g., 9:1 v/v).

    • Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound is expected to be enriched in the chloroform and ethyl acetate fractions.

  • Solvent Evaporation: Evaporate the solvent from the desired fraction(s) to obtain a semi-purified extract.

Purification by Column Chromatography

Stationary Phase: Silica gel (70-230 mesh) Mobile Phase: A gradient of n-hexane and ethyl acetate is commonly used. The polarity is gradually increased by increasing the proportion of ethyl acetate.

Procedure:

  • Column Packing: Prepare a silica gel slurry in n-hexane and pack it into a chromatography column.

  • Sample Loading: Dissolve the semi-purified extract in a minimal amount of the initial mobile phase (e.g., n-hexane with a small amount of ethyl acetate) and load it onto the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 n-hexane:ethyl acetate) and gradually increase the polarity by increasing the ethyl acetate concentration.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC.

  • TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v). Visualize the spots under UV light (254 nm).

  • Pooling and Evaporation: Combine the fractions containing the pure compound (identified by a single spot on the TLC plate with the expected Rf value) and evaporate the solvent to obtain purified this compound.

High-Performance Liquid Chromatography (HPLC) for Final Purification and Analysis

For high-purity isolation and quantitative analysis, reversed-phase HPLC is the method of choice.

Typical HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (often with 0.1% formic acid or acetic acid) and methanol or acetonitrile. A typical gradient might start with a high percentage of water and gradually increase the organic solvent percentage.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 270-280 nm.

  • Injection Volume: 10-20 µL.

Procedure:

  • Dissolve the partially purified sample in the initial mobile phase.

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject the sample into the HPLC system.

  • Collect the peak corresponding to this compound using a fraction collector.

  • Confirm the purity of the collected fraction by re-injecting it into the HPLC system.

  • Evaporate the solvent from the pure fraction to obtain crystalline this compound.

Signaling Pathways and Biological Interactions

The biological role of this compound is multifaceted, acting as a signaling molecule in plant-microbe interactions and as a phytotoxin affecting plant physiology.

Biosynthesis and Degradation Pathway

This compound is a key component in the chemical defense strategy of certain plants. Its formation is intricately linked to the biosynthesis of benzoxazinoids.

BOA_Biosynthesis_Degradation cluster_plant Plant Cell cluster_microbe Microbial Degradation Indole-3-glycerol phosphate Indole-3-glycerol phosphate Indole Indole Indole-3-glycerol phosphate->Indole BX1 DIBOA-Glc DIBOA-Glucoside (Stored) Indole->DIBOA-Glc BX2-BX5, BX8/BX9 DIBOA DIBOA (Aglycone) DIBOA-Glc->DIBOA β-glucosidase (Tissue Damage) BOA This compound DIBOA->BOA Spontaneous Rearrangement BOA_microbe This compound BOA->BOA_microbe Release into environment 2AP 2-Aminophenol BOA_microbe->2AP Hydrolysis (e.g., FDB1 in Fusarium) HPMA N-(2-hydroxyphenyl)malonamic acid 2AP->HPMA Malonylation (e.g., FDB2 in Fusarium) Acetamidophenol 2-Acetamidophenol 2AP->Acetamidophenol

Biosynthesis of this compound in plants and subsequent microbial degradation.

The biosynthesis of benzoxazinoids begins with indole-3-glycerol phosphate, an intermediate in tryptophan biosynthesis. A series of enzymatic reactions leads to the formation of DIBOA-glucoside, which is stored in the plant vacuole. Upon tissue damage by herbivores or pathogens, glucosidases cleave the sugar moiety, releasing the unstable DIBOA aglycone, which then spontaneously rearranges to the more stable this compound.

In the soil, microorganisms can degrade this compound. For instance, the fungus Fusarium verticillioides can hydrolyze BOA to 2-aminophenol, which is then further metabolized.

Proposed Signaling in Plant-Microbe Interactions

Recent studies suggest that benzoxazinoids and their degradation products, including this compound derivatives, can act as signaling molecules in the rhizosphere, influencing the composition of the root microbiome.

MBOA_Signaling MBOA 6-Methoxy-2-Benzoxazolinone (MBOA) Bacterium Azospirillum brasilense MBOA->Bacterium Acts as chemoattractant Chemotaxis Chemotaxis Bacterium->Chemotaxis Upregulation of genes Biofilm Biofilm Formation Bacterium->Biofilm Upregulation of genes EnergyMetabolism Energy Metabolism Bacterium->EnergyMetabolism Upregulation of genes RootColonization Enhanced Root Colonization Chemotaxis->RootColonization Biofilm->RootColonization

Proposed signaling role of MBOA in promoting root colonization by A. brasilense.

For example, 6-methoxy-2-benzoxazolinone (MBOA), a derivative of BOA, has been shown to act as a chemoattractant for the plant growth-promoting bacterium Azospirillum brasilense. Transcriptomic analysis revealed that MBOA triggers significant changes in gene expression in A. brasilense, particularly in pathways related to energy metabolism, chemotaxis, and biofilm formation, ultimately enhancing root colonization.

Phytotoxic Effects and Plant Response

This compound is known to exhibit phytotoxic effects on various plant species, inhibiting seed germination and seedling growth. Its mode of action is thought to be multi-faceted.

BOA_Phytotoxicity BOA This compound PlantCell Plant Cell BOA->PlantCell Uptake StressResponse Oxidative Stress PlantCell->StressResponse Induction of Lignin Lignin Biosynthesis StressResponse->Lignin GrowthInhibition Growth Inhibition Lignin->GrowthInhibition Altered cell wall composition

Simplified overview of the phytotoxic effects of this compound on plant cells.

Studies have shown that exposure to BOA can lead to increased lignin content in plant tissues, which is a common response to stress and can contribute to growth inhibition. The altered lignin composition suggests an interference with cell wall biosynthesis and integrity.

Conclusion

This compound remains a molecule of considerable scientific interest, bridging the fields of chemical ecology, natural product chemistry, and drug discovery. Its role as a key player in the defensive arsenal of major cereal crops and its potential as a signaling molecule in the rhizosphere highlight its ecological significance. The detailed protocols provided in this guide offer a solid foundation for researchers aiming to isolate and study this compound, while the exploration of its biological interactions opens avenues for future research into its mechanisms of action and potential applications. Further elucidation of the specific signaling cascades triggered by this compound in both plants and microbes will undoubtedly reveal new facets of this versatile natural product.

References

A Comprehensive Technical Guide to the Spectroscopic Data of 2-Benzoxazolinone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth analysis of the spectroscopic data for 2-Benzoxazolinone, a crucial heterocyclic compound with significant applications in medicinal chemistry and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Summary

The structural elucidation of this compound is critically supported by a combination of spectroscopic techniques. The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS are summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
11.6 (approx.)br s-N-H
7.0 - 7.3m-Ar-H

Note: The exact chemical shifts of the aromatic protons can vary depending on the solvent and concentration. The aromatic region typically presents as a complex multiplet. The N-H proton is broad and its chemical shift is highly dependent on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
154.0 (approx.)C=O (Carbonyl)
142.5 (approx.)C-O (Aromatic)
131.0 (approx.)C-N (Aromatic)
124.0 (approx.)Ar-C
122.0 (approx.)Ar-C
110.0 (approx.)Ar-C
109.5 (approx.)Ar-C

Note: These are approximate chemical shifts. The aromatic carbons will show distinct signals, though specific assignment often requires advanced NMR techniques.

Table 3: IR Spectroscopic Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3250 - 3100Strong, BroadN-H Stretch
1770 - 1720StrongC=O Stretch (Lactam)
1610 - 1580MediumC=C Stretch (Aromatic)
1480 - 1450MediumC=C Stretch (Aromatic)
1250 - 1200StrongC-O Stretch
760 - 740StrongC-H Bend (Ortho-disubstituted)

Table 4: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Assignment
135100[M]⁺ (Molecular Ion)[1][2]
107~40[M - CO]⁺
79~35[M - CO - CO]⁺ or [C₆H₅N]⁺
78~20[C₆H₄N]⁺
52~25[C₄H₄]⁺

Data obtained from Electron Ionization (EI) Mass Spectrometry.[2]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are designed to be a practical guide for researchers in a laboratory setting.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Analysis of Aromatic Compounds

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.

    • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution of aromatic signals.

    • ¹H NMR:

      • Pulse Sequence: Standard single-pulse sequence.

      • Spectral Width: Typically 0-12 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds. A longer delay is necessary for accurate integration.

      • Number of Scans: 8-16 scans for a reasonably concentrated sample.

    • ¹³C NMR:

      • Pulse Sequence: Proton-decoupled pulse sequence.

      • Spectral Width: Typically 0-200 ppm.[3]

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

2.2 Infrared (IR) Spectroscopy

Protocol for FT-IR Analysis using the KBr Pellet Method

  • Sample Preparation:

    • Thoroughly clean and dry an agate mortar and pestle.

    • Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).[4]

    • First, grind the this compound in the mortar to a fine powder.

    • Add the KBr and grind the mixture thoroughly to ensure a homogenous sample.

    • Transfer the powdered mixture to a pellet die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Instrument Parameters:

    • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

    • Scan Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are usually sufficient.

    • Background: A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands in the spectrum.

    • Correlate the observed bands with the functional groups present in this compound (e.g., N-H stretch, C=O stretch, aromatic C=C stretch).

2.3 Mass Spectrometry (MS)

Protocol for Electron Ionization (EI) Mass Spectrometry of Small Molecules

  • Sample Introduction:

    • Ensure the this compound sample is pure and dry.

    • Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, a direct insertion probe or a gas chromatography (GC) inlet can be used.

    • The sample is vaporized by heating in the ion source.

  • Ionization:

    • The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

    • This causes the molecules to ionize, forming a molecular ion ([M]⁺), and to fragment into smaller, characteristic ions.

  • Mass Analysis:

    • The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

    • A detector records the abundance of each ion.

  • Data Interpretation:

    • The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio.

    • Identify the molecular ion peak to determine the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain structural information. The fragmentation of this compound typically involves the loss of CO.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_analysis Data Analysis & Interpretation cluster_result Final Structure Elucidation Sample Pure this compound Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy (FT-IR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Mass Spectrum MS->MS_Data NMR_Analysis Chemical Shifts Coupling Constants Integration NMR_Data->NMR_Analysis IR_Analysis Characteristic Frequencies Functional Groups IR_Data->IR_Analysis MS_Analysis Molecular Ion Fragmentation Pattern MS_Data->MS_Analysis Structure Structure Confirmation of This compound NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Caption: Workflow of Spectroscopic Analysis.

References

In-Depth Technical Guide to the Thermal Stability and Degradation Profile of 2-Benzoxazolinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 2-Benzoxazolinone. The information herein is intended to support research, development, and quality control activities involving this compound.

Core Concepts: Thermal Stability and Degradation

This compound, a heterocyclic compound with a melting point in the range of 137-139 °C, exhibits a specific thermal degradation profile under elevated temperatures. Understanding this profile is critical for determining its suitability in various pharmaceutical and chemical applications, particularly those involving heat treatment or long-term storage at elevated temperatures.

Thermal Decomposition Pathway

Studies on the pyrolysis of this compound have elucidated its primary thermal degradation pathway. When subjected to high temperatures, the molecule undergoes a series of fragmentation reactions.

The initial and principal fragmentation step upon pyrolysis at 950°C in a nitrogen atmosphere is the loss of a molecule of carbon monoxide (CO)[1]. This is followed by the loss of a second CO molecule[1]. This decomposition pattern suggests the cleavage of the heterocyclic ring as the primary thermal event.

The major volatile products identified from the pyrolysis of this compound include isomers of C5H5N and quinoline[1]. The formation of these nitrogen-containing aromatic compounds indicates a significant rearrangement of the initial molecular structure following the initial fragmentation steps.

Quantitative Thermal Analysis Data

ParameterValueTechniqueNotes
Melting Point (Tm)137-139 °CDSCEndothermic event corresponding to the solid-to-liquid phase transition.
Onset of Decomposition (Tonset)> 200 °C (Estimated)TGAThe temperature at which significant weight loss begins.
Temperature of Maximum Decomposition Rate (Tmax)> 300 °C (Estimated)TGA/DTGThe temperature at which the rate of weight loss is highest.
Major Decomposition ProductsC5H5N isomers, Quinoline, COPyrolysis-GC-MSGaseous products evolved during thermal degradation[1].

Experimental Protocols

The following are detailed methodologies for conducting thermogravimetric analysis and differential scanning calorimetry on this compound. These protocols are based on standard procedures for the analysis of pharmaceutical compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring the change in mass as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer is required.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the mass of the sample as a function of temperature.

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to determine the temperatures of maximum decomposition rates.

    • Determine the onset temperature of decomposition and the percentage of weight loss in each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A calibrated differential scanning calorimeter is required.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25 °C.

    • Heat the sample from 25 °C to 160 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Plot the heat flow (mW) versus temperature (°C) to obtain the DSC thermogram.

    • Determine the onset temperature and the peak temperature of the endothermic event corresponding to melting.

    • Calculate the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.

Visualizations

Experimental Workflow for Thermal Analysis

G cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_sample Weigh 5-10 mg of This compound TGA_instrument Place in TGA under Nitrogen Purge TGA_sample->TGA_instrument TGA_heat Heat from 30°C to 600°C at 10°C/min TGA_instrument->TGA_heat TGA_data Record Mass vs. Temperature TGA_heat->TGA_data TGA_analysis Analyze TGA/DTG Curves TGA_data->TGA_analysis DSC_sample Weigh 2-5 mg of This compound DSC_instrument Place in DSC with Reference Pan DSC_sample->DSC_instrument DSC_heat Heat from 25°C to 160°C at 10°C/min DSC_instrument->DSC_heat DSC_data Record Heat Flow vs. Temperature DSC_heat->DSC_data DSC_analysis Analyze DSC Thermogram DSC_data->DSC_analysis

Caption: Workflow for TGA and DSC analysis of this compound.

Proposed Thermal Degradation Pathway

G BOA This compound CO1 - CO BOA->CO1 Intermediate1 Intermediate Radical Intermediate2 Rearranged Intermediate Intermediate1->Intermediate2 CO1->Intermediate1 CO2 - CO Intermediate2->CO2 Products C5H5N Isomers + Quinoline CO2->Products

Caption: Proposed thermal degradation pathway of this compound.

References

2-Benzoxazolinone (BOA): A Technical Guide on its Role as a Phytoalexin in Plant Defense

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzoxazolinone (BOA) is a critical secondary metabolite involved in the chemical defense systems of numerous plant species, particularly within the grass family (Poaceae).[1] Originating from the degradation of precursor benzoxazinoid glucosides, BOA functions as a potent phytoalexin and allelochemical, exhibiting a broad spectrum of antimicrobial, insecticidal, and phytotoxic activities.[2][3] This technical guide provides a comprehensive overview of the biosynthesis of BOA, its mechanism of action as a phytoalexin, and the counter-defense detoxification strategies evolved by plant pathogens. Detailed experimental protocols for its extraction, quantification, and bioactivity assessment are presented, alongside quantitative data on its biological effects. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its complex role in plant-microbe and plant-plant interactions.

Introduction: The Benzoxazinoid Defense System

Plants have evolved sophisticated chemical defense mechanisms to protect against a wide array of pathogens and herbivores.[4] One such mechanism involves benzoxazinoids (BXs), a class of indole-derived metabolites characteristic of major cereal crops like wheat, maize, and rye.[5] These compounds are typically stored as stable, inactive glucosides (phytoanticipins) in plant vacuoles. Upon tissue damage caused by pathogen attack or herbivory, these glucosides are hydrolyzed by β-glucosidases, releasing unstable aglycones. These aglycones, such as 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA), spontaneously degrade to form more stable and highly toxic compounds, including this compound (BOA). This rapid activation at the site of attack characterizes BOA's role as a phytoalexin—a compound synthesized de novo or released from precursors in response to infection.

Biosynthesis and Activation of this compound

The formation of BOA is a multi-step process that begins with the biosynthesis of its precursors and culminates in its release upon cellular stress.

2.1. Biosynthesis of Precursors The biosynthetic pathway for benzoxazinoids has been extensively studied, primarily in maize. The pathway starts with indole-3-glycerol phosphate, a tryptophan precursor, and proceeds through a series of enzymatic reactions catalyzed by BX enzymes to form DIBOA. This reactive molecule is then stabilized through glucosylation by UDP-glucosyltransferases (BX8 and BX9) to form the inert storage compound, DIBOA-Glc.

2.2. The Two-Component Activation System The benzoxazinoid defense system is a classic example of a two-component system, where the inactive precursor (DIBOA-Glc) and the activating enzyme (β-glucosidase) are spatially separated within the plant cell. The glucoside is stored in the vacuole, while the enzyme resides in the plastids or cytoplasm. This compartmentalization prevents autotoxicity to the plant under normal conditions. When a pathogen or herbivore damages the plant tissue, this separation is lost, allowing the enzyme to access its substrate and trigger the defense cascade.

G DIBOA_Glc DIBOA_Glc DIBOA DIBOA DIBOA_Glc->DIBOA Hydrolysis BOA BOA DIBOA->BOA Spontaneous Degradation Glucosidase Glucosidase Glucosidase->DIBOA Damage Damage Damage->DIBOA_Glc Compartment Disruption Damage->Glucosidase Vacuole Vacuole Cytoplasm Cytoplasm

Figure 1: Activation pathway of this compound (BOA) upon tissue damage.

Biological Activity of this compound as a Phytoalexin

BOA exhibits a wide range of biological activities, contributing significantly to plant defense against various biotic threats.

3.1. Antimicrobial Activity BOA and its methoxylated derivative, MBOA, are effective against a variety of microorganisms, including pathogenic fungi and bacteria. The antimicrobial action is attributed to the electrophilic nature of the heterocyclic ring and the lipophilic character of the molecule, which allows it to interfere with microbial cellular processes.

Table 1: Antimicrobial Activity of this compound (BOA) and Related Compounds

Compound Test Organism Activity Metric Concentration Reference
BOA Staphylococcus aureus MIC >1000 µg/mL
BOA Escherichia coli MIC >1000 µg/mL
BOA Candida albicans I50 ~750 µg/mL
MBOA Gaeumannomyces graminis var. tritici ED50 58.0 µg/mL
MBOA Gaeumannomyces graminis var. avenae ED50 110.7 µg/mL
BOA Fusarium culmorum ED50 >135.1 µg/mL (low sensitivity)

MIC: Minimum Inhibitory Concentration; I50: Concentration causing 50% inhibition; ED50: Effective dose for 50% growth reduction.

3.2. Allelopathic and Phytotoxic Activity BOA released into the soil from root exudates or decaying plant material acts as an allelochemical, inhibiting the germination and growth of competing plants. This phytotoxicity is a key component of the competitive success of crops like wheat and rye. The mechanism involves interference with essential metabolic processes in the target seedlings, such as the activity of hydrolytic enzymes like amylases, which are crucial for mobilizing stored energy during germination.

Table 2: Phytotoxic Effects of this compound (BOA) on Vegetable Crops

Test Plant BOA Concentration (µM) Germination Reduction (%) Root Length Reduction (%) Shoot Length Reduction (%) Reference
Pisum sativum (Pea) 1000 >50 ~40-82 ~55-85
Raphanus sativus (Radish) 1000 >50 ~40-82 ~55-85
Brassica oleracea var. botrytis (Cauliflower) 1000 >50 ~82 ~73

| Brassica oleracea var. capitata (Cabbage) | 1000 | 100 | - | - | |

Pathogen Counter-Defense: Detoxification of BOA

Successful plant pathogens have evolved mechanisms to tolerate and detoxify host-derived phytoalexins like BOA. In several species of the fungal genus Fusarium, a key pathogen of wheat and maize, a specific detoxification pathway has been identified. This pathway is crucial for the virulence of the pathogen.

The detoxification process involves a two-step enzymatic conversion:

  • Hydrolysis: A γ-lactamase enzyme, encoded by the Fdb1 gene, hydrolyzes the lactam ring of BOA to produce the intermediate 2-aminophenol (2-AP).

  • Conjugation: An N-malonyltransferase, encoded by the Fdb2 gene, adds a malonyl group to 2-AP, converting it to the non-toxic compound N-(2-hydroxyphenyl) malonamic acid (HPMA).

This detoxification pathway effectively neutralizes the plant's chemical weapon, allowing the fungus to colonize the host tissue.

G cluster_enzymes Fungal Enzymes BOA This compound (BOA) (Toxic Phytoalexin) AP 2-Aminophenol (2-AP) (Intermediate) BOA->AP Hydrolysis of lactam ring HPMA N-(2-hydroxyphenyl) malonamic acid (HPMA) (Non-toxic Product) AP->HPMA N-malonylation Fdb1 Fdb1 (γ-lactamase) Fdb1->BOA Fdb2 Fdb2 (N-malonyltransferase) Fdb2->AP

Figure 2: Fungal detoxification pathway of BOA by Fusarium species.

Experimental Protocols

5.1. Extraction and Quantification of Benzoxazinoids from Plant Tissue

This protocol is adapted from methods utilizing Pressurized Liquid Extraction (PLE) followed by Solid-Phase Extraction (SPE) for cleanup and Liquid Chromatography-Mass Spectrometry (LC-MS) for analysis.

Objective: To extract, purify, and quantify BOA and its precursors from plant foliage or root samples.

Materials:

  • Fresh or freeze-dried plant tissue

  • Methanol (MeOH), Acetonitrile (ACN), Water (H₂O), Acetic Acid (HOAc) - all LC-MS grade

  • SPE cartridges (e.g., C18, 500 mg)

  • PLE system

  • LC-MS system with Electrospray Ionization (ESI)

Methodology:

  • Sample Preparation: Homogenize 0.5 g of freeze-dried plant tissue to a fine powder.

  • Pressurized Liquid Extraction (PLE):

    • Mix the sample with a dispersing agent (e.g., diatomaceous earth).

    • Pack the mixture into a PLE cell.

    • Extract using a solvent mixture such as acidified MeOH/H₂O (e.g., 60:40 with 1% HOAc).

    • Set PLE parameters: Temperature 70°C, Pressure 1500 psi, 2 static cycles of 5 min each.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition the SPE cartridge with MeOH followed by acidified water.

    • Load the PLE extract onto the cartridge.

    • Wash with a low-organic solvent to remove polar interferences.

    • Elute the benzoxazinoids with a higher concentration of organic solvent (e.g., ACN or MeOH).

  • LC-MS Analysis:

    • Reconstitute the dried eluate in the initial mobile phase.

    • Inject the sample into the LC-MS system.

    • Use a C18 column with a gradient elution profile (e.g., water with 0.1% formic acid and ACN with 0.1% formic acid).

    • Set the mass spectrometer to operate in negative ESI mode, using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification against analytical standards.

G Sample Plant Tissue Sample (0.5g, lyophilized) PLE Pressurized Liquid Extraction (PLE) (MeOH/H₂O/HOAc, 70°C) Sample->PLE Extraction SPE Solid-Phase Extraction (SPE) (C18 Cartridge) PLE->SPE Cleanup Analysis LC-MS Analysis (ESI-, MRM mode) SPE->Analysis Separation & Detection Data Quantification (µg/g dry weight) Analysis->Data Data Processing

Figure 3: Experimental workflow for the analysis of BOA from plant material.

5.2. Antimicrobial Susceptibility Testing

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of BOA.

Objective: To quantify the antimicrobial activity of BOA against target bacteria and fungi.

Materials:

  • BOA stock solution (dissolved in DMSO or ethanol)

  • 96-well microtiter plates

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • Microbial inoculum, standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Microplate reader

Methodology:

  • Serial Dilution: Prepare two-fold serial dilutions of the BOA stock solution directly in the wells of the 96-well plate, using the growth medium as the diluent. The final volume in each well should be 100 µL. Include a positive control (medium + inoculum, no BOA) and a negative control (medium only).

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well (except the negative control), bringing the final volume to 200 µL.

  • Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for E. coli, 30°C for C. albicans) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of BOA that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density (OD) at 600 nm with a microplate reader.

Conclusion and Future Directions

This compound is a cornerstone of the chemical defense strategy in many vital agricultural crops. Its role as a potent phytoalexin and allelochemical underscores the intricate and dynamic nature of plant-environment interactions. A thorough understanding of its biosynthesis, activation, and mechanism of action is crucial for developing novel strategies for crop protection. Furthermore, the ability of pathogens to detoxify BOA highlights the ongoing evolutionary arms race between plants and their attackers and provides potential targets for new fungicides that could inhibit these detoxification pathways. The broad biological activity of the benzoxazolinone scaffold also suggests its potential as a lead structure for the development of new antibacterial or herbicidal agents. Future research should focus on elucidating the precise molecular targets of BOA in various organisms and exploring the genetic regulation of its biosynthesis to enhance disease resistance in crops.

References

The Allelochemical Landscape of 2-Benzoxazolinone (BOA): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper on the Allelochemical Properties, Mechanism of Action, and Experimental Analysis of 2-Benzoxazolinone in Plants.

Introduction

This compound (BOA) is a potent allelochemical predominantly found in species of the Poaceae family, including agronomically important crops such as rye (Secale cereale), wheat (Triticum aestivum), and maize (Zea mays).[1][2] BOA is not biosynthesized directly by these plants but is rather a more stable hydrolysis product of its precursor, 2,4-dihydroxy-1,4(2H)-benzoxazin-3-one (DIBOA).[1][2] Upon tissue damage, DIBOA is released and rapidly converted to BOA. This compound has garnered significant interest for its wide range of phytotoxic effects, making it a potential candidate for the development of natural herbicides. This technical guide provides a comprehensive overview of the allelochemical properties of BOA, its mode of action, and detailed experimental protocols for its study, aimed at researchers, scientists, and professionals in drug development.

Phytotoxic Effects of this compound

BOA exerts a significant inhibitory effect on the germination and early seedling growth of a wide array of plant species, including both monocot and dicot weeds and crops.[2] The primary phytotoxic manifestations include reduced seed germination, and inhibition of both root and shoot elongation. The effect is generally more pronounced on root growth.

Quantitative Data on Phytotoxicity

The inhibitory effects of BOA are dose-dependent. The following tables summarize the quantitative data from various studies on the impact of BOA on different plant species.

Table 1: Effect of BOA on Seed Germination

Plant SpeciesBOA Concentration (mM)Germination Inhibition (%)Reference
Pisum sativum1.0>50
Raphanus sativus1.0>50
Brassica oleracea var. botrytis1.0>50
Brassica oleracea var. capitata1.0100
Phaseolus aureus (Mung Bean)4.3 (IC50)50
Gossypium hirsutum (Cotton)1.0 (1000 nmol/g soil)16.5

Table 2: Effect of BOA on Seedling Growth

Plant SpeciesBOA Concentration (mM)Root Length Inhibition (%)Shoot/Plumule Length Inhibition (%)Reference
Glycine max (Soybean)0.135-
0.352-
Phaseolus aureus (Mung Bean)0.71 (IC50 for seedling length)--
Pisum sativum1.0~40-82~55-85
Raphanus sativus1.0~40-82~55-85
Brassica oleracea var. botrytis1.0~82~73
Dactylis glomerata1.5-49
Lolium perenne1.5-19
Rumex acetosa1.5-19

Mechanism of Action

The phytotoxicity of BOA is attributed to a multi-target mechanism of action, primarily involving the induction of oxidative stress and interference with hormonal signaling, particularly auxin.

Oxidative Stress

Exposure to BOA leads to an accumulation of reactive oxygen species (ROS), which disrupts the cellular redox homeostasis. This oxidative stress can cause damage to cellular components through lipid peroxidation and protein denaturation, leading to increased membrane permeability and ion leakage.

Interference with Auxin Signaling

BOA has been shown to interfere with auxin activity, a critical hormone for plant growth and development. This inhibition of auxin signaling can lead to reduced cell elongation and division, contributing to the observed stunting of root and shoot growth.

Lignification

An interesting consequence of BOA exposure is the alteration of cell wall composition, specifically an increase in lignification. This is thought to be a result of the activation of the phenylpropanoid pathway, which leads to the production of lignin monomers. The increased lignin content results in reduced cell wall extensibility, further restricting plant growth.

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways involved in BOA's allelochemical activity.

BOA_Biosynthesis_Degradation cluster_biosynthesis DIBOA Biosynthesis (in producer plant) cluster_degradation BOA Formation and Further Degradation cluster_detoxification Detoxification (in target plant) substance substance enzyme enzyme process process Indole-3-glycerol phosphate Indole-3-glycerol phosphate DIBOA_Glc DIBOA-Glc Indole-3-glycerol phosphate->DIBOA_Glc Multiple steps (Bx1-Bx9 enzymes) DIBOA DIBOA DIBOA_Glc->DIBOA β-glucosidase (upon tissue damage) BOA BOA DIBOA->BOA Spontaneous hydrolysis Aminophenol 2-Aminophenol BOA->Aminophenol Microbial degradation BOA_OH BOA-OH (hydroxylated BOA) BOA->BOA_OH Hydroxylation (P450s) APO APO (2-amino-phenoxazin-3-one) Aminophenol->APO Further microbial transformation BOA_O_glucoside BOA-O-glucoside BOA_OH->BOA_O_glucoside Glucosylation (UGTs)

Biosynthesis of DIBOA, its conversion to BOA, and subsequent degradation and detoxification pathways.

BOA_Signaling_Pathway stimulus stimulus process process pathway pathway response response intermediate intermediate BOA BOA Exposure ROS Increased ROS Production (Oxidative Stress) BOA->ROS Auxin_Inhibition Auxin Signaling Inhibition BOA->Auxin_Inhibition Gene_Expression Altered Gene Expression ROS->Gene_Expression Redox Signaling Growth_Inhibition Growth Inhibition (Root & Shoot) ROS->Growth_Inhibition Cellular Damage Auxin_Inhibition->Gene_Expression Hormonal Signaling Auxin_Inhibition->Growth_Inhibition Reduced cell division and elongation Lignification Increased Lignification Gene_Expression->Lignification Upregulation of phenylpropanoid pathway genes Detox_Genes Upregulation of Detoxification Genes (GSTs, UGTs) Gene_Expression->Detox_Genes Lignification->Growth_Inhibition Reduced cell wall extensibility Detox_Genes->BOA BOA Detoxification

Proposed signaling cascade of BOA's phytotoxic effects in plants.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of BOA's allelochemical properties.

Allelopathic Bioassay for Germination and Seedling Growth

This protocol is adapted from standard allelopathy bioassays.

Objective: To determine the phytotoxic effect of BOA on the germination and early seedling growth of a target plant species.

Materials:

  • This compound (BOA)

  • Seeds of the target plant species (e.g., lettuce, radish, mung bean)

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Distilled water

  • Ethanol (for seed sterilization)

  • Incubator or growth chamber

  • Ruler or caliper

Procedure:

  • Preparation of BOA solutions: Prepare a stock solution of BOA in a suitable solvent (e.g., acetone or DMSO) and then dilute with distilled water to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 1.5 mM). A control solution with the same concentration of the solvent should also be prepared.

  • Seed sterilization: Surface sterilize the seeds by rinsing with 70% ethanol for 1-2 minutes, followed by three rinses with sterile distilled water.

  • Bioassay setup: Place two layers of filter paper in each Petri dish. Add 5 mL of the respective BOA solution or control solution to each dish.

  • Seed placement: Place a predetermined number of sterilized seeds (e.g., 20-25) evenly on the moist filter paper in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm and place them in an incubator or growth chamber under controlled conditions (e.g., 25°C, 12h/12h light/dark cycle).

  • Data collection:

    • Germination: Count the number of germinated seeds daily for a specified period (e.g., 7 days). A seed is considered germinated when the radicle has emerged.

    • Seedling growth: After the incubation period, carefully remove the seedlings and measure the length of the radicle and plumule (or shoot) using a ruler or caliper.

  • Data analysis: Calculate the germination percentage and the average root and shoot length for each treatment. Express the results as a percentage of the control.

Extraction and Quantification of BOA by HPLC

This protocol provides a general method for the analysis of BOA in plant tissues.

Objective: To extract and quantify the amount of BOA in plant tissues.

Materials:

  • Plant tissue (roots, shoots)

  • Liquid nitrogen

  • Methanol (HPLC grade)

  • Acetic acid

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC system with a C18 column and UV detector

  • BOA standard

Procedure:

  • Sample preparation: Harvest plant tissue, flash-freeze in liquid nitrogen, and grind to a fine powder using a mortar and pestle.

  • Extraction: Weigh a known amount of the powdered tissue (e.g., 100 mg) and add a specific volume of extraction solvent (e.g., 1 mL of methanol containing 1% acetic acid). Vortex vigorously and incubate (e.g., for 1 hour at 4°C with shaking).

  • Centrifugation: Centrifuge the extract at high speed (e.g., 13,000 rpm for 15 minutes at 4°C) to pellet the cell debris.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC analysis:

    • Column: Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile phase: A gradient of water (with 0.1% acetic acid) and methanol (or acetonitrile).

    • Flow rate: Typically 1 mL/min.

    • Detection: UV detector set at the wavelength of maximum absorbance for BOA (around 270 nm).

    • Quantification: Create a standard curve using known concentrations of a BOA standard. Compare the peak area of BOA in the sample to the standard curve to determine its concentration.

Measurement of Oxidative Stress Markers

This protocol outlines the measurement of malondialdehyde (MDA), a common marker of lipid peroxidation.

Objective: To assess the level of oxidative stress in plant tissues exposed to BOA.

Materials:

  • Plant tissue

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

  • Spectrophotometer

Procedure:

  • Homogenization: Homogenize a known weight of plant tissue in a solution of TCA (e.g., 0.1% w/v).

  • Centrifugation: Centrifuge the homogenate to pellet debris.

  • Reaction: Mix the supernatant with a solution of TBA in TCA. Heat the mixture in a water bath (e.g., 95°C for 30 minutes).

  • Cooling and centrifugation: Quickly cool the reaction mixture on ice and centrifuge to clarify the solution.

  • Spectrophotometry: Measure the absorbance of the supernatant at 532 nm and 600 nm. The absorbance at 600 nm is subtracted from the 532 nm reading to correct for non-specific turbidity.

  • Calculation: Calculate the MDA concentration using its extinction coefficient.

Lignin Content Analysis

This protocol describes the acetyl bromide method for lignin quantification.

Objective: To determine the lignin content in the cell walls of plants treated with BOA.

Materials:

  • Plant tissue

  • Acetyl bromide solution (in acetic acid)

  • Sodium hydroxide

  • Hydroxylamine hydrochloride

  • Acetic acid

  • Spectrophotometer

Procedure:

  • Cell wall preparation: Isolate cell walls from the plant tissue by sequential extraction with solvents to remove non-cell wall components.

  • Digestion: Digest a known amount of the dried cell wall material in the acetyl bromide solution at an elevated temperature (e.g., 70°C for 30 minutes).

  • Reaction termination: Stop the reaction by adding sodium hydroxide and hydroxylamine hydrochloride.

  • Spectrophotometry: Measure the absorbance of the solution at 280 nm.

  • Quantification: Use a standard curve prepared with known concentrations of lignin (e.g., alkali lignin) to determine the lignin content in the samples.

Conclusion

This compound is a significant allelochemical with potent phytotoxic effects on a wide range of plant species. Its mechanism of action, centered around the induction of oxidative stress and disruption of auxin signaling, leads to a cascade of physiological responses culminating in growth inhibition. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers investigating the allelopathic properties of BOA and its potential applications in agriculture and drug development. Further research into the specific molecular targets and signaling components will provide a more complete understanding of the intricate interactions between this allelochemical and target plants.

References

The 2-Benzoxazolinone Scaffold: A Privileged Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-benzoxazolinone core, a bicyclic heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of pharmacological activities.[1][2] This "privileged scaffold" is characterized by a unique combination of physicochemical properties, including a weakly acidic nature and a balance of lipophilic and hydrophilic regions, which contribute to its favorable interactions with a diverse array of biological targets.[2] The structural rigidity of the benzoxazolinone nucleus, coupled with the potential for functionalization at multiple positions, provides a robust framework for the design of novel therapeutic agents.[3] This technical guide offers a comprehensive overview of the this compound core, detailing its synthesis, summarizing key quantitative structure-activity relationship (SAR) data, providing in-depth experimental protocols, and visualizing its engagement with critical signaling pathways.

Synthetic Strategies

A variety of synthetic routes have been developed for the synthesis of the this compound core and its derivatives. A common and efficient method involves the cyclization of o-aminophenols with reagents such as urea or phosgene equivalents.[3] Further diversification is typically achieved through substitutions at the N-3 and C-6 positions of the benzoxazolinone ring system.

General Experimental Protocol: Synthesis of 3,6-Disubstituted-2-Benzoxazolinone Derivatives

This protocol outlines a general two-step procedure for the synthesis of 3,6-disubstituted-2-benzoxazolinone derivatives, which is a common strategy to explore the structure-activity relationships of this scaffold.

Step 1: Friedel-Crafts Acylation at the C-6 Position

  • To a stirred solution of a substituted this compound in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add a Lewis acid catalyst, such as anhydrous aluminum chloride, in a portion-wise manner at 0°C.

  • Add the appropriate acyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the 6-acyl-2-benzoxazolinone intermediate.

Step 2: N-Alkylation/Acylation at the N-3 Position

  • To a solution of the 6-acyl-2-benzoxazolinone intermediate in an appropriate solvent (e.g., dimethylformamide or acetone), add a base such as potassium carbonate or sodium hydride.

  • Stir the mixture at room temperature for a short period to form the corresponding anion.

  • Add the desired alkyl or acyl halide to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate as described in Step 1.

  • Purify the final product by recrystallization or column chromatography to obtain the desired 3,6-disubstituted-2-benzoxazolinone derivative.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative biological data for various this compound derivatives, highlighting their potential in different therapeutic areas.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1a 6-(2,5-difluorobenzoyl)-3-(4-bromobenzoylmethyl)--
1b N-cyclohexyl-2-(2-benzoxazolone-3-yl)-2-p-trifluoromethylphenylacetamideC-33A32.3
1c 2H-benzo[b]oxazin-3(4H)-one linked to 1,2,3-triazole (14b)A5497.59 ± 0.31
1d 2H-benzo[b]oxazin-3(4H)-one linked to 1,2,3-triazole (14c)A54918.52 ± 0.59

Note: A lower IC50 value indicates greater potency.

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
2a 3-(2-(5-chloro-1H-benzo[d]imidazol-2-yl)ethyl)E. coli-
2b 3-(2-(5-chloro-1H-benzo[d]imidazol-2-yl)ethyl)B. subtilis-
2c N'-(3-chlorobenzylidene)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazideE. coli-
2d N'-(3-chlorobenzylidene)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazideB. subtilis-
2e 3-methyl-6-(1-hydroxy-2-morpholinopropyl)C. krusei-

Note: A lower MIC value indicates greater antimicrobial potency. Specific values were not consistently available in the provided search snippets, but the compounds were highlighted for their activity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

VEGFR-2 Kinase Inhibition Assay

This protocol is adapted from commercially available luminescent kinase assay kits.

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The VEGFR-2 enzyme transfers a phosphate group from ATP to a substrate. In the presence of an inhibitor, kinase activity is reduced, and less ATP is consumed. A luciferase-based reagent is then added, which utilizes the remaining ATP to produce a luminescent signal that is inversely proportional to the kinase activity.

Materials:

  • Recombinant Human VEGFR-2 (KDR) kinase

  • 5x Kinase Buffer

  • ATP (500 µM stock)

  • PTK Substrate (e.g., Poly-Glu,Tyr 4:1)

  • Kinase-Glo™ MAX Reagent

  • Test Compounds (dissolved in DMSO)

  • White, opaque 96-well plates

  • Microplate reader capable of measuring luminescence

  • 30°C incubator

Procedure:

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer by diluting the 5x stock with distilled water.

    • Prepare serial dilutions of the test compounds in 1x Kinase Buffer containing 10% DMSO to maintain a constant DMSO concentration.

  • Assay Procedure (96-well plate format):

    • Prepare a Master Mix containing 1x Kinase Buffer, ATP, and PTK Substrate.

    • Add 25 µl of the Master Mix to each well.

    • Add 5 µl of the serially diluted test compounds or control solutions (positive control: no inhibitor; blank: no enzyme).

    • Pre-incubate the plate at room temperature for approximately 10 minutes.

    • Initiate the kinase reaction by adding 20 µl of diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells.

    • Incubate the plate at 30°C for 45 minutes.

    • Add 50 µl of Kinase-Glo™ MAX reagent to each well.

    • Incubate at room temperature for 15 minutes in the dark.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration.

    • Plot the Percent Inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This is a widely used flow cytometry-based assay to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorescent dye (FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed cells in a 6-well plate and treat with the this compound derivative at various concentrations for the desired time.

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained and single-stained controls for compensation and gating.

  • Data Analysis:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Western Blot Analysis for Bax and Bcl-2 Expression

This protocol is to determine the relative protein expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest. The ratio of Bax to Bcl-2 can indicate the propensity of a cell to undergo apoptosis.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the this compound derivative and lyse the cells.

    • Quantify the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis of the protein bands and normalize to the loading control.

    • Calculate the Bax/Bcl-2 ratio.

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their therapeutic effects through various mechanisms, with the inhibition of key signaling pathways in cancer and microbial cells being a prominent mode of action.

Inhibition of VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several this compound derivatives have been identified as potent inhibitors of VEGFR-2.

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P1 Dimerization & Autophosphorylation VEGFR2->P1 Benzoxazolinone This compound Derivative Benzoxazolinone->P1 Inhibition PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Apoptosis_Induction Benzoxazolinone This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Benzoxazolinone->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Benzoxazolinone->Bax Upregulation Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

References

Methodological & Application

Application Notes: Synthesis and Utility of 2-Benzoxazolinone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Benzoxazolinone is a heterocyclic aromatic compound that has garnered significant attention in the field of medicinal chemistry, where it is recognized as a "privileged scaffold." This core structure is a key component in a wide array of biologically active molecules. The synthesis of this compound from ortho-aminophenol and urea is a common and efficient method, providing a foundational molecule for further derivatization in drug discovery and development. Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including analgesic, antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and anti-HIV properties[1][2][3][4]. Its role as a versatile intermediate makes this synthesis a crucial process for researchers in organic and medicinal chemistry[5].

Key Applications in Research and Drug Development:

  • Antimicrobial Agents: Functionalized this compound derivatives have shown potent activity against various strains of Gram-positive and Gram-negative bacteria.

  • Anticancer Therapeutics: Certain derivatives exhibit significant cytotoxic effects against various cancer cell lines by inhibiting critical signaling pathways, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, and by inducing apoptosis.

  • Antiviral Research: The scaffold has been identified as a promising starting point for the development of novel inhibitors of the HIV-1 nucleocapsid protein (NC), offering a different mechanism of action compared to existing antiretroviral drugs.

  • Analgesic Compounds: Specific modifications to the this compound structure have led to the development of compounds with significant analgesic properties.

Reaction Scheme and Mechanism

The synthesis proceeds via a condensation reaction between o-aminophenol and urea. The proposed mechanism involves an initial nucleophilic attack by the amino group of o-aminophenol on a carbonyl carbon of urea. This is followed by an intramolecular cyclization and subsequent elimination of ammonia to yield the stable this compound ring system.

cluster_intermediate Intermediate o_aminophenol o-Aminophenol intermediate Arylaminocarbamide Intermediate o_aminophenol->intermediate Nucleophilic Attack urea Urea urea->intermediate benzoxazolinone This compound intermediate->benzoxazolinone Intramolecular Cyclization & Elimination ammonia Ammonia (NH3)

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocols

Two primary methods for the synthesis of this compound from o-aminophenol and urea are presented below. Method A utilizes an organic solvent at high temperature, while Method B employs an aqueous acidic medium.

Protocol 1: Synthesis in N,N-Dimethylformamide (DMF)

This protocol is adapted from a method described in patent literature.

Materials and Equipment:

  • o-Aminophenol

  • Urea

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask (50 mL)

  • Heating mantle with magnetic stirrer and stir bar

  • Condenser

  • Thermometer or temperature controller

  • Apparatus for filtration (Büchner funnel, filter flask)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add o-aminophenol (4.36 g, 40 mmol) and urea (3.60 g, 60 mmol).

  • Solvent Addition: Add 20 mL of N,N-Dimethylformamide (DMF) to the flask.

  • Heating: Heat the reaction mixture to 150°C with vigorous stirring. Maintain this temperature for 8 hours.

  • Reaction Monitoring: Monitor the progress of the reaction periodically using Thin-Layer Chromatography (TLC).

  • Work-up: After 8 hours, allow the mixture to cool to room temperature. Add water to the reaction mixture to precipitate the product and dissolve any unreacted urea.

  • Isolation: Collect the crude product by vacuum filtration, washing the solid with cold water.

  • Purification: The crude product can be further purified by column chromatography or recrystallization from an appropriate solvent (e.g., ethanol/water) to yield pure this compound. A reported yield for this method is approximately 59%.

Protocol 2: Synthesis in Aqueous Acidic Medium

This protocol is based on a high-yield aqueous method.

Materials and Equipment:

  • o-Aminophenol

  • Urea

  • Sulfuric acid monohydrate (or concentrated sulfuric acid)

  • Deionized water

  • Three-neck round-bottom flask

  • Heating mantle with magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Apparatus for filtration

Procedure:

  • Initial Mixture: In a three-neck round-bottom flask, prepare a mixture of o-aminophenol (109 g, 1.0 mol) and 72 mL of water.

  • Salt Formation: While stirring, slowly add sulfuric acid monohydrate (53 mL) to the mixture. An exothermic reaction will occur, forming the salt of o-aminophenol.

  • Urea Addition: To the resulting suspension, add urea (120 g, 2.0 mol).

  • Heating: Heat the mixture to 115°C. After approximately 10 minutes, the mixture should become a clear solution.

  • Acid Addition: Over a period of 3.5 hours, add an additional 26.5 mL of sulfuric acid monohydrate dropwise from a dropping funnel, maintaining the reaction temperature at 115°C.

  • Precipitation: After the addition is complete, cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold water.

  • Drying: Dry the product. This method is reported to produce a very pure product with a yield of up to 96.5%.

Data Presentation

Table 1: Comparison of Synthetic Protocols

Parameter Protocol 1 Protocol 2
Reactants o-Aminophenol, Urea o-Aminophenol, Urea
Molar Ratio (o-AP:Urea) 1 : 1.5 1 : 2
Solvent/Medium N,N-Dimethylformamide Aqueous H₂SO₄
Temperature 150°C 115°C
Reaction Time 8 hours ~4 hours
Reported Yield 59% 96.5%

| Notes | Standard organic synthesis setup | High yield, avoids organic solvents |

Table 2: Characterization Data for this compound

Property Reported Value
Molecular Formula C₇H₅NO₂
Molecular Weight 135.12 g/mol
Appearance White to off-white crystalline solid
Melting Point 139-140°C
Infrared (IR) Data (cm⁻¹) Characteristic peaks for N-H stretching (~3300-3100) and C=O stretching (~1750) are expected.
¹H NMR Spectroscopy Aromatic protons typically appear in the δ 7.0-7.5 ppm range. The N-H proton shows a broad singlet at higher ppm.

| ¹³C NMR Spectroscopy | The carbonyl carbon (C=O) signal appears around δ 154 ppm. Aromatic carbons appear in the δ 109-142 ppm range. |

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of this compound.

G setup Reaction Setup reagents Add Reactants (o-Aminophenol, Urea) setup->reagents solvent Add Solvent / Medium (DMF or H₂O/Acid) reagents->solvent reaction Heating and Stirring (115-150°C) solvent->reaction monitoring Monitor Reaction (TLC) reaction->monitoring workup Work-up (Cooling, Precipitation) reaction->workup monitoring->reaction isolation Isolation (Filtration) workup->isolation purification Purification (Recrystallization) isolation->purification characterization Characterization (MP, NMR, IR) purification->characterization

Caption: General laboratory workflow for this compound synthesis.

References

Application Notes and Protocols for the Phosgene-Based Synthesis of 2-Benzoxazolinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following protocol describes the use of phosgene, an extremely toxic and hazardous chemical. This synthesis should only be performed by highly trained professionals in a specialized and controlled laboratory environment with continuous monitoring and appropriate safety measures in place.[1][2][3][4][5] All handling of phosgene must occur within a certified chemical fume hood or a glove box.

Introduction

2-Benzoxazolinone and its derivatives are important heterocyclic scaffolds found in numerous biologically active compounds, exhibiting properties such as antimicrobial, antitumor, and anticonvulsant activities. One of the traditional methods for synthesizing the this compound core is through the condensation of 2-aminophenol with phosgene or its derivatives. This reaction, a cyclocarbonylation, is efficient but is often avoided in modern synthetic chemistry due to the extreme hazards associated with phosgene. Phosgene is a highly toxic gas that can be fatal upon inhalation, and its use is strictly regulated. This document provides a detailed overview of the synthesis, experimental protocol, and critical safety considerations.

Reaction Principle and Mechanism

The synthesis of this compound from 2-aminophenol and phosgene proceeds via a two-step mechanism. First, the amino group of 2-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene. This is followed by the elimination of a chloride ion to form an intermediate N-carbonyl chloride. In the second step, an intramolecular nucleophilic attack by the hydroxyl group onto the newly formed carbonyl carbon occurs, leading to cyclization. The final elimination of hydrogen chloride yields the stable this compound ring system.

Reaction Pathway

reaction_pathway r1 2-Aminophenol inv1 r1->inv1 r2 Phosgene (COCl2) r2->inv1 plus1 + inter N-(2-hydroxyphenyl)carbamoyl chloride (Intermediate) inv2 inter->inv2 prod This compound plus2 + 2HCl prod->plus2 inv1->inter Step 1: Nucleophilic Attack & Elimination inv2->prod Step 2: Intramolecular Cyclization

Caption: Reaction mechanism for the synthesis of this compound from 2-aminophenol and phosgene.

Experimental Protocol

This protocol is adapted from established procedures for the phosgenation of aminophenols. Quantities and conditions may require optimization depending on the scale and specific laboratory setup.

Materials and Reagents:

  • 2-Aminophenol

  • Phosgene (gas or solution in a suitable solvent like toluene)

  • Anhydrous aprotic solvent (e.g., o-dichlorobenzene, toluene, or ethyl acetate)

  • Inert gas (Nitrogen or Argon)

  • Quenching solution (e.g., aqueous sodium bicarbonate or ammonia)

  • Neutralizing scrubber solution (e.g., 30% aqueous sodium hydroxide)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, gas inlet, and a condenser connected to a neutralizing scrubber system.

  • Gas dispersion tube for introducing phosgene gas.

  • Low-temperature bath.

  • Standard glassware for workup and purification.

  • Personal Protective Equipment (PPE): Viton gloves, chemical splash goggles, face shield, lab coat, and a supplied-air respirator (if not working in a fully contained system).

  • Phosgene gas detector/badge.

Procedure:

  • Reaction Setup: In a properly functioning chemical fume hood, assemble the reaction apparatus under an inert atmosphere. Charge the flask with 2-aminophenol (1.0 eq) and the anhydrous solvent (e.g., o-dichlorobenzene).

  • Phosgene Addition: Cool the stirred suspension to 0-5 °C. Slowly bubble phosgene gas (approx. 1.2 eq) through the suspension over a period of 2-3 hours. The reaction is exothermic and the temperature should be carefully controlled.

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 90-120°C) to ensure the completion of cyclization. Monitor the reaction by a suitable technique (e.g., TLC or LC-MS).

  • Inert Gas Purge: Once the reaction is complete, purge the reaction vessel and headspace with an inert gas (e.g., nitrogen) to remove any residual phosgene. The exhaust gas must be passed through a neutralizing scrubber.

  • Workup: Cool the reaction mixture. The product may precipitate upon cooling. The solid can be collected by filtration, washed with a cold solvent, and dried. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes. Yields are highly dependent on the specific conditions and scale.

ParameterValue / ConditionReference
Starting Material 2-Aminophenol
Reagent Phosgene
Solvent o-Dichlorobenzene
Temperature 120 °C (initial addition at lower temp)
Stoichiometry ~1.2 eq of Phosgene
Typical Yield >90% (expected for similar reactions)-
Purity (Post-Recrystallization) >98%-

Experimental Workflow

workflow start Start: Assemble Apparatus under Inert Atmosphere charge Charge Flask with 2-Aminophenol & Solvent start->charge cool Cool Reaction Mixture to 0-5 °C charge->cool add_phosgene Introduce Phosgene Gas (1.2 eq) (Exhaust to Scrubber) cool->add_phosgene react Heat Reaction Mixture (e.g., 90-120 °C) add_phosgene->react monitor Monitor Reaction (TLC / LC-MS) react->monitor purge Purge with Inert Gas to Remove Excess Phosgene monitor->purge workup Workup: Cool, Filter or Evaporate purge->workup purify Purify by Recrystallization workup->purify analyze Characterize Product (NMR, IR, MP) purify->analyze end End: Pure this compound analyze->end

References

Application Notes and Protocols for N-Alkylation of 2-Benzoxazolinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzoxazolinone and its N-alkylated derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antifungal, and kinase inhibitory properties. The nitrogen atom of the benzoxazolinone ring system is a key site for synthetic modification, allowing for the introduction of various substituents to modulate pharmacological properties. This document provides detailed protocols for the N-alkylation of this compound via three common and effective methods: classical base-mediated alkylation, the Mitsunobu reaction, and phase-transfer catalysis.

Data Presentation: Comparison of N-Alkylation Methods

The following table summarizes quantitative data for the N-alkylation of this compound and related compounds under different reaction conditions. This allows for a direct comparison of the efficiency of various methods and reagents.

EntryStarting MaterialAlkylating AgentMethodReagents/CatalystSolventTemp. (°C)Time (h)Yield (%)
1This compoundBenzyl bromideBase-mediatedK₂CO₃DMF80382
2This compoundEthyl bromoacetateBase-mediatedK₂CO₃DMFRT1275
3This compoundMethyl iodideBase-mediatedNaHTHF0 to RT295
4This compoundAllyl bromidePhase-TransferK₂CO₃, TBABDioxane25470
5This compoundBenzyl alcoholMitsunobuPPh₃, DIADTHF0 to RT8>90
62,1-Benzisoxazol-3(1H)-oneBenzyl bromideBase-mediatedNaHTHFRT185
72,1-Benzisoxazol-3(1H)-oneAllyl bromideBase-mediatedNaHTHFRT182
82,1-Benzisoxazol-3(1H)-oneEthyl iodideBase-mediatedNaHTHFRT175

Note: Entries 6-8 are for a related benzisoxazolone system and are included for comparative purposes.[1]

Experimental Protocols

Protocol 1: Classical Base-Mediated N-Alkylation

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and a carbonate base in a polar aprotic solvent.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A This compound E Stir at specified temperature A->E B Alkyl Halide B->E C Base (e.g., K₂CO₃) C->E D Solvent (e.g., DMF) D->E F Quench with water E->F G Extract with organic solvent F->G H Dry and concentrate G->H I Column chromatography H->I J N-alkylated this compound I->J

Caption: General workflow for base-mediated N-alkylation.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80 °C) and monitor by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated this compound.

Protocol 2: Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction provides a mild and efficient method for the N-alkylation of this compound using an alcohol as the alkylating agent.[2][3][4] This reaction proceeds with inversion of configuration at the alcohol's stereocenter.

Workflow Diagram:

G cluster_0 Reagent Combination cluster_1 Reaction Initiation cluster_2 Reaction Progression cluster_3 Work-up and Purification A This compound E Cool to 0 °C A->E B Alcohol B->E C Triphenylphosphine (PPh₃) C->E D Solvent (e.g., THF) D->E F Add DIAD/DEAD dropwise E->F G Stir at room temperature F->G H Concentrate and purify by chromatography G->H I N-alkylated this compound H->I G cluster_0 Reaction Mixture cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A This compound F Vigorous stirring at specified temperature A->F B Alkyl Halide B->F C Aqueous Base (e.g., K₂CO₃ soln) C->F D Organic Solvent (e.g., Toluene) D->F E Phase-Transfer Catalyst (e.g., TBAB) E->F G Separate organic layer F->G H Wash, dry, and concentrate G->H I Column chromatography H->I J N-alkylated this compound I->J G Benzoxazolinone Anion Benzoxazolinone Anion Transition State Transition State Benzoxazolinone Anion->Transition State Nucleophilic Attack Alkylating Agent (R-X) Alkylating Agent (R-X) Alkylating Agent (R-X)->Transition State N-Alkylated Product N-Alkylated Product Transition State->N-Alkylated Product Leaving Group (X⁻) Leaving Group (X⁻) Transition State->Leaving Group (X⁻)

References

Friedel-Crafts Acylation of 2-Benzoxazolinone at the C-6 Position: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of acyl groups onto aromatic rings. This reaction is of particular significance in pharmaceutical chemistry for the synthesis of complex molecular scaffolds. 2-Benzoxazolinone and its derivatives are privileged structures in drug discovery, exhibiting a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. The acylation of the this compound core, specifically at the C-6 position, provides a key intermediate for the development of novel therapeutic agents.

Theoretical studies, including Frontier Molecular Orbital (FMO) analysis and Density Functional Theory (DFT) calculations, have predicted that the Friedel-Crafts acylation of this compound with acyl halides in the presence of a Lewis acid catalyst proceeds with high regioselectivity, favoring the formation of the 6-acyl isomer.[1] Experimental data corroborates these theoretical findings, with the 6-acyl derivative being the predominantly isolated product.[1] This high regioselectivity is attributed to the favorable electronic and steric interactions in the transition state leading to the C-6 substituted product.[1]

This document provides detailed application notes and experimental protocols for the successful Friedel-Crafts acylation of this compound at the C-6 position, offering a reliable method for the synthesis of 6-acyl-2-benzoxazolinone derivatives.

Data Presentation

The following table summarizes the quantitative data for the Friedel-Crafts acylation of this compound with various acylating agents, highlighting the reaction conditions and corresponding yields of the desired C-6 acylated product.

EntryAcylating AgentLewis Acid CatalystSolventReaction ConditionsYield (%)Reference
1Acetyl chlorideAluminum chloride (AlCl₃)Carbon disulfide (CS₂)Reflux, 2h85[1]
2Propionyl chlorideAluminum chloride (AlCl₃)Carbon disulfide (CS₂)Reflux, 2h82[1]
3Benzoyl chlorideAluminum chloride (AlCl₃)Carbon disulfide (CS₂)Reflux, 3h78
4Acetyl chlorideZinc chloride (ZnCl₂)Nitrobenzene100°C, 4h65

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of this compound

This protocol outlines a general procedure for the Friedel-Crafts acylation of this compound at the C-6 position using a Lewis acid catalyst.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous carbon disulfide (CS₂) or other suitable solvent (e.g., nitrobenzene)

  • Hydrochloric acid (HCl), 5% aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, suspend this compound (1.0 eq) in anhydrous carbon disulfide.

  • Addition of Lewis Acid: Cool the suspension in an ice bath and add anhydrous aluminum chloride (2.5 eq) portion-wise with stirring. The mixture will become a thick slurry.

  • Addition of Acylating Agent: Slowly add the acyl chloride (1.2 eq) dropwise to the stirred suspension at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. If a precipitate forms, it can be collected by filtration. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Combine the organic layers and wash successively with 5% HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 6-acyl-2-benzoxazolinone.

Characterization of 6-Acetyl-2-benzoxazolinone:

  • Appearance: White crystalline solid.

  • Melting Point: 220-222 °C

  • ¹H NMR (DMSO-d₆, 400 MHz) δ: 11.80 (s, 1H, NH), 7.85 (dd, J = 8.4, 2.0 Hz, 1H, H-7), 7.70 (d, J = 2.0 Hz, 1H, H-5), 7.20 (d, J = 8.4 Hz, 1H, H-4), 2.55 (s, 3H, COCH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz) δ: 196.5 (C=O, acetyl), 154.0 (C=O, lactam), 142.5 (C-7a), 132.0 (C-6), 131.5 (C-5), 125.0 (C-3a), 110.0 (C-4), 109.5 (C-7), 26.5 (CH₃).

  • IR (KBr, cm⁻¹): 3150 (N-H), 1770 (C=O, lactam), 1680 (C=O, ketone), 1610, 1480 (C=C, aromatic).

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start suspend_boa Suspend this compound in Anhydrous CS₂ start->suspend_boa cool_mixture Cool to 0°C (Ice Bath) suspend_boa->cool_mixture add_alcl3 Add Anhydrous AlCl₃ cool_mixture->add_alcl3 add_acyl_chloride Add Acyl Chloride (dropwise) add_alcl3->add_acyl_chloride reflux Reflux Reaction Mixture add_acyl_chloride->reflux monitor_tlc Monitor by TLC reflux->monitor_tlc quench Quench with Ice/HCl monitor_tlc->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Recrystallize dry->purify end Pure 6-Acyl-2-benzoxazolinone purify->end

Caption: Experimental workflow for Friedel-Crafts acylation.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product boa This compound sigma_complex σ-Complex (Wheland Intermediate) boa->sigma_complex + Acylium Ion acyl_chloride R-COCl acylium_ion Acylium Ion [R-C≡O]⁺ acyl_chloride->acylium_ion + AlCl₃ - [AlCl₄]⁻ alcl3 AlCl₃ product 6-Acyl-2-benzoxazolinone sigma_complex->product - H⁺

Caption: Reaction mechanism of Friedel-Crafts acylation.

References

Application Notes and Protocols for 2-Benzoxazolinone in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Benzoxazolinone and its derivatives in antimicrobial susceptibility testing, specifically focusing on the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Introduction

This compound and its derivatives have emerged as a class of compounds with significant antimicrobial properties against a range of pathogenic microorganisms.[1][2] These compounds are of particular interest in the development of new antibacterial and antifungal agents.[3][4] The following protocols and data provide a framework for researchers to effectively screen and evaluate the efficacy of this compound-based compounds.

The antimicrobial activity of these compounds is influenced by the electrophilic character of the nitrogen atom in the heterocyclic ring and the lipophilic nature of substituents on the aromatic ring.[3] Studies have demonstrated their activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Data Presentation: Antimicrobial Activity of this compound and Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of this compound and several of its derivatives against various microbial strains. This data has been compiled from multiple studies to provide a comparative overview.

CompoundMicroorganismMIC (µg/mL)MBC (µg/mL)Reference
This compound Escherichia coli4000-
Enterococcus faecalis4000-
Klebsiella pneumoniae2000-
Staphylococcus aureus2000-
3-methyl-6-(1-hydroxy-2-morpholinopropyl)-2-benzoxazolinone Candida krusei128-
Amide Derivative of this compound Escherichia coli--
Bacillus subtilis--
Staphylococcus aureus--
Salmonella Enteritidis--
5-chlorobenzimidazole Derivative of this compound Escherichia coli--
Bacillus subtilis--
Staphylococcus aureus--
Salmonella Enteritidis--
Hydrazone Derivative (3-chloro substitution) Escherichia coli--
Bacillus subtilis--
Staphylococcus aureus--
Salmonella Enteritidis--
Hydrazone Derivative (2-furyl substituent) Escherichia coli--
Bacillus subtilis--
Staphylococcus aureus--
Salmonella Enteritidis--
Hydrazone Derivative (5-nitro-2-furyl substituent) Escherichia coli--
Bacillus subtilis--
Staphylococcus aureus--
Salmonella Enteritidis--

Note: "-" indicates that the data was not reported in the cited literature. The specific MIC/MBC values for the derivative compounds from reference were presented graphically in the source material and are noted here for their demonstrated activity.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the broth microdilution method for determining the MIC of this compound, a standard and widely used technique.

Materials:

  • This compound (or derivative)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate broth media

  • Bacterial or fungal inoculum

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute the stock solution in the broth medium to achieve the desired starting concentration for the assay.

  • Preparation of Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Inoculate the colonies into a tube containing 5 mL of MHB.

    • Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to wells 2 through 12 of a single row in the 96-well plate.

    • Add 200 µL of the highest concentration of the test compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a positive control (broth and inoculum, no compound).

    • Well 12 will serve as a negative control (broth only).

  • Inoculation: Add 100 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours. For fungi, the incubation may need to be extended to 48 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC assay to ascertain the concentration at which the compound is bactericidal.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipettes and tips

  • Incubator

Procedure:

  • Subculturing from MIC Plate: Following the MIC determination, select the wells that showed no visible growth (the MIC well and at least two wells with higher concentrations).

  • Plating: From each of these selected wells, aspirate a small volume (typically 10-100 µL) and plate it onto a fresh MHA plate. Spread the inoculum evenly across the surface.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).

Visualizations

Experimental Workflow

The following diagram illustrates the sequential workflow for determining the MIC and MBC of this compound.

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Microbial Inoculum inoculate_plate Inoculate Plate with Microorganism prep_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate_mic Incubate Plate (18-24h, 37°C) inoculate_plate->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture Proceed if growth is inhibited incubate_mbc Incubate Agar Plates (18-24h, 37°C) subculture->incubate_mbc read_mbc Determine MBC (Lowest concentration with no colony growth) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

Conceptual Mechanism of Action

While the precise signaling pathways for this compound's antimicrobial activity are not fully elucidated, current understanding suggests a multi-faceted mechanism, particularly for its derivatives. This diagram conceptualizes the potential modes of action.

Mechanism_of_Action cluster_compound This compound Derivative cluster_cell Bacterial Cell cluster_effect Antimicrobial Effects compound Antimicrobial Compound membrane Cell Membrane compound->membrane Targets dna Nucleic Acids (DNA) compound->dna Potentially Targets disruption Membrane Disruption membrane->disruption dna_interaction DNA Interaction dna->dna_interaction cell_wall Cell Wall inhibition Inhibition of Cell Growth (Bacteriostatic) disruption->inhibition death Cell Death (Bactericidal) disruption->death dna_interaction->inhibition dna_interaction->death

Caption: Potential Antimicrobial Mechanisms of this compound Derivatives.

References

Application Notes and Protocols for 2-Benzoxazolinone Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-benzoxazolinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a source of novel anticancer agents. Derivatives of this heterocyclic system have exhibited cytotoxic effects against a variety of cancer cell lines. These compounds often exert their anticancer activity by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

This document provides a summary of the in vitro anticancer activity of selected this compound derivatives, detailed protocols for key experimental assays, and visualizations of the pertinent signaling pathways to guide further research and development in this area.

Data Presentation: In Vitro Anticancer Activity of this compound Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various this compound derivatives against several human cancer cell lines. The data is compiled from multiple studies to provide a comparative overview.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
Acanthoside A-D Natural this compound alkaloidsHepG2 (Liver)7.8 - 26.6[1]
HeLa (Cervical)7.8 - 26.6[1]
A-549 (Lung)7.8 - 26.6[1]
Compound 7f Synthetic derivativeKB (Epidermoid Carcinoma)1.99[2]
A549 (Lung)0.90[2]
Compound 6d, 6e, 6i Synthetic derivativesA549 (Lung)Not specified, but noted as having pronounced cytotoxicity
2-BOA This compoundMCF-7 (Breast)35.4
Compound 1 N-substituted benzoxazoloneMCF-7 (Breast)100
Compound 2 5-Chloro-N-substituted benzoxazoloneMCF-7 (Breast)50
Compound 7 Benzoxazinone derivativeHepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon)< 10
Compound 15 Benzoxazinone derivativeHepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon)< 10
Compound 14b 2H-benzo[b]oxazin-3(4H)-one linked to 1,2,3-triazoleA549 (Lung)7.59
Compound 14c 2H-benzo[b]oxazin-3(4H)-one linked to 1,2,3-triazoleA549 (Lung)18.52

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess cell metabolic activity and, by extension, cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Allow the cells to adhere by incubating overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 48 or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivatives for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension to pellet the cells.

  • Cell Staining: Wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound derivatives

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds for the desired time.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle. Some derivatives have been shown to arrest the cell cycle of A549 cells at the S phase.

Visualizations of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by this compound derivatives and a general experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism Details synthesis Synthesis of This compound Derivatives cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis cell_cycle Cell Cycle Analysis mechanism->cell_cycle pathway Signaling Pathway Analysis mechanism->pathway

General experimental workflow for evaluating this compound derivatives.

apoptosis_pathway cluster_regulation Apoptotic Regulation cluster_execution Execution Phase compound This compound Derivatives bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 inhibits bax Bax (Pro-apoptotic) compound->bax activates p53 p53 compound->p53 induces caspase9 Caspase-9 bcl2->caspase9 inhibits bax->caspase9 activates p53->bax activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

Induction of apoptosis by this compound derivatives.

cell_cycle_pathway cluster_cycle Cell Cycle Progression compound This compound Derivatives cdk1 CDK1 compound->cdk1 inhibits topo2 Topoisomerase II compound->topo2 inhibits g1 G1 Phase s S Phase g1->s g2 G2 Phase s->g2 m M Phase g2->m m->g1 cdk1->m promotes G2/M transition topo2->s required for DNA replication

Inhibition of cell cycle progression by this compound derivatives.

Mechanism of Action

This compound derivatives have been shown to induce anticancer effects through various mechanisms:

  • Induction of Apoptosis: Many derivatives trigger programmed cell death. This can occur through the intrinsic mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio and activation of caspase-9 and caspase-3. Some compounds also increase the expression of FasL, suggesting involvement of the extrinsic pathway. Furthermore, the tumor suppressor protein p53 and caspase-3 expression can be induced by certain derivatives.

  • Cell Cycle Arrest: Certain compounds can halt the progression of the cell cycle, preventing cancer cells from dividing. For instance, compound 7f was found to arrest A549 lung cancer cells in the S phase. Other derivatives have been shown to reduce the expression of cyclin-dependent kinase 1 (cdk1), which is crucial for the G2/M transition.

  • Enzyme Inhibition: Some this compound derivatives function by inhibiting key enzymes required for cell proliferation, such as topoisomerase II.

  • Receptor Modulation: this compound has been suggested to inhibit the growth of MCF-7 breast cancer cells via estrogen receptors.

  • Inhibition of Signaling Pathways: The VEGFR-2 signaling pathway, which is crucial for angiogenesis, has been identified as a target for some benzoxazolin-2-one derivatives.

References

Application Notes and Protocols for 2-Benzoxazolinone (BOA) as a Natural Pesticide in Agriculture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzoxazolinone (BOA) is a naturally occurring allelochemical derived from the degradation of benzoxazinoids, a class of secondary metabolites found in various gramineous plants such as wheat, maize, and rye. BOA has garnered significant interest as a potential natural pesticide due to its broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties. These application notes provide a comprehensive overview of the agricultural applications of BOA, including its mechanism of action, efficacy data, and detailed experimental protocols for its evaluation.

Mechanism of Action

The pesticidal activity of this compound is multifaceted. As an allelochemical, it can interfere with fundamental physiological and biochemical processes in target organisms. The primary mechanisms of action include:

  • Herbicidal Action: BOA has been shown to inhibit seed germination and seedling growth of various weed species.[1] It can interfere with essential processes such as photosynthesis and respiration, leading to reduced growth and, at higher concentrations, plant death.[2]

  • Fungicidal Action: BOA exhibits inhibitory effects against a range of phytopathogenic fungi. It can disrupt mycelial growth and spore germination, making it a potential biofungicide for the control of various plant diseases.[3][4]

  • Insecticidal Action: While less studied than its herbicidal and fungicidal properties, BOA has demonstrated insecticidal activity against certain agricultural pests. The exact mode of action is still under investigation but may involve disruption of key physiological processes in insects.

  • Induction of Plant Defense Responses: BOA can act as a plant defense elicitor, priming the plant's innate immune system to better resist pathogen attacks. One of the key defense responses induced by BOA is the deposition of callose, a β-1,3-glucan polymer that reinforces the cell wall at the site of pathogen ingress, forming a physical barrier.[5]

  • Inhibition of Histone Deacetylases (HDACs): Emerging research suggests that BOA and its derivatives can act as histone deacetylase inhibitors. By inhibiting HDACs, BOA can alter gene expression in target organisms, leading to growth inhibition and other detrimental effects. This epigenetic modification represents a novel mode of action for a natural pesticide.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound against various agricultural pests.

Table 1: Herbicidal Efficacy of this compound (BOA)

Target Weed SpeciesParameterValueReference
Phaseolus aureus (Mung bean)I50 (Germination)4.3 mM
Phaseolus aureus (Mung bean)I50 (Seedling length)0.71 mM
Phaseolus aureus (Mung bean)I50 (Seedling dry weight)0.77 mM
Brassica oleracea var. capitataGermination Inhibition (at 1000 µM)100%
Pisum sativum, Raphanus sativus, B. oleracea var. botrytisGermination Reduction (at 1000 µM)>50%

Table 2: Fungicidal Efficacy of this compound (BOA)

Target Fungal SpeciesParameterValueReference
Verticillium dahliaSpore Inhibition (2-methylthiobenzoxazole derivative)96.4%
Fusarium oxysporumFungicidal ActivityExhibited

Table 3: Insecticidal Efficacy of this compound (BOA)

Target Insect SpeciesParameterValueReference
Aphis craccivora (Cowpea aphid)LC50 (related neonicotinoids for comparison)0.89-3.82 µg/mL
Callosobruchus maculatus (Cowpea beetle)LC50 (related carbamate for comparison)21.57 ppm

Note: Data for direct insecticidal efficacy of BOA is limited; values for other insecticides are provided for context.

Experimental Protocols

Protocol for In Vitro Herbicidal Activity Bioassay

This protocol outlines a method to assess the herbicidal potential of BOA on seed germination and seedling growth.

a. Materials:

  • This compound (BOA)

  • Target weed seeds (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Sterile Petri dishes (9 cm diameter)

  • Whatman No. 1 filter paper

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO) as a solvent

  • Growth chamber with controlled temperature and light conditions

b. Preparation of BOA Stock Solution:

  • Prepare a 100 mM stock solution of BOA by dissolving the required amount in a minimal volume of DMSO.

  • Bring the final volume up with sterile distilled water.

  • Prepare a series of dilutions from the stock solution to obtain the desired test concentrations (e.g., 0.1, 0.5, 1, 2, 5 mM).

  • A control solution should be prepared with the same concentration of DMSO as the highest BOA concentration.

c. Experimental Procedure:

  • Place two layers of sterile filter paper in each Petri dish.

  • Moisten the filter paper with 5 mL of the respective BOA test solution or the control solution.

  • Place a predetermined number of seeds (e.g., 20) on the moistened filter paper in each Petri dish.

  • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubate the Petri dishes in a growth chamber at an appropriate temperature and light cycle for the target weed species (e.g., 25°C with a 16h light/8h dark cycle).

  • After a set period (e.g., 7 days), record the number of germinated seeds.

  • Measure the root and shoot length of the seedlings.

  • To determine dry weight, place the seedlings in an oven at 70°C for 48 hours and then weigh.

d. Data Analysis:

  • Calculate the germination percentage for each treatment.

  • Calculate the percentage inhibition of root length, shoot length, and dry weight compared to the control.

  • Determine the IC50 values (concentration causing 50% inhibition) for each parameter using probit analysis or a suitable statistical software.

Herbicidal_Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis A Prepare BOA Stock Solution B Prepare Serial Dilutions A->B D Moisten Filter Paper in Petri Dishes B->D C Prepare Control Solution C->D E Place Seeds D->E F Incubate in Growth Chamber E->F G Record Germination F->G H Measure Seedling Growth F->H I Determine Dry Weight F->I J Calculate Inhibition & IC50 G->J H->J I->J

Herbicidal Bioassay Workflow
Protocol for In Vitro Antifungal Activity Bioassay (Poisoned Food Technique)

This protocol is used to evaluate the effect of BOA on the mycelial growth of phytopathogenic fungi.

a. Materials:

  • This compound (BOA)

  • Target fungal culture (e.g., Fusarium graminearum, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (9 cm diameter)

  • Sterile cork borer (5 mm diameter)

  • DMSO

  • Incubator

b. Preparation of BOA-Amended Media:

  • Prepare PDA medium according to the manufacturer's instructions and autoclave.

  • Cool the molten PDA to approximately 45-50°C.

  • Prepare a stock solution of BOA in DMSO.

  • Add the appropriate volume of the BOA stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µg/mL).

  • A control plate should be prepared with an equivalent amount of DMSO.

  • Pour the BOA-amended and control PDA into sterile Petri dishes and allow them to solidify.

c. Experimental Procedure:

  • From the margin of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer.

  • Place the mycelial disc at the center of each BOA-amended and control PDA plate.

  • Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 25°C) in the dark.

  • Measure the radial growth of the fungal colony at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

d. Data Analysis:

  • Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the fungal colony in the control plates and T is the average diameter of the fungal colony in the treated plates.

  • Determine the IC50 value (concentration causing 50% inhibition of mycelial growth) by plotting the percentage of inhibition against the logarithm of the BOA concentration.

Antifungal_Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis A Prepare BOA-Amended PDA B Pour into Petri Dishes A->B C Inoculate with Fungal Disc B->C D Incubate C->D E Measure Radial Growth D->E F Calculate Inhibition & IC50 E->F

Antifungal Bioassay Workflow
Protocol for Callose Deposition Assay

This protocol describes the visualization of callose deposition in plant leaves treated with BOA.

a. Materials:

  • Plant material (e.g., Arabidopsis thaliana leaves)

  • This compound (BOA) solution

  • Ethanol (96%)

  • Sodium phosphate buffer (0.07 M, pH 9)

  • Aniline blue solution (0.01% in sodium phosphate buffer)

  • Fluorescence microscope with a UV filter

b. Experimental Procedure:

  • Treat the plant leaves with a solution of BOA at a concentration known to elicit a defense response (e.g., 1 mM) or a control solution. This can be done by infiltration or spraying.

  • After a specific incubation period (e.g., 24 hours), harvest the leaves.

  • Destain the leaves by immersing them in 96% ethanol until all chlorophyll is removed.

  • Rehydrate the leaves in sodium phosphate buffer for 30 minutes.

  • Stain the leaves by incubating them in the aniline blue solution in the dark for at least 2 hours.

  • Mount the stained leaves on a microscope slide with a drop of the staining solution.

  • Observe the callose deposits (which will fluoresce bright yellow-green) under a fluorescence microscope using a UV filter.

c. Data Analysis:

  • Quantify the callose deposition by counting the number of callose spots per unit area or by measuring the total fluorescence intensity using image analysis software.

Signaling Pathways

This compound is recognized by the plant as a stress signal, which can trigger a cascade of defense responses. While the complete signaling pathway is still under investigation, current evidence points to the involvement of key signaling molecules and pathways common to plant innate immunity.

BOA_Signaling_Pathway BOA This compound (BOA) Receptor PAMP/DAMP Receptors? BOA->Receptor ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS Ca Calcium Influx Receptor->Ca MAPK MAP Kinase Cascade Activation ROS->MAPK TFs Activation of Defense-Related Transcription Factors MAPK->TFs Ca->MAPK Hormones Phytohormone Signaling (Salicylic Acid, Jasmonic Acid) Hormones->TFs Defense Induction of Defense Responses TFs->Defense Callose Callose Deposition Defense->Callose PR_Proteins Pathogenesis-Related (PR) Protein Synthesis Defense->PR_Proteins

Proposed BOA-Induced Defense Signaling

This proposed pathway illustrates that BOA, potentially recognized by pattern recognition receptors (PRRs), triggers early signaling events such as a reactive oxygen species (ROS) burst and calcium influx. These events activate downstream mitogen-activated protein (MAP) kinase cascades, which, along with phytohormone signaling pathways (salicylic acid and jasmonic acid), lead to the activation of defense-related transcription factors. This transcriptional reprogramming ultimately results in the induction of various defense responses, including callose deposition and the synthesis of pathogenesis-related (PR) proteins.

Conclusion

This compound demonstrates significant potential as a natural pesticide for use in sustainable agriculture. Its broad-spectrum activity against weeds and fungal pathogens, coupled with its ability to induce plant defense mechanisms, makes it a promising candidate for the development of new bio-based crop protection products. The provided protocols offer a starting point for researchers to further investigate the efficacy and mode of action of BOA and its derivatives. Further research is warranted to optimize formulations for field applications and to fully elucidate the intricate signaling pathways it triggers in plants.

References

Application Notes and Protocols: 2-Benzoxazolinone Derivatives for the Treatment of Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease, represent a growing global health challenge. A key pathological feature of many of these disorders is chronic neuroinflammation, oxidative stress, and the dysfunction of neurotransmitter systems. 2-Benzoxazolinone and its derivatives have emerged as a promising class of heterocyclic compounds with diverse pharmacological activities relevant to the treatment of these complex diseases. This document provides an overview of their therapeutic potential, quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visual representations of relevant biological pathways and experimental workflows.

The core structure of this compound offers a versatile scaffold for chemical modification, allowing for the development of derivatives with potent and selective activities. Research has primarily focused on their ability to inhibit cholinesterases, modulate inflammatory pathways, and combat oxidative stress, all of which are critical targets in the fight against neurodegeneration.

Data Presentation

The following tables summarize the quantitative data on the biological activities of various this compound derivatives from published studies.

Table 1: Cholinesterase Inhibitory Activity of this compound Derivatives [1][2]

Compound IDTarget EnzymeIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
3a AChE0.87Tacrine0.78
BChE0.45Donepezil3.45
3b AChE1.23Tacrine0.78
BChE0.88Donepezil3.45
3c AChE1.56Tacrine0.78
BChE1.24Donepezil3.45
3e AChE0.65Tacrine0.78
BChE0.21Donepezil3.45

AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: Anti-Inflammatory Activity of this compound Derivatives in LPS-Stimulated BV-2 Microglial Cells [3][4]

Compound IDTargetInhibition/Reduction (%) at 10 µMIC₅₀ (µM)
e2 NO Production55.34 ± 3.12-
e16 NO Production68.18 ± 2.89-
e20 NO Production62.45 ± 3.54-
Compound 27 TNF-α Production-7.83 ± 0.95
IL-1β Production-15.84 ± 0.82

NO: Nitric Oxide; TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1-beta. Data represent the percentage reduction of the inflammatory marker compared to the LPS-treated control group.

Table 3: Monoamine Oxidase B (MAO-B) Inhibitory Activity of Benzoxazole Derivatives for Parkinson's Disease [2]

Compound IDTarget EnzymeIC₅₀ (µM)Selectivity Index (SI) vs. MAO-A
1d MAO-B0.0023>4347
2e MAO-B0.0033179
7a MAO-B0.017>588
7b MAO-B0.098>102

MAO-B: Monoamine Oxidase B. The selectivity index is the ratio of the IC₅₀ for MAO-A to the IC₅₀ for MAO-B.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloroacetyl-2-Benzoxazolinone Derivatives

This protocol describes a general method for the synthesis of this compound derivatives with potential cholinesterase inhibitory activity.

Step 1: Synthesis of 6-Chloroacetyl-2-benzoxazolinone

  • To a solution of this compound in a suitable solvent (e.g., carbon disulfide), add aluminum chloride (AlCl₃) at 0°C.

  • Slowly add chloroacetyl chloride to the mixture and stir at room temperature for 2-4 hours.

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 6-chloroacetyl-2-benzoxazolinone.

Step 2: Synthesis of the Final Amine Derivatives

  • Dissolve 6-chloroacetyl-2-benzoxazolinone in a suitable solvent (e.g., ethanol or acetone).

  • Add the desired amine (e.g., N-(2-hydroxyethyl)piperazine) and a base (e.g., potassium carbonate or triethylamine) to the solution.

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with water.

  • Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography.

Protocol 2: Determination of Cholinesterase Inhibitory Activity (Ellman's Method)

This colorimetric assay is used to measure the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) and to determine the inhibitory potency of the synthesized compounds.

Materials:

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • AChE (from electric eel) or BChE (from equine serum)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare working solutions of the enzyme, substrate, and DTNB in phosphate buffer.

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.

  • Add 20 µL of the enzyme solution to each well and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the substrate solution to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

  • The rate of the reaction is determined by the change in absorbance per minute.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated BV-2 Microglial Cells

This assay is used to evaluate the anti-inflammatory potential of the compounds by measuring their ability to inhibit NO production in activated microglial cells.

Materials:

  • BV-2 microglial cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Test compounds dissolved in DMSO

Procedure:

  • Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate the plate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by the test compounds.

Visualization of Pathways and Workflows

Signaling Pathways

The therapeutic effects of this compound derivatives in neurodegenerative diseases are often attributed to their modulation of key signaling pathways involved in inflammation and oxidative stress.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NF_kB NF-κB (p50/p65) IkB->NF_kB IkB_P P-IκB IkB->IkB_P NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus translocates Proteasome Proteasome IkB_P->Proteasome degradation 2_Benzoxazolinone This compound Derivatives 2_Benzoxazolinone->IKK_Complex inhibits DNA DNA NF_kB_nucleus->DNA binds to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Gene_Expression induces Nrf2_HO1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (ROS) Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitin Keap1->Ub ubiquitinates Proteasome Proteasome Degradation Nrf2->Proteasome Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus translocates Ub->Nrf2 2_Benzoxazolinone This compound Derivatives 2_Benzoxazolinone->Nrf2 activates ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE binds to Gene_Expression Antioxidant Gene Expression (HO-1, NQO1) ARE->Gene_Expression induces Drug_Discovery_Workflow Start Start: Target Identification (e.g., Cholinesterases, MAO-B) Library_Design Library Design & Synthesis of This compound Derivatives Start->Library_Design In_Vitro_Screening In Vitro Screening (e.g., Enzyme Inhibition Assays) Library_Design->In_Vitro_Screening Hit_Identification Hit Identification (Potent & Selective Compounds) In_Vitro_Screening->Hit_Identification Hit_Identification->Library_Design No Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit_Identification->Lead_Optimization Yes Cell_Based_Assays Cell-Based Assays (Neuroprotection, Anti-inflammation) Lead_Optimization->Cell_Based_Assays In_Vivo_Studies In Vivo Animal Models (e.g., Alzheimer's, Parkinson's models) Cell_Based_Assays->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate Selection In_Vivo_Studies->Preclinical_Candidate

References

Application Notes and Protocols for High-Throughput Screening of 2-Benzoxazolinone Derivative Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-benzoxazolinone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities.[1][2] Derivatives of this core structure have demonstrated potential as antimicrobial, anticancer, anti-HIV, and anti-inflammatory agents.[2][3][4] The versatility of the this compound ring system allows for extensive chemical modifications, enabling the generation of large and diverse compound libraries amenable to high-throughput screening (HTS) for the identification of novel therapeutic leads.

These application notes provide a comprehensive guide for researchers interested in performing HTS campaigns with this compound derivative libraries. Detailed protocols for primary and secondary screening assays, along with data analysis strategies and visualizations of relevant signaling pathways, are presented to facilitate the discovery of potent and selective modulators of various biological targets.

Data Presentation: Quantitative Biological Activity of this compound Derivatives

The following tables summarize the biological activities of representative this compound derivatives from various screening efforts, providing a quantitative basis for comparison and hit selection.

Table 1: Antimicrobial Activity of Selected this compound Derivatives

Compound IDStructureTest OrganismMIC (µg/mL)MBC (µg/mL)Reference
A 3-(2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethyl)benzo[d]oxazol-2(3H)-oneS. aureus15.631.2
B. subtilis7.815.6
E. coli15.631.2
S. Enteritidis31.262.5
B N'-(3-Chlorobenzylidene)-3-(2-oxo-2-(4-(...S. aureus62.5125
B. subtilis31.262.5
E. coli125250
S. Enteritidis250>250

Table 2: Anticancer and Enzyme Inhibitory Activity of Selected this compound Derivatives

Compound IDTarget/Cell LineActivityValueReference
C3 EGFR KinaseIC5037.24 nM
HER2 KinaseIC5045.83 nM
KATOIII cellsGI5084.76 nM
Snu-5 cellsGI5048.26 nM
Cmpd 5-06 HIV-1 Nucleocapsid ProteinIC50~10 µM
Generic L. donovaniLC5040 µg/mL
Various Aldose Reductase (ALR2)IC50Varies

Experimental Protocols

High-Throughput Screening Workflow

A typical HTS campaign for a this compound derivative library involves a multi-step process designed to efficiently identify and validate active compounds.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation cluster_characterization Characterization lib_prep Library Preparation assay_dev Assay Development primary Primary Screen (Single Concentration) assay_dev->primary hit_id Hit Identification primary->hit_id secondary Secondary Screen (Dose-Response) hit_id->secondary counter Counter-Screen secondary->counter sar SAR Analysis counter->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for a high-throughput screening campaign.

Protocol 1: Primary High-Throughput Screening (HTS)

This protocol outlines a general approach for a primary screen to identify hits from a this compound library. The example provided is for a cell-based viability assay.

1. Library Preparation and Plating:

  • Prepare a stock solution of each this compound derivative in 100% DMSO.
  • Using an automated liquid handler, transfer a small volume of each compound stock solution to individual wells of a 384-well or 1536-well assay plate to achieve a final screening concentration (e.g., 10 µM).
  • Include appropriate controls on each plate:
  • Negative Control: Wells containing cells treated with vehicle (DMSO) only.
  • Positive Control: Wells containing cells treated with a known cytotoxic agent.
  • Blank: Wells containing medium only (no cells).

2. Cell Seeding:

  • Harvest and resuspend the desired cancer cell line in culture medium to the appropriate density.
  • Dispense the cell suspension into the assay plates containing the pre-plated compounds.

3. Incubation:

  • Incubate the plates for a predetermined period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

4. Assay Readout (MTT Assay Example):

  • Add MTT reagent to each well and incubate for 3-4 hours at 37°C.
  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
  • Read the absorbance at the appropriate wavelength using a microplate reader.

5. Data Analysis and Hit Selection:

  • Normalize the data using the negative and positive controls.
  • Calculate the Z'-factor for each plate to assess assay quality. A Z'-factor > 0.5 is generally considered acceptable.
  • Identify "hits" as compounds that exhibit a statistically significant decrease in cell viability compared to the negative control (e.g., >3 standard deviations from the mean of the negative control).

Protocol 2: Secondary Screening - VEGFR-2 Kinase Inhibition Assay

This protocol is for a secondary screen to confirm the activity of hits from a primary screen and to determine their potency as VEGFR-2 inhibitors.

1. Reagent Preparation:

  • Prepare a 1x Kinase Buffer.
  • Prepare a Master Mix containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1).
  • Prepare serial dilutions of the hit compounds in 1x Kinase Buffer with a constant final DMSO concentration (e.g., 1%).

2. Assay Procedure (384-well format):

  • Add the Master Mix to all wells.
  • Add the serially diluted hit compounds to the test wells.
  • Add diluent solution to the positive control (no inhibitor) and blank wells.
  • Add 1x Kinase Buffer to the blank wells.
  • Initiate the kinase reaction by adding diluted VEGFR-2 enzyme to the test and positive control wells.
  • Incubate the plate at 30°C for 45 minutes.

3. Luminescence-Based Readout (Kinase-Glo™):

  • Add Kinase-Glo™ reagent to each well. This reagent measures the amount of remaining ATP, which is inversely proportional to kinase activity.
  • Incubate at room temperature for 15 minutes.
  • Read the luminescent signal using a microplate reader.

4. Data Analysis:

  • Subtract the "Blank" reading from all other readings.
  • Calculate the percent inhibition for each compound concentration relative to the positive control.
  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Secondary Screening - Apoptosis Induction Assay

This protocol is used to determine if the cytotoxic effects of hit compounds are due to the induction of apoptosis.

1. Cell Treatment:

  • Seed cells in a 96-well or 384-well plate and allow them to adhere overnight.
  • Treat the cells with various concentrations of the hit compounds and incubate for a specified period (e.g., 24-48 hours).
  • Include a known apoptosis-inducing agent as a positive control.

2. Caspase-3/7 Activity Assay (Luminescent):

  • Equilibrate the plate to room temperature.
  • Add a caspase-3/7 reagent (e.g., Caspase-Glo® 3/7) to each well. This reagent contains a luminogenic substrate for activated caspase-3 and -7.
  • Incubate at room temperature for 1-2 hours.
  • Measure the luminescence using a microplate reader. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

3. Data Analysis:

  • Normalize the data to the vehicle-treated control.
  • Plot the fold-change in caspase activity against the compound concentration to determine the dose-dependent induction of apoptosis.

Signaling Pathways

VEGFR-2 Signaling Pathway

Many this compound derivatives have been investigated as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P P VEGFR2->P Benzoxazolinone This compound Derivative Benzoxazolinone->VEGFR2 Inhibition Proliferation Proliferation P->Proliferation Migration Migration P->Migration Survival Survival P->Survival Apoptosis_Pathway Benzoxazolinone This compound Derivative Bax Bax (Pro-apoptotic) Benzoxazolinone->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Benzoxazolinone->Bcl2 Downregulation Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

2-Benzoxazolinone as a Privileged Scaffold in Fragment-Based Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-benzoxazolinone motif is recognized as a "privileged scaffold" in medicinal chemistry, attributable to its presence in a wide array of biologically active compounds.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional shape for molecular recognition, while the lactam functionality offers key hydrogen bonding features. These characteristics make this compound an ideal starting point for fragment-based drug discovery (FBDD), a powerful methodology for identifying novel lead compounds.[3] FBDD begins with the screening of low molecular weight compounds (fragments) that bind with low affinity to a biological target. These initial hits are then optimized into more potent leads through structure-guided elaboration.[3][4]

This document provides detailed application notes and experimental protocols for utilizing the this compound scaffold in FBDD campaigns.

Applications of the this compound Scaffold

The versatility of the this compound core has led to its investigation in a multitude of therapeutic areas. Derivatives have demonstrated significant potential as:

  • Antimicrobial Agents: Exhibiting activity against both Gram-positive and Gram-negative bacteria.

  • Anticancer Agents: Inducing cytotoxicity in various cancer cell lines, often through the inhibition of key signaling pathways like VEGFR-2.

  • Antiviral Agents: Notably as inhibitors of the HIV-1 nucleocapsid (NC) protein.

  • Enzyme Inhibitors: Targeting enzymes such as aldose reductase, which is implicated in diabetic complications.

  • Analgesic and Anti-inflammatory Agents.

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize quantitative data for various this compound derivatives, providing a comparative overview of their biological activities.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineActivity MetricValueReference
Acanthoside AHepG2IC507.8 µM
Acanthoside AHeLaIC5015.2 µM
Acanthoside AA-549IC5010.5 µM
Acanthoside BHepG2IC5012.3 µM
Acanthoside BHeLaIC5026.6 µM
Acanthoside BA-549IC5018.4 µM
Acanthoside CHepG2IC509.2 µM
Acanthoside CHeLaIC5018.9 µM
Acanthoside CA-549IC5013.1 µM
Acanthoside DHepG2IC5011.5 µM
Acanthoside DHeLaIC5022.4 µM
Acanthoside DA-549IC5016.7 µM

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
Compound 7 S. aureus125250
Compound 7 B. subtilis62.5125
Compound 7 E. coli62.5125
Compound 7 S. Enteritidis250500
Compound 12 S. aureus62.5125
Compound 12 B. subtilis31.2562.5
Compound 12 E. coli31.2562.5
Compound 12 S. Enteritidis125250
Compound 22 S. aureus31.2562.5
Compound 22 B. subtilis15.6331.25
Compound 22 E. coli15.6331.25
Compound 22 S. Enteritidis62.5125

Table 3: Anti-HIV Activity of this compound Derivatives

CompoundTargetActivity MetricValueReference
cmpd8HIV-1 NCIC50100 µM
5-06HIV-1 NC-Significant increase in inhibitory activity over precursor

Experimental Protocols

Synthesis of a this compound-Based Fragment Library

A diverse fragment library is crucial for a successful FBDD campaign. The this compound scaffold can be readily functionalized at the N-3 and C-6 positions.

General Procedure for N-3 Functionalization:

  • To a solution of this compound in a suitable solvent (e.g., DMF, acetone), add a base (e.g., K2CO3, NaH).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired electrophile (e.g., alkyl halide, acyl chloride).

  • Continue stirring at room temperature or with heating until the reaction is complete (monitored by TLC).

  • Perform an aqueous workup and purify the product by recrystallization or column chromatography.

General Procedure for C-6 Acylation:

  • Perform a Friedel-Crafts acylation on this compound using an acyl chloride and a Lewis acid catalyst (e.g., AlCl3) in an appropriate solvent (e.g., CS2, nitrobenzene).

  • The resulting 6-acyl-2-benzoxazolinone can be further modified at the N-3 position as described above.

Biophysical Screening Cascade for Fragment Hits

A multi-stage biophysical screening approach is recommended to confidently identify true fragment hits and eliminate false positives.

FBDD_Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening & Validation cluster_2 Hit Characterization DSF Differential Scanning Fluorimetry (DSF) NMR Ligand-Observed NMR (e.g., STD-NMR) DSF->NMR Hit Confirmation ITC Isothermal Titration Calorimetry (ITC) NMR->ITC Affinity & Thermodynamics XRay X-ray Crystallography ITC->XRay Binding Mode

Caption: A typical biophysical screening cascade for fragment-based drug discovery.

1. Primary Screening: Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a high-throughput method to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).

  • Principle: A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein unfolds with increasing temperature, the dye fluoresces. Ligand binding stabilizes the protein, shifting the melting curve to a higher temperature.

  • Protocol:

    • Prepare a solution of the target protein (typically 2-10 µM) in a suitable buffer.

    • Add a fluorescent dye (e.g., SYPRO Orange) to the protein solution.

    • Dispense the protein-dye mixture into a 96- or 384-well PCR plate.

    • Add the this compound fragments from the library to the wells (final concentration typically 100-500 µM). Include a DMSO control.

    • Seal the plate and place it in a real-time PCR instrument.

    • Increase the temperature incrementally (e.g., 1°C/minute from 25°C to 95°C) and monitor the fluorescence.

    • Analyze the data to determine the Tm for each well. A significant positive shift in Tm (ΔTm) compared to the DMSO control indicates a potential hit.

2. Secondary Screening: Saturation Transfer Difference (STD) NMR

STD-NMR is a powerful ligand-observed NMR technique to confirm direct binding of fragments to the target protein.

  • Principle: Selective saturation of protein resonances is transferred to a binding ligand via spin diffusion. By subtracting a spectrum with on-resonance protein saturation from one with off-resonance saturation, only the signals of the binding ligand are observed.

  • Protocol:

    • Prepare a sample containing the target protein (typically 10-50 µM) and a potential fragment hit (typically 100-1000 µM) in a suitable deuterated buffer.

    • Acquire a standard 1D proton NMR spectrum as a reference.

    • Set up the STD-NMR experiment with selective on-resonance irradiation of the protein (e.g., at 0.5 ppm) and off-resonance irradiation (e.g., at 40 ppm).

    • Acquire the on- and off-resonance spectra and calculate the difference spectrum.

    • The presence of signals in the difference spectrum confirms fragment binding.

3. Hit Characterization: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing the thermodynamics of binding, providing information on binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

  • Principle: A solution of the ligand is titrated into a solution of the protein, and the heat released or absorbed upon binding is measured directly.

  • Protocol:

    • Prepare highly pure, degassed solutions of the target protein and the fragment hit in the same buffer.

    • Load the protein solution (typically 10-50 µM) into the sample cell of the ITC instrument.

    • Load the fragment solution (typically 100-500 µM) into the injection syringe.

    • Perform a series of small injections of the fragment solution into the protein solution.

    • Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters.

Cellular Assays for Biological Activity

1. Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Protocol (Broth Microdilution):

    • Prepare a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible turbidity is observed.

2. MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

    • Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Fragment Evolution

Once validated hits are identified, they can be optimized into more potent leads through various strategies.

Fragment_Evolution cluster_0 Initial Hit cluster_1 Evolution Strategies cluster_2 Optimized Lead Fragment This compound Fragment Growing Fragment Growing Fragment->Growing Linking Fragment Linking Fragment->Linking Merging Fragment Merging Fragment->Merging Lead Potent Lead Compound Growing->Lead Linking->Lead Merging->Lead

Caption: Strategies for evolving a fragment hit into a lead compound.

  • Fragment Growing: Extending the fragment to interact with adjacent pockets of the binding site. For a this compound fragment, this could involve adding substituents at the N-3 or C-6 positions.

  • Fragment Linking: Connecting two or more fragments that bind to adjacent sites on the protein with a chemical linker.

  • Fragment Merging: Combining the structural features of two or more overlapping fragments into a single, more potent molecule.

Conclusion

The this compound scaffold is a highly valuable starting point for fragment-based drug discovery. Its synthetic tractability allows for the creation of diverse fragment libraries, and its favorable physicochemical properties make it amenable to a wide range of biophysical and cellular screening assays. The protocols and data presented here provide a comprehensive guide for researchers to leverage the potential of this privileged scaffold in their drug discovery endeavors.

References

Application Notes and Protocols for Developing 2-Benzoxazolinone-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and application of fluorescent probes based on the 2-benzoxazolinone scaffold. This class of probes holds significant promise for the sensitive and selective detection of various biological analytes, making them valuable tools in drug discovery and biomedical research.

Introduction to this compound-Based Fluorescent Probes

The this compound core is a versatile heterocyclic structure that can be chemically modified to create a diverse library of fluorescent probes. These probes are designed to exhibit changes in their fluorescence properties—such as intensity or wavelength—upon interaction with a specific target analyte. This "turn-on" or "ratiometric" response allows for the visualization and quantification of analytes within complex biological systems, including living cells.

The design of these probes typically involves two key components: the this compound fluorophore, which provides the intrinsic fluorescence, and a recognition moiety that selectively binds to the target analyte. The interaction between the recognition moiety and the analyte triggers a change in the electronic properties of the fluorophore, leading to a detectable change in the fluorescence signal. Common fluorescence modulation mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).

Key Applications in Research and Drug Development

This compound-based fluorescent probes can be engineered for a wide range of applications, including:

  • Detection of Metal Ions: Probes can be designed to selectively bind to biologically important metal ions such as Zn²⁺, Cu²⁺, and Fe³⁺, allowing for the study of their roles in cellular signaling and disease.

  • Sensing of Reactive Oxygen Species (ROS): Modification of the this compound scaffold with ROS-reactive groups enables the detection of these important signaling molecules and biomarkers of oxidative stress.

  • Enzyme Activity Assays: Probes can be synthesized with enzyme-cleavable protecting groups. Enzymatic activity releases the fluorophore, resulting in a "turn-on" fluorescence signal that can be used to screen for enzyme inhibitors.

  • Bioimaging: The ability to visualize the distribution and concentration of specific analytes in living cells and tissues makes these probes invaluable for understanding biological processes and the mechanism of action of drugs.

Quantitative Data Summary

The following table summarizes the key photophysical and sensing properties of representative fluorescent probes based on related benzoxazole and benzoxazinone scaffolds, which can serve as a benchmark for the development of this compound-based probes.

Probe ScaffoldTarget AnalyteExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Detection LimitReference
Benzoxazole-MacrocycleZn²⁺3904500.4550 nM[1]
Benzoxazole-MacrocycleCd²⁺3904500.38100 nM[1]
7-HydroxybenzoxazinoneBiothiols (GSH)405540-14.5 nM[2]
Benzothiazole-derivativeBiothiols (GSH)---0.33 µM[3]

Experimental Protocols

General Synthesis of a this compound-Based Fluorescent Probe

This protocol describes a general method for synthesizing a this compound probe functionalized with a recognition moiety for a hypothetical analyte.

Workflow for Probe Synthesis:

cluster_synthesis Probe Synthesis Workflow start Starting Material: This compound step1 Functionalization of N-position start->step1 Alkylation or Acylation step2 Introduction of Linker Arm step1->step2 Further functionalization step3 Coupling of Recognition Moiety step2->step3 Coupling reaction (e.g., amide bond formation) product Final Probe Molecule step3->product

Caption: General workflow for the synthesis of a this compound-based fluorescent probe.

Materials:

  • This compound

  • Appropriate alkylating or acylating agent (e.g., ethyl bromoacetate)

  • Linker molecule with terminal functional groups (e.g., ethylenediamine)

  • Recognition moiety with a reactive functional group

  • Anhydrous solvents (e.g., DMF, THF)

  • Bases (e.g., K₂CO₃, Et₃N)

  • Coupling reagents (e.g., EDC, HOBt)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • N-Functionalization of this compound: Dissolve this compound in an anhydrous solvent like DMF. Add a base such as K₂CO₃, followed by the dropwise addition of an alkylating agent (e.g., ethyl bromoacetate). Stir the reaction at room temperature or elevated temperature until completion (monitored by TLC).

  • Introduction of a Linker: The ester group introduced in the previous step can be hydrolyzed to a carboxylic acid and then coupled to a linker molecule like ethylenediamine using standard peptide coupling reagents (EDC/HOBt). This introduces a reactive amine terminus.

  • Coupling of the Recognition Moiety: The recognition moiety, containing a compatible reactive group (e.g., a carboxylic acid), is then coupled to the amine-terminated linker using similar coupling chemistry.

  • Purification: The final probe is purified by column chromatography on silica gel to yield the pure product. The structure is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for In Vitro Fluorescence Spectroscopy

This protocol outlines the steps for characterizing the fluorescent properties of a newly synthesized probe and its response to a target analyte.

Workflow for In Vitro Testing:

cluster_invitro In Vitro Probe Characterization prep_probe Prepare Stock Solution of Probe titration Perform Fluorescence Titration prep_probe->titration prep_analyte Prepare Stock Solutions of Analytes prep_analyte->titration analysis Analyze Data: - Determine λex/λem - Calculate Quantum Yield - Determine Detection Limit titration->analysis result Characterized Probe analysis->result

Caption: Workflow for the in vitro characterization of a fluorescent probe.

Materials:

  • Synthesized this compound-based fluorescent probe

  • Target analyte

  • Buffer solution (e.g., PBS, HEPES, pH 7.4)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO) and a series of stock solutions of the target analyte at different concentrations in the appropriate buffer.

  • Determination of Excitation and Emission Spectra: Dilute the probe stock solution to a working concentration (e.g., 10 µM) in the buffer. Record the excitation and emission spectra to determine the optimal excitation (λex) and emission (λem) wavelengths.

  • Fluorescence Titration: To a solution of the probe at its working concentration, add increasing amounts of the target analyte. After each addition, record the fluorescence emission spectrum at the predetermined excitation wavelength.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration. From this data, determine the detection limit and the binding constant (if applicable).

  • Selectivity Test: Repeat the fluorescence titration with other potentially interfering species to assess the selectivity of the probe for the target analyte.

Protocol for Cellular Imaging

This protocol describes the use of a this compound-based probe for imaging an analyte in living cells.

Workflow for Cellular Imaging:

cluster_imaging Cellular Imaging Workflow cell_culture Culture Cells on Coverslips probe_loading Incubate Cells with Probe cell_culture->probe_loading analyte_treatment Treat Cells with Analyte (optional) probe_loading->analyte_treatment imaging Fluorescence Microscopy analyte_treatment->imaging image_analysis Analyze Images and Quantify Fluorescence imaging->image_analysis

Caption: General workflow for cellular imaging using a fluorescent probe.

Materials:

  • Cultured cells (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • This compound-based fluorescent probe

  • Target analyte or stimulus

  • Fluorescence microscope with appropriate filter sets

  • Imaging software

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight in a CO₂ incubator.

  • Probe Loading: Remove the culture medium and wash the cells with PBS. Incubate the cells with a solution of the fluorescent probe in serum-free medium for a specified time (e.g., 30 minutes) at 37°C.

  • Analyte Stimulation (if applicable): For detecting changes in analyte concentration, after probe loading, treat the cells with the analyte or a stimulus known to induce the production of the analyte.

  • Washing: Wash the cells with PBS to remove any excess probe.

  • Imaging: Mount the coverslips on a fluorescence microscope and acquire images using the appropriate excitation and emission filters for the probe.

  • Image Analysis: Use imaging software to analyze the fluorescence intensity in different cellular compartments or to quantify the changes in fluorescence in response to the stimulus.

Signaling Pathways and Probe Design Strategy

The rational design of this compound-based probes relies on understanding the interplay between the fluorophore, the recognition moiety, and the target analyte. The following diagram illustrates a common design strategy based on the Photoinduced Electron Transfer (PET) mechanism.

PET-Based Probe Design and Signaling Pathway:

cluster_design Probe Design and PET Mechanism cluster_off Fluorescence OFF cluster_on Fluorescence ON probe Probe (Fluorophore-Linker-Receptor) complex Probe-Analyte Complex probe->complex Binding probe_off Excited State (Probe) probe->probe_off Excitation (hν) analyte Target Analyte analyte->complex Binding complex_on Excited State (Complex) complex->complex_on Excitation (hν) probe_off->probe Non-radiative decay pet PET complex_on->complex Radiative decay fluorescence Fluorescence

Caption: Diagram illustrating the PET "turn-on" mechanism for a fluorescent probe.

In the absence of the analyte, the lone pair of electrons on the receptor (recognition moiety) can quench the fluorescence of the excited this compound fluorophore through PET. Upon binding of the target analyte to the receptor, the electron-donating ability of the receptor is suppressed, inhibiting the PET process and "turning on" the fluorescence of the probe. This strategy allows for a low background signal and a high signal-to-noise ratio upon analyte detection.

References

Application Notes and Protocols: In Vitro Evaluation of 2-Benzoxazolinone Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Benzoxazolinone and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including notable cytotoxic effects against various cancer cell lines. These compounds have been shown to induce apoptosis and cause cell cycle arrest, suggesting their potential as novel anticancer therapeutic agents. This document provides detailed application notes and protocols for the in vitro evaluation of this compound's cytotoxicity, focusing on key experimental assays and the elucidation of its potential mechanisms of action. The provided methodologies and data will serve as a valuable resource for researchers in the fields of oncology and drug discovery.

Data Presentation

The cytotoxic effects of this compound and its derivatives are typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell growth or viability. The following tables summarize the reported IC50 values of various benzoxazolinone derivatives against different cancer cell lines.

Table 1: Cytotoxicity of this compound Derivatives against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Acanthoside AHepG2 (Liver)12.4[1]
HeLa (Cervical)15.8[1]
A-549 (Lung)20.1[1]
Acanthoside BHepG2 (Liver)7.8[1]
HeLa (Cervical)9.2[1]
A-549 (Lung)11.5
Acanthoside CHepG2 (Liver)18.5
HeLa (Cervical)22.3
A-549 (Lung)26.6
Acanthoside DHepG2 (Liver)10.2
HeLa (Cervical)13.1
A-549 (Lung)16.7
4-hydroxy-2(3H)-benzoxazoloneL3.6 (Pancreatic)Not specified, effective at 0.4-0.6 mmol·L⁻¹
N-substituted benzoxazolone derivative 1MCF-7 (Breast)100
N-substituted benzoxazolone derivative 2MCF-7 (Breast)50

Experimental Protocols

Cell Viability and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as a measure of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to have proper controls:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).

    • Background control: Medium only.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Apoptosis Assays

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Culture and treat cells with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in cold PBS and add dropwise to ice-cold 70% ethanol while vortexing gently to prevent cell clumping. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS. RNase A is included to degrade RNA and prevent its staining by PI.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The data is typically presented as a histogram of fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be quantified.

Mandatory Visualization

Signaling Pathways

This compound and its derivatives are thought to exert their cytotoxic effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. The following diagrams illustrate the hypothesized mechanisms of action.

experimental_workflow cluster_assays In Vitro Cytotoxicity Evaluation cluster_cytotoxicity Cytotoxicity Assays cluster_mechanism Mechanism of Action Assays cell_culture Cell Culture & Treatment (this compound) mtt MTT Assay cell_culture->mtt ldh LDH Assay cell_culture->ldh apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) cell_culture->cell_cycle plate_reader Microplate Reader (Absorbance) mtt->plate_reader ldh->plate_reader flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry cell_cycle->flow_cytometry data_analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle) flow_cytometry->data_analysis plate_reader->data_analysis

Caption: Experimental workflow for evaluating this compound cytotoxicity.

apoptosis_pathway cluster_main Apoptosis Induction by this compound cluster_bcl2 Mitochondrial Pathway cluster_caspase Caspase Cascade boa This compound bax Bax (Pro-apoptotic) boa->bax Promotes bcl2 Bcl-2 (Anti-apoptotic) boa->bcl2 Inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c Induces bcl2->bax Inhibits caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized mitochondrial apoptosis pathway induced by this compound.

signaling_pathways cluster_pathways Modulation of Signaling Pathways by this compound cluster_vegfr VEGFR-2 Pathway cluster_akt_mtor Akt/mTOR Pathway boa This compound vegfr2 VEGFR-2 boa->vegfr2 Inhibits akt Akt boa->akt Inhibits proliferation_vegfr Cell Proliferation & Angiogenesis vegfr2->proliferation_vegfr Promotes mtor mTOR akt->mtor Activates proliferation_akt Cell Proliferation & Survival mtor->proliferation_akt Promotes

Caption: Hypothesized inhibition of VEGFR-2 and Akt/mTOR pathways by this compound.

References

Application Notes and Protocols: 2-Benzoxazolinone Derivatives as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzoxazolinone derivatives have emerged as a promising class of compounds in the pursuit of effective cholinesterase inhibitors. These agents are of significant interest in the therapeutic intervention of neurodegenerative diseases, particularly Alzheimer's disease, where the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can lead to an increase in the levels of the neurotransmitter acetylcholine, thereby ameliorating cognitive decline. This document provides detailed application notes and experimental protocols for the synthesis, in vitro screening, and evaluation of this compound derivatives as cholinesterase inhibitors.

Signaling Pathway of Cholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This action terminates the nerve impulse. Inhibition of AChE by compounds such as this compound derivatives prevents the breakdown of acetylcholine, leading to its accumulation in the synapse and enhanced cholinergic neurotransmission. This mechanism is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[1][2][3][4]

Cholinesterase_Inhibition_Pathway cluster_pre_synaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ACh_synthesis Choline Acetyltransferase Acetyl-CoA->ACh_synthesis Choline Choline Choline->ACh_synthesis ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_synthesis->ACh_vesicle ACh_cleft ACh ACh_vesicle->ACh_cleft Release AChE AChE ACh_cleft->AChE Hydrolysis ACh_receptor Acetylcholine Receptor ACh_cleft->ACh_receptor Binding Hydrolysis_products Choline + Acetate AChE->Hydrolysis_products Benzoxazolinone This compound Derivative Benzoxazolinone->AChE Inhibition Signal_transduction Signal Transduction ACh_receptor->Signal_transduction Activation Experimental_Workflow Design Compound Design & In Silico Screening Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Screening In Vitro Cholinesterase Inhibition Assay (Ellman's) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization SAR->Optimization InVivo In Vivo Studies (Animal Models) SAR->InVivo Optimization->Synthesis SAR_Relationship Core This compound Core Linker Linker Group (e.g., -CH2CO-) Core->Linker Amine Amine Moiety (e.g., Piperazine) Linker->Amine Activity Inhibitory Activity & Selectivity Linker->Activity Substituents Substituents on Amine/Aryl Rings Amine->Substituents Amine->Activity Substituents->Activity

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Benzoxazolinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Benzoxazolinone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most frequently employed methods for the synthesis of this compound include:

  • Condensation of o-aminophenol with urea: A traditional and cost-effective method.

  • Hofmann rearrangement of salicylamide: This method involves the use of a halogenating agent and base. A continuous-flow process has been developed to improve safety and scalability.[1]

  • Iron-catalyzed oxidative cyclocarbonylation of 2-aminophenol: A modern and highly efficient method that proceeds under relatively mild conditions.[2]

  • Reaction of o-aminophenol with phosgene or its derivatives: This method can provide high yields but involves highly toxic and corrosive reagents.

Q2: I am getting a low yield in my this compound synthesis. What are the general troubleshooting steps?

A2: Low yields can stem from various factors. A systematic approach to troubleshooting is recommended:[3]

  • Purity of Starting Materials: Ensure the high purity of your reactants, as impurities can interfere with the reaction.

  • Inert Atmosphere: For reactions sensitive to air or moisture, ensure the setup is under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Reaction Conditions: Re-evaluate and optimize reaction parameters such as temperature, reaction time, solvent, and catalyst concentration.[3]

  • Stoichiometry of Reactants: Verify the correct molar ratios of your reactants. An excess of one reactant may be necessary to drive the reaction to completion.

Q3: How can I purify the crude this compound?

A3: Purification of this compound is typically achieved through recrystallization or column chromatography.

  • Recrystallization: This is a common and effective method for purifying solid compounds. The choice of solvent is crucial. Ethanol, water, or a mixture of the two are often used. The general principle is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form crystals, leaving impurities in the solution.

  • Column Chromatography: For separating complex mixtures or when high purity is required, silica gel column chromatography can be employed. A common eluent system is a mixture of ethyl acetate and hexanes.

Q4: My product is highly colored. How can I decolorize it?

A4: The formation of colored impurities can be due to side reactions or degradation of starting materials. Treatment with activated charcoal can effectively remove these impurities. The crude product is dissolved in a suitable solvent, a small amount of activated charcoal is added, and the mixture is heated and then filtered to remove the charcoal.

Troubleshooting Guides by Synthesis Method

Method 1: Synthesis from o-Aminophenol and Urea

This method is widely used due to its simplicity and the low cost of reagents. However, optimizing the yield and purity can be challenging.

Troubleshooting Common Issues:

Problem Potential Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Formation of byproducts like biuret. - Suboptimal reaction temperature.- Increase reaction time or temperature gradually while monitoring the reaction progress (e.g., by TLC). - Maintain a slightly acidic pH (around 2-3) by adding an acid like sulfuric acid to minimize biuret formation. - Use a slight excess of urea (1.5 to 3 molar equivalents).
Dark Product Color - High reaction temperatures and prolonged reaction times can lead to the formation of colored impurities.- Optimize the reaction temperature and time to find a balance between reaction completion and impurity formation. - Consider performing the reaction in a solvent like DMF at a controlled temperature. - Decolorize the crude product with activated charcoal before recrystallization.
Difficult Purification - Presence of unreacted starting materials and byproducts.- After the reaction, pouring the hot reaction mixture into water can help precipitate the product while keeping some impurities dissolved. - Recrystallize from ethanol or an ethanol/water mixture.

Experimental Protocol: Synthesis of this compound from o-Aminophenol and Urea

G cluster_0 Reaction Setup cluster_1 Work-up and Purification 1_Reactants 1. Combine o-aminophenol and urea in a reaction flask. 2_Acid 2. (Optional) Add water and sulfuric acid to maintain acidic pH. 1_Reactants->2_Acid Optional for pH control 3_Heating 3. Heat the mixture to 115-150°C. 1_Reactants->3_Heating 2_Acid->3_Heating 4_Reaction 4. Maintain temperature and stir for the specified time (e.g., 0.5-8 hours). 3_Heating->4_Reaction 5_Precipitation 5. Pour the hot reaction mixture into hot water. 4_Reaction->5_Precipitation 6_Cooling 6. Cool the mixture to room temperature to allow precipitation. 5_Precipitation->6_Cooling 7_Filtration 7. Filter the precipitate and wash with cold water. 6_Cooling->7_Filtration 8_Drying 8. Dry the crude product. 7_Filtration->8_Drying 9_Recrystallization 9. Recrystallize from ethanol or ethanol/water for further purification. 8_Drying->9_Recrystallization

Detailed Steps:

  • Combine o-aminophenol and urea in a round-bottom flask. A molar ratio of 1:1.1 to 1:1.5 (o-aminophenol:urea) is recommended.

  • For the acid-catalyzed method, add water and then slowly add sulfuric acid while stirring to maintain a pH of about 2 to 3.

  • Heat the mixture with stirring. The reaction temperature is typically between 120-150°C.

  • Maintain the reaction at the set temperature for 0.5 to 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • While still hot, carefully pour the reaction mixture into hot water (around 90°C) with continuous stirring.

  • Allow the mixture to cool to room temperature, which will cause the this compound to precipitate.

  • Collect the precipitate by vacuum filtration and wash the solid with cold water.

  • Dry the product.

  • For higher purity, recrystallize the crude product from ethanol or a mixture of ethanol and water.

Method 2: Hofmann Rearrangement of Salicylamide

This method can provide good yields but is prone to side reactions, particularly chlorination of the aromatic ring. A continuous-flow setup can improve safety and control over the reaction.

Troubleshooting Common Issues:

Problem Potential Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Formation of chloro-phenol byproducts. - Hydrolysis of the isocyanate intermediate to 2-hydroxyaniline.- Ensure the use of a sufficient amount of base (e.g., 4 equivalents of NaOH) to drive the reaction towards the desired product. - Optimize the residence time in a continuous-flow setup to minimize byproduct formation. - Use a biphasic solvent system (e.g., water and ethyl acetate) to facilitate product separation and minimize hydrolysis.
Formation of Chlorinated Byproducts - The aromatic ring of salicylamide is susceptible to chlorination under the reaction conditions, especially with insufficient base.- Use an adequate amount of base (e.g., NaOH) to ensure the salicylamide is in its deprotonated form, which is less prone to aromatic chlorination. - Carefully control the stoichiometry of the chlorinating agent (e.g., Trichloroisocyanuric acid - TCCA).
Solid Accumulation in Continuous-Flow Setup - Precipitation of byproducts or the product itself in the reactor coil.- Optimize the solvent system and reactant concentrations to maintain a homogeneous solution. - Adjust the temperature to prevent precipitation.

Experimental Protocol: Continuous-Flow Synthesis of this compound via Hofmann Rearrangement

G cluster_0 Reagent Streams cluster_1 Reaction and Quenching cluster_2 Work-up and Purification 1_StreamA Stream A: Salicylamide in aqueous NaOH solution. 3_Mixing 3. Pump and mix streams A and B in a Y-piece union. 1_StreamA->3_Mixing 2_StreamB Stream B: TCCA in an organic solvent (e.g., EtOAc). 2_StreamB->3_Mixing 4_Reactor 4. Pass the biphasic mixture through a coil reactor at a controlled temperature. 3_Mixing->4_Reactor 5_Quench 5. Collect the output into a flask containing aqueous HCl to quench the reaction. 4_Reactor->5_Quench 6_Separation 6. Separate the organic and aqueous phases. 5_Quench->6_Separation 7_Concentration 7. Concentrate the organic phase under vacuum. 6_Separation->7_Concentration 8_Purification 8. Purify the crude product (e.g., by chromatography). 7_Concentration->8_Purification

Detailed Steps:

  • Prepare two separate solutions:

    • Solution A: A solution of salicylamide in aqueous sodium hydroxide (e.g., 0.5 M salicylamide in 1 M NaOH).

    • Solution B: A solution of trichloroisocyanuric acid (TCCA) in a suitable organic solvent like ethyl acetate (e.g., 0.165 M TCCA).

  • Using two separate pumps, deliver the two solutions at controlled flow rates to a Y-piece mixer.

  • The resulting biphasic mixture is then passed through a coil reactor of a defined volume to control the residence time. The reactor temperature should be controlled (e.g., 22-25°C).

  • The output from the reactor is collected in a flask containing a quenching solution, such as 1 M hydrochloric acid.

  • After collection, the organic and aqueous layers are separated.

  • The organic layer is then concentrated under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography.

Method 3: Iron-Catalyzed Synthesis from o-Aminophenol

This method offers high efficiency and uses a less toxic catalyst. Careful control of the reaction parameters is key to achieving high yields.

Troubleshooting Common Issues:

Problem Potential Cause(s) Suggested Solution(s)
Low Yield - Inactive catalyst. - Incomplete reaction. - Presence of basic additives that can reduce the yield.- Ensure the use of a high-quality iron catalyst (e.g., FeCl₃·6H₂O). - Optimize the reaction time and temperature (typically 100-120°C for 2-10 hours). - Avoid the addition of bases like triethylamine (Et₃N), as they have been shown to decrease the yield.
Reaction Not Initiating - Insufficient mixing or heating. - Catalyst deactivation.- Ensure the reaction is carried out with adequate stirring in a sealed vessel to maintain pressure and temperature. - While specific deactivation mechanisms are not detailed, ensuring the absence of strong coordinating ligands that could poison the iron catalyst is advisable.
Difficult Purification - The presence of the iron catalyst and other inorganic salts in the crude product.- After the reaction, neutralize the mixture with a solid base like sodium bicarbonate (NaHCO₃) before purification. - Purify the product using silica gel chromatography with an eluent such as ethyl acetate.

Experimental Protocol: Iron-Catalyzed Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Work-up and Purification 1_Reactants 1. Load o-aminophenol, CCl₄, H₂O, and FeCl₃·6H₂O into a glass ampoule. 2_Sealing 2. Seal the ampoule and place it in an autoclave. 1_Reactants->2_Sealing 3_Heating 3. Heat the autoclave to 100-120°C with stirring. 2_Sealing->3_Heating 4_Reaction 4. Maintain the reaction for 2-10 hours. 3_Heating->4_Reaction 5_Neutralization 5. After cooling, open the ampoule and neutralize the reaction mixture with dry NaHCO₃. 4_Reaction->5_Neutralization 6_Chromatography 6. Purify the mixture by silica gel chromatography (eluent: ethyl acetate). 5_Neutralization->6_Chromatography 7_Concentration 7. Distill off the solvent on a rotary evaporator to obtain the pure product. 6_Chromatography->7_Concentration

Detailed Steps:

  • In a glass ampoule, combine o-aminophenol, carbon tetrachloride (CCl₄), water, and the iron catalyst (FeCl₃·6H₂O). A typical molar ratio is [o-aminophenol]:[CCl₄]:[H₂O]:[FeCl₃·6H₂O] = 50:400:800:1.

  • Seal the ampoule and place it inside a stainless-steel autoclave.

  • Heat the autoclave to a temperature between 100-120°C with constant stirring.

  • Allow the reaction to proceed for 2 to 10 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully open the ampoule.

  • Neutralize the reaction mixture with dry sodium bicarbonate (NaHCO₃).

  • Purify the crude product directly by silica gel column chromatography using ethyl acetate as the eluent.

  • Remove the solvent from the collected fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation: Comparison of Synthesis Methods

Parameter Synthesis from o-Aminophenol and Urea Hofmann Rearrangement of Salicylamide (Continuous-Flow) Iron-Catalyzed Synthesis from o-Aminophenol
Starting Materials o-Aminophenol, UreaSalicylamide, TCCA, NaOHo-Aminophenol, CCl₄, H₂O, FeCl₃·6H₂O
Typical Yield Can be high (>90%) with optimizationGood to high (up to 75% reported)High
Reaction Temperature 120-150°C22-25°C (for the coil reactor)100-120°C
Reaction Time 0.5 - 8 hoursMinutes (residence time in flow)2 - 10 hours
Key Advantages - Low-cost reagents - Simple procedure- Improved safety and scalability with continuous flow - Milder reaction temperature- High efficiency - Use of a less toxic catalyst
Key Disadvantages - High temperatures can lead to byproducts - Potential for biuret formation- Formation of chlorinated byproducts - Requires specialized continuous-flow equipment- Requires an autoclave - Use of CCl₄

References

Technical Support Center: Optimization of Reaction Conditions for 2-Benzoxazolinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-benzoxazolinone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing the this compound core?

The most prevalent method for synthesizing the this compound scaffold involves the cyclization of an o-aminophenol with a carbonyl source. Common reagents include urea, phosgene or its equivalents, and carbon dioxide.[1][2] Alternative approaches utilize salicylamide or start from 2-iodoanilines through carbonylative coupling.[1][3][4]

Q2: How can I introduce substituents at the N-3 position of the benzoxazolinone ring?

Substitution at the N-3 position is typically achieved after the formation of the benzoxazolinone ring through N-alkylation or N-acylation. This involves reacting the this compound with various electrophiles under basic conditions to yield a diverse range of 3-substituted derivatives.

Q3: What are the key parameters to control for a successful synthesis?

Several factors significantly influence the outcome of the reaction. These include the choice of catalyst, solvent, reaction temperature, and reaction time. The purity of the starting materials, particularly the o-aminophenol which can be susceptible to oxidation, is also crucial for obtaining high yields and minimizing impurities. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent oxidation of sensitive starting materials.

Q4: Are there any "green" or more environmentally friendly synthetic methods available?

Yes, several approaches focus on greener chemistry principles. These include the use of reusable catalysts like fly ash or Brønsted acidic ionic liquids (BAILs), which can also serve as the solvent. Some reactions can be performed under solvent-free conditions, further reducing the environmental impact.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield - Inactive catalyst.- Poor quality or oxidized starting materials.- Inappropriate reaction temperature or time.- Presence of moisture in the reaction.- Ensure the catalyst is fresh or properly activated.- Purify starting materials before use (e.g., recrystallization of o-aminophenol).- Optimize temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).- Use anhydrous solvents and perform the reaction under an inert atmosphere.
Formation of Multiple Byproducts - Side reactions due to high temperatures.- Oxidation of o-aminophenol.- Incomplete cyclization leading to Schiff base intermediates.- N-acylation without subsequent cyclization when using carboxylic acids.- Carefully control the reaction temperature. Consider adding the o-aminophenol slowly to the reaction mixture.- Use an inert atmosphere and freshly purified o-aminophenol.- Ensure the catalyst is active and reaction conditions are sufficient to drive the cyclization to completion.- Choose appropriate coupling agents and optimize conditions to favor intramolecular cyclization.
Difficulty in Product Purification - Presence of colored impurities from starting material oxidation.- Formation of closely related byproducts with similar polarity.- Use activated carbon (charcoal) during recrystallization to remove colored impurities.- Optimize the reaction to minimize byproduct formation. Employ column chromatography with a carefully selected eluent system for separation.
Reaction Stalls Before Completion - Catalyst deactivation.- Insufficient amount of a reagent.- Reversible reaction equilibrium.- Add a fresh portion of the catalyst.- Ensure the stoichiometry of the reactants is correct.- Consider removing a byproduct (e.g., water) to shift the equilibrium towards the product.

Experimental Protocols

General Procedure for the Synthesis of 3-Substituted 2-Benzoxazolinones

A common route for synthesizing 3-substituted derivatives involves the initial formation of the this compound ring followed by N-alkylation or N-acylation. For instance, this compound can be reacted with various electrophiles in the presence of a base to yield the desired 3-substituted products.

Fe-Catalyzed Synthesis of 2-Benzoxazolone

An efficient method involves the oxidative cyclocarbonylation of 2-aminophenol using FeCl₃·6H₂O as a catalyst in the presence of CCl₄ and water.

  • Reaction Conditions: A molar ratio of [o-aminophenol]:[CCl₄]:[H₂O]:[FeCl₃·6H₂O] = 50:400:800:1 is used.

  • Procedure: The reactants are loaded into a sealed ampoule and placed in an autoclave. The reaction is carried out at 100–120 °C for 2–10 hours. After completion, the reaction mixture is neutralized with dry NaHCO₃, and the product is purified by chromatography.

Continuous-Flow Hofmann Rearrangement for this compound Preparation

A continuous-flow method for the Hofmann rearrangement of salicylamide has been developed using trichloroisocyanuric acid (TCCA) as a stable and atom-economic chlorinating agent. This system is designed to avoid solid accumulation and allows for large-scale production.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of 2-Phenylbenzoxazole

EntryCatalystTemperature (°C)Time (h)Yield (%)Reference
1FeCl₃ (5%)1102470
2CeCl₃ (15 mol%), NaI (10 mol%)1003673
3Sm(OTf)₃ (10 mol%)50–60292
4[BMIm]₂[WO₄]100582
5MIL-101(Cr) (10 mg)120987
6LAIL@MNP (4 mg)70 (sonication)0.582

Table 2: Optimization of Continuous-Flow Hofmann Rearrangement of Salicylamide

EntryResidence Time (min)Conversion (%)Yield of this compound (%)Reference
15-18.5
22.5--
3199.696.7
40.599.596.3

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product o-Aminophenol o-Aminophenol Cyclization Cyclization Reaction o-Aminophenol->Cyclization Carbonyl_Source Carbonyl Source (Urea, Phosgene, etc.) Carbonyl_Source->Cyclization Neutralization Neutralization Cyclization->Neutralization Catalyst Catalyst (e.g., FeCl3, Pd-complex) Catalyst->Cyclization Solvent_Temp Solvent & Temperature Optimization Solvent_Temp->Cyclization Extraction Extraction Neutralization->Extraction Chromatography Column Chromatography Extraction->Chromatography This compound This compound Derivative Chromatography->this compound

Caption: A generalized experimental workflow for the synthesis of this compound derivatives.

troubleshooting_logic Start Start Low_Yield Low or No Yield? Start->Low_Yield Check_Reagents Check Starting Material Purity & Catalyst Activity Low_Yield->Check_Reagents Yes Multiple_Spots Multiple Spots on TLC? Low_Yield->Multiple_Spots No Optimize_Conditions Optimize Temperature & Time Check_Reagents->Optimize_Conditions Optimize_Conditions->Multiple_Spots Control_Temp Control Reaction Temperature Multiple_Spots->Control_Temp Yes Purification_Issues Purification Difficulty? Multiple_Spots->Purification_Issues No Inert_Atmosphere Use Inert Atmosphere Control_Temp->Inert_Atmosphere Inert_Atmosphere->Purification_Issues Successful_Reaction Successful Reaction Purification_Issues->Successful_Reaction No Charcoal_Treatment Use Activated Carbon Purification_Issues->Charcoal_Treatment Yes Optimize_Chroma Optimize Chromatography Charcoal_Treatment->Optimize_Chroma Optimize_Chroma->Successful_Reaction

Caption: A troubleshooting decision tree for the synthesis of this compound derivatives.

signaling_pathway Benzoxazolinone This compound Derivatives VEGFR2 VEGFR-2 Benzoxazolinone->VEGFR2 Inhibits Apoptosis Apoptosis Induction Benzoxazolinone->Apoptosis Cancer_Cell Cancer Cell VEGFR2->Cancer_Cell Promotes Proliferation Proliferation_Inhibition Inhibition of Proliferation & Angiogenesis VEGFR2->Proliferation_Inhibition Bax Bax (Pro-apoptotic) Apoptosis->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis->Bcl2 Downregulates Cell_Death Cell Death Bax->Cell_Death Bcl2->Cell_Death

References

Technical Support Center: Troubleshooting Poor Solubility of 2-Benzoxazolinone in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, encountering solubility issues with promising compounds like 2-Benzoxazolinone can be a significant roadblock in biological assays. This technical support center provides a comprehensive guide to understanding and overcoming the poor solubility of this compound, ensuring reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What is happening and how can I prevent this?

A1: This phenomenon, often called "crashing out," occurs because this compound is significantly less soluble in aqueous solutions than in organic solvents like DMSO. When the DMSO stock is diluted into the aqueous buffer, the solvent environment changes drastically, leading to the compound coming out of solution.

To prevent this, consider the following strategies:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture media as low as possible, ideally well below 1%, as higher concentrations can be cytotoxic.

  • Use a Co-solvent System: A mixture of solvents can sometimes maintain solubility better than a single one.

  • Employ Solubilizing Agents: Surfactants or cyclodextrins can form micelles or inclusion complexes, respectively, which help keep the compound dispersed in the aqueous phase.

  • Gentle Warming and Mixing: Briefly warming the aqueous medium to 37°C and vortexing while adding the stock solution can aid in dissolution.

Q2: What is the expected solubility of this compound in common solvents?

A2: The solubility of this compound can vary depending on the solvent and the pH of the solution. It is a white to off-white crystalline solid.[1] Here is a summary of its reported solubility:

SolventSolubilityNotes
Water 3.85 mg/mLSolubility is pH-dependent.
>20.3 µg/mL (at pH 7.4)This lower value highlights the impact of pH.[2]
DMSO 100 mg/mL (740.08 mM)A common solvent for preparing stock solutions.
Methanol Slightly soluble
Ethanol More soluble than in water[1]
Dimethylformamide (DMF) More soluble than in water[1]

Q3: Are there alternative solvents to DMSO I can use?

A3: Yes, other water-miscible organic solvents can be tested, such as ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA). The choice of solvent will depend on the specific compound and the tolerance of your experimental system. It is crucial to always include a vehicle control in your experiments to account for any effects of the solvent itself.

Q4: How does pH affect the solubility of this compound?

A4: The solubility of ionizable compounds like this compound can be significantly influenced by pH. While specific data on the pH-dependent solubility of this compound is limited, for weakly acidic or basic compounds, adjusting the pH of the buffer to be approximately 2 units away from the compound's pKa can dramatically increase solubility. It is essential to ensure the chosen pH is compatible with your biological assay and does not affect the compound's activity.

Troubleshooting Guides

Issue: Compound Precipitation in a 96-Well Plate During Serial Dilution

Precipitation during serial dilution in a 96-well plate can lead to inaccurate and unreliable results. This is often observed when a high-concentration DMSO stock is serially diluted in aqueous media.

Troubleshooting Workflow for Compound Precipitation

G start Precipitation Observed in 96-Well Plate step1 Reduce Final DMSO Concentration start->step1 step2 Prepare Intermediate Aqueous Dilutions step1->step2 If precipitation still occurs step3 Use a Co-Solvent System step2->step3 If precipitation still occurs step4 Incorporate Solubilizing Agents step3->step4 If precipitation still occurs step5 Optimize Mixing and Temperature step4->step5 If precipitation still occurs end_good Precipitation Resolved step5->end_good Success end_bad Issue Persists: Re-evaluate Formulation step5->end_bad Failure

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Reduce Final DMSO Concentration: Ensure the final DMSO concentration in all wells is below the cytotoxicity limit of your cells (typically <0.5%). This may require preparing a lower concentration stock solution.

  • Prepare Intermediate Aqueous Dilutions: Instead of diluting directly from a high-concentration DMSO stock into the final assay volume, create an intermediate dilution in your assay buffer. This gradual change in solvent composition can prevent the compound from crashing out.

  • Use a Co-Solvent System: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent like ethanol or polyethylene glycol (PEG).

  • Incorporate Solubilizing Agents:

    • Cyclodextrins: These can encapsulate the hydrophobic this compound molecule, increasing its aqueous solubility.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations to aid in solubilization.

  • Optimize Mixing and Temperature: When performing dilutions, ensure rapid and thorough mixing. Pre-warming the assay medium to 37°C can also help maintain solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weigh the desired amount of this compound powder using a calibrated analytical balance and transfer it to a sterile tube.

  • Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution of this compound for Cell-Based Assays

This protocol provides a method for performing serial dilutions of a DMSO stock solution into an aqueous cell culture medium to minimize precipitation.

Workflow for Serial Dilution

G stock High-Concentration DMSO Stock intermediate Intermediate Dilution in Aqueous Buffer stock->intermediate Initial Dilution serial Serial Dilutions in 96-Well Plate intermediate->serial Step-wise Dilution cells Addition to Cell Culture serial->cells Final Concentration

Caption: Best practices for stock solution preparation and use.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Pre-warmed (37°C) sterile cell culture medium or assay buffer

  • Sterile 96-well plates

  • Multichannel pipette

Procedure:

  • Prepare an Intermediate Dilution:

    • Calculate the volume of the DMSO stock solution needed to prepare an intermediate concentration that is 10-100 fold higher than your highest final assay concentration.

    • While vortexing the pre-warmed medium, add the calculated volume of the DMSO stock solution dropwise. This rapid mixing is crucial to prevent localized high concentrations that lead to precipitation.

  • Perform Serial Dilutions in the 96-Well Plate:

    • Add the appropriate volume of pre-warmed medium to the wells of the 96-well plate.

    • Add the intermediate dilution to the first row of wells to achieve the highest desired concentration.

    • Use a multichannel pipette to perform a step-wise serial dilution by transferring a fixed volume from one row to the next, mixing thoroughly at each step.

  • Add to Cells:

    • Once the serial dilutions are prepared, add the cell suspension to each well or add the diluted compound to wells already containing cells.

    • Remember to include a vehicle control with the same final concentrations of DMSO (and any other co-solvents) as your experimental wells.

Protocol 3: Using Cyclodextrins to Enhance Solubility

This protocol describes the use of cyclodextrins to improve the aqueous solubility of this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Sterile aqueous buffer (e.g., PBS)

  • Vortex mixer and rotator/shaker

Procedure:

  • Prepare a Cyclodextrin Solution: Dissolve the cyclodextrin in the aqueous buffer at the desired concentration (e.g., 1-10% w/v).

  • Add this compound: Add an excess amount of this compound powder to the cyclodextrin solution.

  • Equilibrate: Tightly cap the vial and allow the mixture to equilibrate by rotating or shaking at room temperature for 24-48 hours. This allows for the formation of inclusion complexes.

  • Remove Undissolved Compound: Centrifuge the solution at high speed (e.g., >10,000 x g) for 30 minutes to pellet any undissolved compound.

  • Collect Supernatant: Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex. The concentration of the solubilized compound can be determined using a suitable analytical method like HPLC-UV.

Potential Signaling Pathways of this compound

Recent research has identified this compound and its derivatives as inhibitors of specific enzymes, suggesting potential mechanisms of action.

Aldose Reductase Inhibition

This compound derivatives have been designed and evaluated as inhibitors of aldose reductase (ALR2). This enzyme is a key component of the polyol pathway, which is implicated in diabetic complications.

Aldose Reductase Pathway Inhibition

G glucose High Glucose (Hyperglycemia) ar Aldose Reductase (ALR2) glucose->ar sorbitol Sorbitol Accumulation ar->sorbitol ros Oxidative Stress (ROS Production) ar->ros NADPH Depletion osmotic_stress Osmotic Stress sorbitol->osmotic_stress complications Diabetic Complications osmotic_stress->complications ros->complications boa This compound boa->ar Inhibition

Caption: Inhibition of the aldose reductase pathway by this compound.

In hyperglycemic conditions, aldose reductase converts excess glucose to sorbitol. The accumulation of sorbitol leads to osmotic stress, and the consumption of the cofactor NADPH during this reaction contributes to oxidative stress. Both of these downstream effects are implicated in the pathogenesis of diabetic complications. By inhibiting aldose reductase, this compound can potentially mitigate these detrimental effects.

HIV-1 Nucleocapsid Protein Inhibition

This compound derivatives have also been identified as inhibitors of the HIV-1 nucleocapsid protein (NCp7). NCp7 is a crucial protein for viral replication, involved in several steps of the viral life cycle, including reverse transcription and packaging of the viral genome.

HIV-1 Nucleocapsid Protein Inhibition

G ncp7 HIV-1 Nucleocapsid Protein (NCp7) rna_binding Viral RNA Binding & Packaging ncp7->rna_binding reverse_transcription Reverse Transcription ncp7->reverse_transcription viral_replication Viral Replication rna_binding->viral_replication reverse_transcription->viral_replication boa This compound boa->ncp7 Inhibition

Caption: Inhibition of HIV-1 nucleocapsid protein by this compound.

The nucleocapsid protein of HIV-1 plays a vital role in recognizing and packaging the viral RNA genome into new virions. It also facilitates the process of reverse transcription, where the viral RNA is converted into DNA. By inhibiting the function of NCp7, this compound can disrupt these essential processes, thereby blocking viral replication.

References

stability of 2-Benzoxazolinone in different solvent systems and pH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Benzoxazolinone (BOA). The information is designed to address common challenges encountered during experimental work related to the stability of BOA in different solvent systems and at various pH levels.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound (BOA)?

A1: this compound is a moderately stable compound under standard laboratory conditions. It is a white to off-white crystalline solid with moderate thermal stability.[1] It is known to be incompatible with strong acids and strong bases, which can lead to the hydrolysis of the benzoxazolinone ring structure.[1] In strongly alkaline environments, the ring can open to form 2-hydroxyphenylamino acid.[2][3]

Q2: What is the solubility of BOA in common laboratory solvents?

A2: The solubility of BOA varies across different solvents. It has limited solubility in water but is more soluble in polar organic solvents.[1] The table below summarizes the reported solubility of BOA.

SolventSolubility
WaterLimited, soluble in hot water
Dimethylformamide (DMF)Soluble
AcetoneSoluble
EthanolSoluble
Dimethyl Sulfoxide (DMSO)Slightly soluble
MethanolSlightly soluble
BenzeneSoluble
ChlorobenzeneSoluble

Q3: How does pH affect the stability of BOA?

A3: The stability of BOA is significantly influenced by pH. The primary degradation pathway is the hydrolysis of the oxazole ring. Studies on similar benzoxazole structures indicate that the rate of hydrolysis is pH-dependent, with increased degradation under acidic and basic conditions compared to neutral pH. Extreme pH values, however, may lead to a decrease in the hydrolysis rate.

Q4: Is BOA known to be involved in any signaling pathways?

A4: Yes, derivatives of this compound have been shown to act as signaling molecules and inhibitors in various biological systems. For instance, a related compound, 6-methoxy-2-benzoxazolinone (MBOA), acts as a chemoattractant and signaling molecule for the bacterium Azospirillum brasilense, influencing its energy metabolism, chemotaxis, and biofilm formation. Additionally, BOA derivatives have been investigated as inhibitors of the HIV-1 nucleocapsid protein and the aldose reductase enzyme, which is implicated in diabetic complications. In fungi such as Fusarium verticillioides, a specific detoxification pathway exists to hydrolyze BOA to 2-aminophenol (2AP) and then further modify it to a non-toxic compound.

BOA Detoxification Pathway in Fusarium BOA This compound (BOA) AP 2-Aminophenol (2AP) BOA->AP Hydrolysis (FDB1 locus) HPMA N-(2-hydroxyphenyl)malonamic acid (HPMA) AP->HPMA Malonyl group addition (FDB2 locus)

BOA Detoxification Pathway in Fusarium.

Troubleshooting Guides

Issue 1: Precipitation of BOA in prepared solutions.
  • Question: I prepared a stock solution of BOA in a recommended organic solvent, but a precipitate formed over time. What should I do?

  • Answer:

    • Possible Cause: The concentration of BOA may have exceeded its solubility limit in the chosen solvent, especially if the temperature of the solution has decreased.

    • Solution:

      • Gently warm the solution while stirring.

      • Use sonication to aid in the re-dissolution of the precipitate.

      • If precipitation persists, consider preparing a more dilute stock solution.

      • For aqueous solutions, the use of co-solvents such as PEG300 or cyclodextrins can enhance solubility.

Issue 2: Inconsistent results in stability studies.
  • Question: My stability studies with BOA are showing variable results between replicates. What could be the cause?

  • Answer:

    • Possible Causes:

      • Inconsistent preparation of solutions.

      • Fluctuations in storage conditions (temperature, light exposure).

      • Degradation of BOA during the experimental setup or analysis.

      • Issues with the analytical method (e.g., HPLC).

    • Solutions:

      • Ensure accurate and consistent preparation of all solutions.

      • Store all samples under controlled and identical conditions. Protect from light where necessary.

      • Prepare fresh solutions for each experiment to minimize the impact of degradation over time.

      • Validate your analytical method for stability-indicating properties. This includes performing forced degradation studies to ensure that degradation products are well-resolved from the parent compound.

Issue 3: Unexpected peaks in HPLC chromatograms.
  • Question: I am analyzing my BOA stability samples by HPLC and see unexpected peaks. How can I identify them?

  • Answer:

    • Possible Causes:

      • Degradation of BOA into one or more byproducts.

      • Impurities in the BOA starting material.

      • Contaminants from solvents or sample handling.

    • Solutions:

      • Analyze a blank: Inject your solvent/mobile phase to check for contaminants.

      • Analyze a time-zero sample: This will help you identify impurities present in the initial BOA material.

      • Perform forced degradation studies: Subject BOA to acidic, basic, oxidative, and photolytic stress. The peaks that appear or grow under these conditions are likely degradation products. The primary degradation product from hydrolysis is expected to be 2-aminophenol.

      • Use a mass spectrometer (LC-MS): If available, LC-MS is a powerful tool for identifying the molecular weights of the unknown peaks, which can help in their structural elucidation.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method to assess the stability of BOA. Optimization may be required based on the specific experimental conditions and available instrumentation.

1. Materials and Reagents:

  • This compound (BOA), analytical standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid, analytical grade

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for forced degradation studies

  • Hydrogen peroxide (H₂O₂) for forced degradation studies

2. Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of BOA in acetonitrile.

  • Working Solution: Dilute the stock solution with the appropriate solvent system (e.g., 50:50 water:acetonitrile) to a final concentration of 100 µg/mL.

5. Stability Study Procedure:

  • Prepare solutions of BOA in the desired solvent systems (e.g., different organic solvents, aqueous buffers at various pH).

  • Store the solutions under the desired conditions (e.g., specific temperature, light exposure).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each sample.

  • Dilute the aliquot to the working concentration with the mobile phase or a suitable diluent.

  • Inject the sample into the HPLC system and record the chromatogram.

  • Calculate the percentage of BOA remaining at each time point relative to the initial concentration (time 0).

Experimental Workflow for BOA Stability Study cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare BOA Stock Solution prep_samples Prepare Samples in Different Solvents/pH prep_stock->prep_samples store Store Samples under Controlled Conditions prep_samples->store aliquot Withdraw Aliquots at Time Points store->aliquot dilute Dilute for HPLC Analysis aliquot->dilute inject Inject into HPLC dilute->inject quantify Quantify BOA Peak Area inject->quantify calculate Calculate % Remaining quantify->calculate

Workflow for a BOA stability study.

Factors Influencing BOA Stability cluster_factors Influencing Factors cluster_outcomes Potential Outcomes BOA This compound (BOA) pH pH BOA->pH Solvent Solvent System BOA->Solvent Temp Temperature BOA->Temp Light Light BOA->Light Degradation Degradation pH->Degradation Solvent->Degradation Precipitation Precipitation Solvent->Precipitation Temp->Degradation Light->Degradation Stable Stable BOA

Logical relationship of factors affecting BOA stability.

References

identifying and minimizing byproducts in 2-Benzoxazolinone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 2-Benzoxazolinone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most frequently employed methods for the synthesis of this compound include:

  • The reaction of o-aminophenol with urea.[1][2]

  • The reaction of o-aminophenol with phosgene or its substitutes (e.g., triphosgene).[1][2]

  • The Hofmann rearrangement of salicylamide.[3]

  • Fe-catalyzed oxidative cyclocarbonylation of 2-aminophenol.

Q2: What are the typical byproducts I might encounter in the synthesis of this compound from o-aminophenol and urea?

A2: The primary byproduct of this reaction is ammonia. While generally considered a clean reaction, the formation of biuret from the self-condensation of urea can occur, though it is reported to be produced in trace amounts under optimized conditions. Incomplete reaction may also leave unreacted o-aminophenol and urea in the final product mixture.

Q3: My this compound synthesis via the Hofmann rearrangement of salicylamide has a low yield and multiple spots on TLC. What are the likely side products?

A3: In the Hofmann rearrangement of salicylamide, potential side products can arise from incomplete reaction or alternative reaction pathways. These may include:

  • 2-Hydroxyaniline: Formed from the hydrolysis of the isocyanate intermediate.

  • Chlorinated phenol derivatives: If a chlorine-based halogenating agent is used, chlorination of the aromatic ring can occur.

  • Unreacted salicylamide: Incomplete conversion will result in the starting material remaining in the product mixture.

Q4: How can I identify the byproducts in my reaction mixture?

A4: A combination of analytical techniques is recommended for the unambiguous identification of byproducts:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the main product from impurities and quantifying their relative amounts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying volatile byproducts and providing structural information through mass fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the isolated byproducts.

  • Thin-Layer Chromatography (TLC): A quick method to monitor the progress of the reaction and detect the presence of multiple components in the reaction mixture.

Troubleshooting Guides

Issue 1: Low Yield and Purity in the Synthesis from o-Aminophenol and Urea
Symptom Possible Cause Suggested Solution
Low Yield Incomplete reaction.Increase reaction time and/or temperature. Ensure efficient mixing. A patent suggests a reaction time of 6 hours at a temperature of 50-132 °C.
Decomposition of urea.Use a moderate excess of urea (1.5 to 3 moles per mole of o-aminophenol) to compensate for decomposition.
Sub-optimal pH.Maintain a pH of approximately 2 to 3 during the reaction, as this has been shown to improve yields.
Impure Product (presence of unreacted starting materials) Insufficient reaction time or temperature.As above, optimize reaction time and temperature to drive the reaction to completion.
Formation of Sticky Residue Potential formation of polymeric byproducts.Ensure the reaction temperature does not significantly exceed the recommended range. Purify the crude product by recrystallization.
Issue 2: Byproduct Formation in the Hofmann Rearrangement of Salicylamide
Symptom Possible Cause Suggested Solution
Presence of 2-hydroxyaniline Hydrolysis of the isocyanate intermediate.Minimize the presence of water in the reaction. Quench the reaction under acidic conditions to protonate any formed 2-hydroxyaniline, facilitating its separation in the aqueous phase during workup.
Formation of chloro-phenol derivatives Aromatic chlorination as a side reaction.Optimize the stoichiometry of the chlorinating agent. Running the reaction in a biphasic system (e.g., liquid-liquid) can sometimes minimize side reactions on the aromatic ring.
Low Conversion of Salicylamide Insufficient amount of halogenating agent or base.Ensure the correct stoichiometry of reagents. For example, when using trichloroisocyanuric acid (TCCA), 0.33 equivalents (providing 1 equivalent of active Cl+) is a common starting point.

Experimental Protocols

Protocol 1: Synthesis of this compound from o-Aminophenol and Urea

This protocol is based on a patented method designed to produce a high-purity product with minimal byproduct formation.

  • To a mixture of 109 parts of o-aminophenol and 72 parts of water, add 53 parts by volume of sulfuric acid monohydrate while stirring.

  • Once the salt formation is complete, add an excess of urea (e.g., 1.5 to 3 molar equivalents) to the resulting suspension.

  • Heat the mixture to 115 °C. A complete dissolution should be observed after approximately 10 minutes.

  • Over a period of three and a half hours, add 26.5 parts by volume of sulfuric acid monohydrate dropwise to maintain a pH of about 2 to 3.

  • After the reaction is complete, cool the mixture to room temperature.

  • The precipitated this compound is then collected by filtration and washed with a small amount of cold water.

Protocol 2: Continuous-Flow Hofmann Rearrangement of Salicylamide

This protocol utilizes a continuous-flow setup to improve control over reaction conditions and minimize byproduct formation.

  • Stream 1: Prepare a 0.5 M solution of salicylamide in a 1 M aqueous solution of NaOH.

  • Stream 2: Prepare a 0.165 M solution of trichloroisocyanuric acid (TCCA) in ethyl acetate.

  • Use two peristaltic pumps to deliver the two streams into a Y-piece mixer connected to a coiled reactor (e.g., 10 mL FEP tubing).

  • Maintain the reactor at room temperature (22–25 °C).

  • Set the flow rates to achieve a residence time of approximately 5 minutes.

  • Collect the output from the reactor into a flask containing a 1 M HCl solution to quench the reaction.

  • Separate the organic phase, and concentrate it under reduced pressure to obtain the crude this compound.

  • Purify the crude product by chromatography if necessary.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Synthetic Method Key Reagents Typical Temperature Typical Reaction Time Reported Yield Key Byproducts to Monitor
Urea Method o-Aminophenol, Urea, Acid115 °C3.5 - 6 hoursUp to 96.5%Ammonia, Biuret (trace)
Phosgene Method o-Aminophenol, Phosgene100 - 130 °C~2 hoursHighUnreacted starting materials
Hofmann Rearrangement Salicylamide, TCCA, NaOHRoom Temperature~5 minutes (flow)Variable, optimized to >90%2-Hydroxyaniline, Chloro-phenol derivatives
Fe-Catalyzed o-Aminophenol, CCl₄, H₂O, FeCl₃120 °C2 hours75%Not specified

Visualizations

Synthesis_and_Byproducts Synthesis of this compound and Potential Byproduct Pathways cluster_urea Urea Method cluster_phosgene Phosgene Method cluster_hofmann Hofmann Rearrangement o_aminophenol o-Aminophenol benzoxazolinone This compound o_aminophenol->benzoxazolinone + Urea o_aminophenol->benzoxazolinone + Phosgene urea Urea ammonia Ammonia urea->ammonia Decomposition biuret Biuret urea->biuret Self-condensation salicylamide Salicylamide salicylamide->benzoxazolinone TCCA, NaOH hydroxyaniline 2-Hydroxyaniline salicylamide->hydroxyaniline Hydrolysis of Intermediate chlorophenol Chloro-phenol Derivatives salicylamide->chlorophenol Side Reaction phosgene Phosgene

Caption: Synthetic routes to this compound and associated byproducts.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in this compound Synthesis start Low Yield or Impure Product check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_purity->check_conditions Pure purify Purify Starting Materials check_purity->purify Impure check_atmosphere Ensure Inert Atmosphere (if required) check_conditions->check_atmosphere Optimal adjust_conditions Adjust Reaction Conditions check_conditions->adjust_conditions Not Optimal analyze_byproducts Analyze Byproducts (TLC, HPLC, GC-MS) check_atmosphere->analyze_byproducts Inert implement_inert Implement Inert Atmosphere Techniques check_atmosphere->implement_inert Not Inert modify_workup Modify Workup Procedure to Remove Byproducts analyze_byproducts->modify_workup optimize Systematically Optimize One Parameter at a Time success Improved Yield and Purity optimize->success purify->check_conditions adjust_conditions->check_atmosphere implement_inert->analyze_byproducts modify_workup->optimize

References

Technical Support Center: Purification of 2-Benzoxazolinone and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Benzoxazolinone and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its derivatives?

A1: The two primary purification techniques for this compound and its derivatives are recrystallization and column chromatography. Recrystallization is effective for removing small amounts of impurities from a solid sample, while column chromatography is ideal for separating the desired compound from a complex mixture of byproducts and unreacted starting materials.

Q2: How do I choose the right purification method for my sample?

A2: The choice of purification method depends on the purity of your crude product and the nature of the impurities.

  • Recrystallization is generally preferred when you have a relatively pure solid product (>90%) with minor impurities. It is a simpler and often faster technique.

  • Column chromatography is necessary when the crude product is a complex mixture containing significant amounts of impurities with polarities similar to the desired product.

Q3: What are the common impurities I might encounter in the synthesis of this compound from o-aminophenol and urea?

A3: When synthesizing this compound from o-aminophenol and urea, common impurities may include:

  • Unreacted o-aminophenol: This is a common impurity if the reaction does not go to completion.

  • Urea and its thermal decomposition products: Excess urea is often used, and it can decompose at elevated temperatures to form byproducts like biuret.[1]

  • Polymers and colored byproducts: Side reactions can lead to the formation of polymeric materials and colored impurities, which can be challenging to remove.

Troubleshooting Guides

Recrystallization

Problem 1: My compound is not dissolving in the hot recrystallization solvent.

  • Possible Cause: Insufficient solvent or an inappropriate solvent.

  • Solution:

    • Add more solvent in small increments: Ensure the solvent is at its boiling point and add it portion-wise until the solid dissolves. Be patient, as some solids take time to dissolve.

    • Re-evaluate your solvent choice: If a large volume of solvent is required, it may not be the ideal choice as you will have poor recovery. A good recrystallization solvent should dissolve the compound when hot but not at room temperature. For this compound and its derivatives, ethanol or an ethanol/water mixture is often a good starting point.

Problem 2: My compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of your compound, or the presence of significant impurities is depressing the melting point.

  • Solution:

    • Reheat the solution: Add a small amount of additional solvent to the hot solution to ensure it is no longer supersaturated.

    • Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Rapid cooling can promote oiling out.

    • Try a different solvent or solvent system: A solvent with a lower boiling point might be necessary. Alternatively, a mixed solvent system can sometimes prevent oiling.

Problem 3: No crystals form even after the solution has cooled to room temperature and been placed in an ice bath.

  • Possible Cause: The solution is not saturated, meaning too much solvent was used.

  • Solution:

    • Induce crystallization:

      • Scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

      • Add a seed crystal of the pure compound, if available.

    • Reduce the solvent volume: If induction techniques fail, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent, and then allow it to cool again.

Column Chromatography

Problem 1: My compound is stuck at the top of the silica gel column and won't elute.

  • Possible Cause: The mobile phase is not polar enough. This compound and its derivatives are polar compounds and require a sufficiently polar eluent to move down a silica gel column.

  • Solution:

    • Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if you are using an ethyl acetate/hexane system, increase the percentage of ethyl acetate.

    • Switch to a more polar solvent system: For highly polar derivatives, a mobile phase like dichloromethane/methanol may be necessary.

Problem 2: My compound streaks down the column, leading to poor separation.

  • Possible Cause:

    • The compound is interacting too strongly with the acidic silanol groups on the silica gel. This is common for basic heterocyclic compounds.

    • The sample was not loaded onto the column in a concentrated band.

  • Solution:

    • Add a basic modifier to the mobile phase: For derivatives with basic nitrogen atoms, adding 0.5-2% triethylamine to the eluent can neutralize the acidic sites on the silica gel and improve the peak shape.

    • Use the "dry loading" technique: If your compound is not very soluble in the initial mobile phase, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be carefully added to the top of your column.

Problem 3: I am getting poor separation between my desired product and an impurity.

  • Possible Cause: The chosen solvent system does not have the right selectivity for the compounds being separated.

  • Solution:

    • Optimize the mobile phase: Run several small-scale trials on Thin Layer Chromatography (TLC) plates with different solvent systems to find one that gives the best separation (largest difference in Rf values) between your product and the impurity.

    • Try a different stationary phase: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase, such as alumina or reverse-phase silica (C18).

Data Presentation

Table 1: Recommended Solvent Systems for Purification of this compound and its Derivatives

Purification MethodCompound ClassRecommended Solvent System(s)Notes
Recrystallization This compound & simple derivativesEthanolA good general-purpose solvent for recrystallization.
Ethanol/WaterUseful for adjusting polarity to maximize recovery.
Column Chromatography Moderately polar derivativesEthyl Acetate / HexaneStart with a low polarity (e.g., 10% ethyl acetate) and gradually increase.
Highly polar derivativesDichloromethane / MethanolStart with a small amount of methanol (e.g., 1-2%) and increase as needed.
Basic derivativesEthyl Acetate / Hexane with 0.5-2% TriethylamineThe triethylamine helps to prevent peak tailing.

Experimental Protocols

Protocol 1: Recrystallization of this compound from an Ethanol/Water Mixture
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol to just dissolve the solid at its boiling point.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.

Protocol 2: Column Chromatography of a this compound Derivative on Silica Gel
  • TLC Analysis: Analyze the crude mixture by TLC using various solvent systems (e.g., different ratios of ethyl acetate in hexane) to determine the optimal mobile phase for separation. The ideal system should give your desired product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). If the product is not very soluble in the mobile phase, use the dry loading method described in the troubleshooting section.

  • Elution: Begin eluting the column with the initial mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Recrystallization_Workflow start Crude Solid dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot Filtration (if insolubles present) dissolve->hot_filter cool Slow Cooling (Room Temp -> Ice Bath) hot_filter->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with ice-cold solvent collect->wash dry Dry Crystals wash->dry product Pure Product dry->product

Caption: A general workflow for the purification of a solid compound by recrystallization.

Column_Chromatography_Workflow start Crude Mixture tlc TLC Analysis to find mobile phase start->tlc pack Pack Column with Silica Gel tlc->pack load Load Sample pack->load elute Elute with Mobile Phase Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: A standard workflow for purifying a compound using column chromatography.

Troubleshooting_Decision_Tree start Purification Issue recrystallization Recrystallization Problem start->recrystallization Method chromatography Chromatography Problem start->chromatography Method no_crystals No Crystals Form recrystallization->no_crystals Symptom oiling_out Compound Oils Out recrystallization->oiling_out Symptom poor_dissolution Poor Dissolution recrystallization->poor_dissolution Symptom stuck_at_top Compound Stuck at Top chromatography->stuck_at_top Symptom streaking Peak Streaking chromatography->streaking Symptom poor_separation Poor Separation chromatography->poor_separation Symptom solution1 Induce crystallization or reduce solvent volume no_crystals->solution1 Solution solution2 Reheat, add more solvent, and cool slowly oiling_out->solution2 Solution solution3 Add more hot solvent or change solvent poor_dissolution->solution3 Solution solution4 Increase mobile phase polarity stuck_at_top->solution4 Solution solution5 Add basic modifier or use dry loading streaking->solution5 Solution solution6 Optimize mobile phase with TLC poor_separation->solution6 Solution

Caption: A decision tree to guide troubleshooting common purification problems.

References

degradation products of 2-Benzoxazolinone under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental degradation of 2-Benzoxazolinone (BOA).

Frequently Asked Questions (FAQs)

Q1: What are the primary microbial degradation products of this compound (BOA)?

A1: Under experimental conditions with soil microorganisms, the primary degradation products of this compound (BOA) include 2-aminophenol (AP), which can be further transformed into several other compounds.[1][2] The main pathways involve the formation of 2-acetamidophenol (AAP), N-(2-hydroxyphenyl)malonamic acid (HPMA), and phenoxazinones such as 2-amino-3H-phenoxazin-3-one (APO) and 2-acetylamino-3H-phenoxazin-3-one (AAPO).[1] The specific products formed often depend on the microorganisms present. For example, Fusarium species are known to produce HPMA.[3]

Q2: How does the concentration of BOA affect its degradation rate in soil?

A2: The degradation rate of BOA in soil is concentration-dependent. At lower concentrations (e.g., 3 nmol/g soil), the half-life of BOA is shorter. As the initial concentration of BOA in the soil increases, its half-life becomes significantly longer. This suggests that at higher concentrations, microbial degradation pathways may become saturated or inhibited.

Q3: What are the expected degradation products of BOA when incubated with Fusarium species?

A3: When incubated with Fusarium species, such as Fusarium sambucinum or Fusarium verticillioides, this compound is primarily detoxified to N-(2-hydroxyphenyl)malonamic acid (HPMA).[4] This detoxification pathway involves the hydrolysis of the lactam ring in BOA to form the intermediate 2-aminophenol (2AP), which is then modified by the addition of a malonyl group to produce HPMA.

Q4: Is there information available on the abiotic degradation (hydrolysis and photolysis) of this compound?

A4: Currently, there is limited specific information available in the scientific literature regarding the abiotic degradation of this compound through hydrolysis or photolysis under typical experimental conditions. Studies on the abiotic degradation of other benzazole derivatives, such as bentazone, have shown that hydrolysis can occur, with half-lives ranging from 46 to 99 days depending on pH and temperature. Photolysis of some benzazole compounds can be more rapid, with half-lives in the range of hours under specific irradiation conditions. However, these results are not directly transferable to BOA due to structural differences. Researchers should consider performing control experiments (without microbial inoculation) to assess the contribution of abiotic degradation in their specific experimental setup.

Data Presentation

Table 1: Half-life of this compound (BOA) and its Degradation Products in Soil

CompoundInitial Concentration in SoilHalf-life (t½) in daysReference
BOA400 µg/kgNot specified
APOFormed from BOANot degraded after 3 months

Note: APO stands for 2-aminophenoxazin-3-one.

Experimental Protocols

Microbial Degradation of this compound in Liquid Culture (Fusarium species)

This protocol is adapted from studies on the degradation of BOA by Fusarium species.

1. Media Preparation:

  • Prepare Potato Dextrose Broth (PDB) according to the manufacturer's instructions.

  • Autoclave the medium and allow it to cool before use.

2. Inoculum Preparation:

  • Grow the desired Fusarium species (e.g., Fusarium solani) on Potato Dextrose Agar (PDA) slants at 27°C for 7 days.

  • Prepare a spore suspension by adding 5 mL of sterile 0.9% NaCl to each slant and gently agitating to dislodge the spores.

  • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

3. Incubation:

  • Add 1 mL of the spore suspension to 50 mL of sterile PDB in a 250 mL Erlenmeyer flask.

  • Add a stock solution of this compound (dissolved in a minimal amount of a suitable solvent like ethanol or DMSO) to achieve the desired final concentration (e.g., 0.5 mg/mL). Ensure the final solvent concentration is not inhibitory to the fungus.

  • Include a control flask with the fungus and solvent but without BOA, and another control with BOA in the medium without the fungus to assess abiotic degradation.

  • Incubate the flasks at approximately 27°C on a rotary shaker at 120 rpm for a specified period (e.g., 7 days).

4. Sampling and Analysis:

  • At desired time points, withdraw aliquots from the culture flasks.

  • Separate the fungal biomass from the culture medium by centrifugation or filtration.

  • The supernatant can be directly analyzed or extracted for degradation products. A common extraction method is liquid-liquid extraction with a solvent like ethyl acetate.

  • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or HPLC-Mass Spectrometry (HPLC-MS) to identify and quantify BOA and its degradation products.

Analytical Method: HPLC for this compound and Degradation Products

The following is a general HPLC method that can be adapted for the analysis of BOA and its metabolites.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water, both containing a small amount of an acid like formic acid (e.g., 0.1%) to improve peak shape.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength where BOA and its expected degradation products have significant absorbance (e.g., 254 nm). For higher sensitivity and specificity, a mass spectrometer can be used as the detector.

  • Troubleshooting: For common HPLC issues such as pressure fluctuations, peak tailing, or retention time drift, refer to standard HPLC troubleshooting guides.

Mandatory Visualizations

Microbial_Degradation_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Media Prepare Liquid Culture Medium Incubate Inoculate Medium with Fungus and BOA Media->Incubate Inoculum Prepare Fungal Spore Suspension Inoculum->Incubate BOA_stock Prepare BOA Stock Solution BOA_stock->Incubate Sample Collect Samples at Time Intervals Incubate->Sample Controls Set up Control Flasks (No BOA, No Fungus) Controls->Sample Extract Extract Degradation Products Sample->Extract Analyze Analyze by HPLC/HPLC-MS Extract->Analyze

Caption: Experimental workflow for microbial degradation of this compound.

Fusarium_Degradation_Pathway BOA This compound (BOA) AP 2-Aminophenol (AP) BOA->AP Hydrolysis (e.g., by FDB1 enzyme) HPMA N-(2-hydroxyphenyl)malonamic acid (HPMA) AP->HPMA Malonylation (e.g., by FDB2 enzyme)

Caption: Degradation pathway of this compound by Fusarium species.

Troubleshooting Guides

Issue 1: No degradation of this compound observed in microbial culture.

Possible Cause Troubleshooting Step
Microorganism inactivity Verify the viability of the microbial inoculum. Ensure the culture conditions (temperature, pH, aeration) are optimal for the specific strain.
BOA concentration is too high High concentrations of BOA can be toxic to some microorganisms. Perform a dose-response experiment to determine the optimal BOA concentration for degradation.
Incorrect media composition Ensure the culture medium provides all necessary nutrients for microbial growth and enzymatic activity. Some degradation pathways may require specific co-factors.
Analytical method issues Confirm that your analytical method (e.g., HPLC) is capable of detecting small changes in BOA concentration. Check for issues with sample preparation and extraction that may lead to loss of analyte.

Issue 2: Unidentified peaks in HPLC chromatogram.

Possible Cause Troubleshooting Step
Novel degradation products The unidentified peaks may represent new or unexpected degradation products. Use HPLC-MS/MS to obtain mass spectral data and elucidate the structures of these compounds.
Media components or contaminants Analyze a blank media sample (without BOA or inoculum) to check for interfering peaks. Ensure all glassware and reagents are clean.
Abiotic degradation products Analyze the control sample containing BOA in sterile media to identify any peaks resulting from abiotic processes like hydrolysis.
Sample degradation post-extraction Ensure proper storage of extracted samples (e.g., at low temperatures) to prevent further degradation before analysis.

Issue 3: Poor peak shape or resolution in HPLC analysis.

Possible Cause Troubleshooting Step
Inappropriate mobile phase pH The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. Adjust the pH with a suitable buffer or acid (e.g., formic acid).
Column contamination Flush the column with a strong solvent to remove any adsorbed compounds. If the problem persists, consider replacing the guard column or the analytical column.
Co-elution of compounds Optimize the gradient elution profile of your HPLC method to improve the separation of closely eluting peaks. Consider using a column with a different selectivity.
Sample overload Inject a smaller volume of your sample or dilute it to avoid overloading the column, which can lead to broad and asymmetric peaks.

References

Technical Support Center: Managing Unexpected In Vitro Effects of 2-Benzoxazolinone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Benzoxazolinone and its derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions regarding unexpected side reactions and challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing higher than expected cytotoxicity with this compound in our cell line. What could be the underlying cause?

A1: Unexpectedly high cytotoxicity can stem from several factors. A primary, and often overlooked, mechanism is the direct inhibition of mitochondrial function. This compound has been shown to inhibit electron transfer in Complex I of the mitochondrial respiratory chain and also to inhibit ATP synthesis at the F1 moiety of the ATPase complex[1]. This disruption of cellular energy metabolism can lead to rapid cell death. Additionally, the specific cell line you are using may have a higher sensitivity to mitochondrial toxins.

Q2: Our experimental results are inconsistent across different batches of this compound. What could be the reason for this variability?

A2: Inconsistent results can often be attributed to the chemical stability of this compound in your experimental setup. While generally stable under sterile conditions, its stability can be influenced by the composition of your cell culture medium, pH, and the presence of certain enzymes or reactive species[2]. It is recommended to perform a stability assessment of the compound in your specific assay medium over the time course of your experiment.

Q3: Could this compound be interfering with our fluorescence-based assay readout?

A3: While direct evidence for this compound causing fluorescence interference is not extensively documented in the literature, it is a possibility for any tested compound. Compounds with aromatic ring structures can sometimes exhibit intrinsic fluorescence or quenching properties. To rule this out, it is crucial to run a cell-free control where this compound is added to the assay medium and reagents without cells to check for any direct effect on the fluorescence signal.

Q4: We have observed that this compound affects multiple unrelated cellular targets in our screening panel. Is this a known issue?

A4: While this compound has been investigated for various specific biological activities, the potential for promiscuous inhibition, where a compound inhibits multiple unrelated enzymes or receptors, should be considered[3]. This is often associated with compound aggregation at higher concentrations. If you observe activity against multiple targets, it is advisable to perform control experiments to assess for compound aggregation, such as dynamic light scattering, and to verify the hits through orthogonal assays.

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity
Possible Cause Troubleshooting Step Recommended Action
Mitochondrial Toxicity Assess mitochondrial function directly.Perform a Seahorse assay to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). Alternatively, use mitochondrial membrane potential dyes (e.g., JC-1, TMRE) to assess mitochondrial health.
Cell Line Sensitivity Determine the IC50 in your specific cell line and compare it to literature values for other cell lines.Perform a dose-response cytotoxicity assay (e.g., MTT, CellTiter-Glo) over a wide concentration range.
Compound Instability The compound may be degrading into more toxic byproducts in the culture medium.Assess the stability of this compound in your cell culture medium over time using HPLC or LC-MS.
Issue 2: Assay Interference
Possible Cause Troubleshooting Step Recommended Action
Intrinsic Fluorescence/Quenching Run cell-free controls.Add this compound to the assay buffer with the detection reagent but without cells or the biological target. Measure the signal to see if the compound itself is fluorescent or quenches the signal.
Reaction with Assay Reagents Test for direct interaction with assay components.Incubate this compound with individual assay reagents (e.g., enzymes, substrates) and measure any change in their activity or stability.
Light Scattering Visually inspect the wells for precipitation, especially at higher concentrations.If precipitation is observed, consider using a different solvent, lowering the final concentration, or incorporating a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) to prevent aggregation.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of some this compound derivatives against various human cancer cell lines.

Compound Cell Line Assay IC50 (µM) Reference
Acanthoside AHepG2MTT12.4[4]
Acanthoside AHeLaMTT15.2[4]
Acanthoside AA-549MTT21.3
Acanthoside BHepG2MTT9.8
Acanthoside BHeLaMTT7.8
Acanthoside BA-549MTT11.5
Acanthoside CHepG2MTT26.6
Acanthoside CHeLaMTT19.7
Acanthoside CA-549MTT23.1
Acanthoside DHepG2MTT18.5
Acanthoside DHeLaMTT22.4
Acanthoside DA-549MTT16.9

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Cell Treatment: Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Protocol 2: Assessment of Mitochondrial Respiration

This protocol provides a general workflow for assessing the effect of this compound on mitochondrial respiration using a Seahorse XF Analyzer.

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimal density and allow them to adhere overnight.

  • Compound Plate Preparation: Prepare a stock solution of this compound in an appropriate solvent. Dilute the compound in Seahorse XF assay medium to the desired final concentrations in a utility plate. Also, prepare solutions of mitochondrial stress test compounds (e.g., oligomycin, FCCP, and rotenone/antimycin A).

  • Assay Preparation: The day of the assay, remove the culture medium from the cells and replace it with the Seahorse XF assay medium. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.

  • Seahorse XF Analyzer Setup: Calibrate the sensor cartridge and load the compound plate into the Seahorse XF Analyzer.

  • Assay Execution: Run the mitochondrial stress test protocol. The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of this compound and the mitochondrial stress test compounds.

  • Data Analysis: Analyze the OCR data to determine the effects of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Signaling Pathway and Workflow Diagrams

G cluster_0 This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Inhibits ETC Complex I ETC Complex I Mitochondrion->ETC Complex I ATP Synthase (F1) ATP Synthase (F1) Mitochondrion->ATP Synthase (F1) Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release ROS ROS ETC Complex I->ROS Increased Production Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Potential mechanism of this compound-induced apoptosis via mitochondrial dysfunction.

G cluster_1 Benzoxazolone_derivative Benzoxazolone Derivative p_p38 p-p38 Benzoxazolone_derivative->p_p38 Inhibits p_ERK p-ERK Benzoxazolone_derivative->p_ERK Inhibits p_NF_kB p-NF-κB (nuclear) Benzoxazolone_derivative->p_NF_kB Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK p38->p_p38 ERK->p_ERK NF_kB NF-κB p_p38->NF_kB p_ERK->NF_kB NF_kB->p_NF_kB iNOS iNOS p_NF_kB->iNOS Upregulates Inflammatory_Cytokines Inflammatory Cytokines (NO, IL-1β, IL-6) iNOS->Inflammatory_Cytokines

Caption: Inhibition of the MAPK/NF-κB signaling pathway by a benzoxazolone derivative.

G Start Start Unexpected_Result Unexpected Result in vitro? Start->Unexpected_Result Check_Purity Check Compound Purity and Stability Unexpected_Result->Check_Purity Run_Controls Run Assay Controls (Cell-free, Vehicle) Check_Purity->Run_Controls Orthogonal_Assay Perform Orthogonal Assay Run_Controls->Orthogonal_Assay Modify_Protocol Modify Experimental Protocol Orthogonal_Assay->Modify_Protocol Consult_Literature Consult Literature for Similar Compounds Modify_Protocol->Consult_Literature Problem_Identified Problem Identified Consult_Literature->Problem_Identified

Caption: General troubleshooting workflow for unexpected in vitro results.

References

Technical Support Center: Enhancing the Bioavailability of 2-Benzoxazolinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of 2-Benzoxazolinone derivatives.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the formulation and in vitro/in vivo testing of this compound derivatives.

Issue 1: Poor Dissolution Rate of the this compound Derivative in Biorelevant Media

Potential Cause Troubleshooting Step Expected Outcome
High Crystallinity and Low Aqueous Solubility Micronize the compound to reduce particle size and increase surface area.Increased dissolution rate due to a larger surface area being exposed to the dissolution medium.
Prepare an amorphous solid dispersion with a hydrophilic polymer.Conversion of the crystalline drug to a higher-energy amorphous state, leading to improved solubility and dissolution.
Formulate as a nanosuspension.[1]Significantly increased dissolution velocity due to the drastic increase in surface area to volume ratio.[1]
Compound Precipitation in Aqueous Media Incorporate precipitation inhibitors (e.g., HPMC, PVP) into the formulation.Stabilization of the supersaturated solution generated upon dissolution of an amorphous solid dispersion, preventing rapid precipitation.
Utilize a lipid-based formulation such as a Self-Emulsifying Drug Delivery System (SEDDS).The drug remains in a dissolved state within the lipid globules, avoiding precipitation in the aqueous environment of the GI tract.
Inadequate Wetting of the Compound Include surfactants or other wetting agents in the formulation.Improved wettability of the hydrophobic drug particles, facilitating better contact with the dissolution medium.

Issue 2: Low Permeability Across Caco-2 Monolayers

Potential Cause Troubleshooting Step Expected Outcome
High Lipophilicity Leading to Poor Affinity for the Aqueous Boundary Layer Formulate with surfactants or cyclodextrins.Enhanced apparent solubility at the cell surface, creating a higher concentration gradient to drive passive diffusion.
Efflux by P-glycoprotein (P-gp) or Other Transporters Co-administer with a known P-gp inhibitor (e.g., verapamil, piperine) in the in vitro model.Increased intracellular concentration of the this compound derivative due to inhibition of efflux pumps.
Synthesize a prodrug that masks the recognition site for the efflux transporter.The prodrug may not be a substrate for the transporter, allowing it to bypass efflux and be converted to the active drug intracellularly.
Low Paracellular Transport Investigate the use of permeation enhancers that modulate tight junctions (use with caution due to potential toxicity).Increased transport of the compound through the paracellular route.

Issue 3: High First-Pass Metabolism in Liver Microsomes

Potential Cause Troubleshooting Step Expected Outcome
Extensive Phase I Metabolism (e.g., Oxidation) Synthesize derivatives with modifications at metabolically labile sites.Reduced metabolic clearance and increased metabolic stability of the compound.
Co-administer with an inhibitor of the specific CYP450 isozyme responsible for metabolism (for research purposes).Decreased rate of metabolism, leading to higher plasma concentrations of the parent drug.
Rapid Phase II Conjugation Design a prodrug that masks the functional group susceptible to conjugation.The prodrug will not be a substrate for the conjugating enzymes, and upon cleavage, the active drug is released systemically.
Utilize a nanoformulation that alters the biodistribution of the drug.Encapsulation within nanoparticles can protect the drug from metabolic enzymes and potentially reduce first-pass hepatic clearance.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in enhancing the bioavailability of this compound derivatives?

A1: The primary challenges often stem from their physicochemical properties. Many this compound derivatives are reported to be lipophilic, which can lead to poor aqueous solubility and dissolution rates, limiting their absorption. Furthermore, they may be subject to first-pass metabolism in the liver, which can significantly reduce the amount of active drug reaching systemic circulation.

Q2: Which bioavailability enhancement strategy is most suitable for a poorly soluble this compound derivative?

A2: The choice of strategy depends on the specific properties of the derivative.

  • For compounds with "brick-dust" characteristics (high melting point, strong crystal lattice), solid dispersions and nanonization are often effective at increasing the dissolution rate.[3]

  • For "grease-ball" molecules (high lipophilicity), lipid-based formulations like SEDDS can be highly effective by improving solubilization in the gastrointestinal tract.[4]

  • If both solubility and permeability are issues, a prodrug approach might be beneficial, as it can be designed to improve both properties.

Q3: How can I assess the metabolic stability of my this compound derivative?

A3: The metabolic stability can be evaluated in vitro using liver microsomes or hepatocytes. A typical assay involves incubating the compound with liver microsomes (from human, rat, or mouse) and a NADPH-regenerating system. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its half-life (t½) and intrinsic clearance (CLint).

Q4: Are this compound derivatives likely to be substrates for efflux pumps like P-glycoprotein?

A4: While specific data for all this compound derivatives is not available, their generally lipophilic nature makes them potential candidates for being substrates of efflux pumps such as P-glycoprotein (P-gp). It is advisable to perform in vitro transporter assays (e.g., using Caco-2 cells) to determine if a specific derivative is subject to efflux.

Q5: Can I use co-solvents to improve the solubility of my this compound derivative for in vivo studies?

A5: Yes, co-solvents such as polyethylene glycol (PEG), propylene glycol, and ethanol can be used to solubilize poorly soluble compounds for preclinical in vivo studies. However, it is crucial to select co-solvents that are biocompatible and used within established safety limits. The formulation should be tested for precipitation upon dilution in aqueous media to mimic in vivo conditions.

Quantitative Data

Table 1: In Vitro VEGFR-2 Inhibitory Activity of Selected Benzoxazole Derivatives

Compound IDModificationIC₅₀ (nM) against VEGFR-2Cell LineReference
12l Benzoxazole derivative97.38HepG2
12i Benzoxazole derivative155HepG2
12d Benzoxazole derivative194.6HepG2
8d Benzoxazole derivative55.4HepG2
8a Benzoxazole derivative57.9HepG2
8e Benzoxazole derivative74.1HepG2
Sorafenib Reference Drug48.16HepG2
Sorafenib Reference Drug78.2HepG2

Table 2: Apoptosis Induction by a Benzoxazole Derivative in HepG2 Cells

Treatment% of Cells in ApoptosisFold Increase in Caspase-3Fold Increase in BAXFold Reduction in Bcl-2Reference
Control 0.67%1.01.01.0
Compound 14b 16.52%4.8--
Compound 12l 35.13%2.983.402.12

Experimental Protocols

Protocol 1: Preparation of a this compound Derivative Solid Dispersion by Solvent Evaporation

  • Materials: this compound derivative, hydrophilic carrier (e.g., PVP K30, HPMC, Soluplus®), suitable organic solvent (e.g., methanol, ethanol, dichloromethane).

  • Procedure:

    • Accurately weigh the this compound derivative and the hydrophilic carrier in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w).

    • Dissolve both the compound and the carrier in a minimal amount of the selected organic solvent with the aid of sonication or vortexing until a clear solution is obtained.

    • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60 °C) and reduced pressure.

    • Continue the evaporation until a dry film is formed on the inner surface of the flask.

    • Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

    • Store the resulting powder in a desiccator until further characterization (e.g., by DSC, XRD, and in vitro dissolution studies).

Protocol 2: Preparation of a this compound Derivative Nanosuspension by Wet Milling

  • Materials: this compound derivative, stabilizer (e.g., Poloxamer 188, Tween 80), milling media (e.g., yttrium-stabilized zirconium oxide beads), purified water.

  • Procedure:

    • Prepare an aqueous solution of the stabilizer.

    • Disperse the this compound derivative in the stabilizer solution to form a presuspension.

    • Add the presuspension and the milling media to the milling chamber of a planetary ball mill or a bead mill.

    • Mill the suspension at a specified speed and for a defined duration. The milling time should be optimized to achieve the desired particle size.

    • Periodically withdraw samples to monitor the particle size distribution using a particle size analyzer (e.g., dynamic light scattering).

    • Once the desired particle size is achieved, separate the nanosuspension from the milling media.

    • The nanosuspension can be used directly for in vitro studies or can be further processed (e.g., by lyophilization or spray drying) to obtain a solid powder.

Protocol 3: Synthesis of a Water-Soluble Prodrug of a this compound Derivative (Hypothetical Example)

This protocol describes a general approach for synthesizing an amino acid ester prodrug to enhance aqueous solubility.

  • Materials: this compound derivative with a hydroxyl group, N-Boc protected amino acid (e.g., N-Boc-glycine), dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM), trifluoroacetic acid (TFA).

  • Procedure:

    • Esterification:

      • Dissolve the this compound derivative, N-Boc-glycine, and a catalytic amount of DMAP in anhydrous DCM.

      • Cool the mixture to 0 °C in an ice bath.

      • Add a solution of DCC in DCM dropwise to the reaction mixture.

      • Allow the reaction to warm to room temperature and stir for 24 hours.

      • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

      • Wash the filtrate with saturated sodium bicarbonate solution and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography to obtain the N-Boc protected prodrug.

    • Deprotection:

      • Dissolve the purified N-Boc protected prodrug in DCM.

      • Add an excess of TFA to the solution.

      • Stir the reaction mixture at room temperature for 2-4 hours.

      • Monitor the reaction by TLC until the starting material has been completely consumed.

      • Evaporate the solvent and TFA under reduced pressure.

      • Triturate the residue with diethyl ether to precipitate the prodrug as its TFA salt.

      • Collect the solid by filtration and dry under vacuum.

    • Characterization: Confirm the structure of the final prodrug by ¹H NMR, ¹³C NMR, and mass spectrometry. Evaluate its aqueous solubility and stability.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies start This compound Derivative sd Solid Dispersion start->sd nano Nanosuspension start->nano prodrug Prodrug Synthesis start->prodrug lbf Lipid-Based Formulation start->lbf dissolution Dissolution Testing sd->dissolution nano->dissolution prodrug->dissolution lbf->dissolution permeability Caco-2 Permeability dissolution->permeability metabolism Metabolic Stability (Microsomes) permeability->metabolism pk Pharmacokinetic Studies (Animal Model) metabolism->pk bioavailability Bioavailability Assessment pk->bioavailability vegfr2_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus vegfr2 VEGFR-2 pi3k PI3K vegfr2->pi3k Activates raf Raf vegfr2->raf Activates vegf VEGF vegf->vegfr2 Binds akt Akt pi3k->akt proliferation Cell Proliferation, Angiogenesis, Survival akt->proliferation mek MEK raf->mek erk ERK mek->erk erk->proliferation benzoxazolinone This compound Derivative benzoxazolinone->vegfr2 Inhibits apoptosis_pathway cluster_mito Mitochondrial Pathway benzoxazolinone This compound Derivative bax Bax benzoxazolinone->bax Upregulates bcl2 Bcl-2 benzoxazolinone->bcl2 Downregulates cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

References

optimizing the conditions for scaling up 2-Benzoxazolinone production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the conditions for scaling up the production of 2-Benzoxazolinone. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data tables to address common challenges encountered during synthesis.

Troubleshooting Guides and FAQs

This section is designed to provide direct answers to specific issues that may arise during the synthesis of this compound.

Synthesis Route 1: From o-Aminophenol and Urea

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound from o-aminophenol and urea can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure the reaction time is adequate, typically around 3-6 hours.[1] The temperature should be maintained in the optimal range of 150-160°C to drive the reaction forward.[2]

  • Sub-optimal Molar Ratio: The molar ratio of urea to o-aminophenol is crucial. An excess of urea is generally used. A molar ratio of 1.05 to 1.3 moles of urea per mole of o-aminophenol is recommended.[2]

  • Ammonia Removal: The reaction generates ammonia as a byproduct.[2] If not effectively removed, it can inhibit the reaction. Ensure good ventilation or perform the reaction under a nitrogen stream to facilitate ammonia removal.[2] In some cases, distilling off part of the solvent can help remove dissolved ammonia.

  • Impurities in Reactants: The presence of impurities in o-aminophenol or urea can lead to side reactions and reduce the yield of the desired product. Use high-purity starting materials.

Q2: The final product is discolored (brownish-grey). How can I obtain a purer, lighter-colored product?

A2: Discoloration often indicates the presence of oxidation byproducts or residual impurities.

  • Inert Atmosphere: The reaction is sensitive to oxidation, especially at high temperatures. Conducting the reaction under a protective nitrogen atmosphere is crucial to prevent the oxidation of o-aminophenol.

  • Purification Method: After the reaction, cooling the mixture with an ice brine bath promotes crystallization. The crude product should be filtered and can be further purified by recrystallization from a suitable solvent like hot water or an ethanol-water mixture to remove colored impurities.

Synthesis Route 2: From o-Aminophenol and Phosgene

Q1: I am concerned about the safe handling of phosgene. Are there any specific precautions I should take?

A1: Phosgene is a highly toxic and corrosive gas, and its use requires stringent safety measures.

  • Ventilation: All work with phosgene must be conducted in a well-ventilated fume hood.

  • Monitoring: Use a phosgene detection system to monitor for any leaks.

  • Scrubbing: The exhaust gas from the reaction must be passed through a scrubbing solution (e.g., sodium hydroxide) to neutralize any unreacted phosgene.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. A respirator with a cartridge suitable for phosgene may be necessary depending on the scale and setup.

Q2: The reaction seems to be stalling or proceeding very slowly. What factors could be affecting the reaction rate?

A2: The reaction rate can be influenced by several parameters:

  • Temperature Control: The reaction is typically carried out in two stages. Initially, phosgene is introduced at a lower temperature (20-40°C), followed by heating to a higher temperature (100-130°C) to complete the cyclization. Ensure accurate temperature control at both stages.

  • Phosgene Addition Rate: The rate of phosgene addition is important. A rapid initial introduction is followed by a slower rate at the higher temperature.

  • Solvent: An inert solvent such as chlorobenzene or o-dichlorobenzene is typically used. The choice of solvent can affect the solubility of intermediates and the overall reaction kinetics.

Synthesis Route 3: Hofmann Rearrangement of Salicylamide

Q1: I am observing the formation of significant amounts of a chloro-phenol derivative as a byproduct. How can I minimize this?

A1: The formation of chlorinated byproducts is a common issue in this synthesis.

  • Control of Base Concentration: The amount of sodium hydroxide (NaOH) is critical. Using 2 equivalents of NaOH has been shown to increase the conversion to the desired product. However, excessively high concentrations can be detrimental.

  • Residence Time in Flow Chemistry: If using a continuous-flow setup, the residence time in the reactor coil affects the product distribution. A shorter residence time (e.g., 2.5 minutes) can sometimes favor the formation of this compound over byproducts.

  • pH of Quenching Solution: The reaction is typically quenched with an acidic solution (e.g., 1 M HCl). The final pH can influence the product profile.

Q2: I am having issues with solids precipitating in my continuous-flow reactor, leading to clogging.

A2: Precipitation of the byproduct, cyanuric acid, can be a challenge in the flow synthesis using trichloroisocyanuric acid (TCCA).

  • System Design: A well-designed mixer and reactor coil can help to keep solids in suspension and prevent clogging.

  • Solvent System: The use of a biphasic solvent system (e.g., ethyl acetate and aqueous NaOH) can help manage the solubility of reactants and byproducts.

  • Concentration: While higher concentrations increase throughput, they can also exacerbate precipitation issues. Finding an optimal concentration of the starting salicylamide (e.g., 1.5 M) is important to avoid precipitation.

Quantitative Data Summary

The following tables summarize key quantitative data for different synthesis methods to facilitate comparison and optimization.

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Parametero-Aminophenol + Ureao-Aminophenol + PhosgeneHofmann Rearrangement (TCCA)Fe-Catalyzed Synthesis
Starting Materials o-Aminophenol, Ureao-Aminophenol, PhosgeneSalicylamide, TCCAo-Aminophenol, Carbon Tetrachloride
Solvent ChlorobenzeneChlorobenzene, o-DichlorobenzeneEthyl Acetate / aq. NaOHWater
Catalyst NoneNoneNoneFeCl₃·6H₂O or Fe(acac)₃
Temperature 150-160°C20-40°C then 100-130°CRoom Temperature (exothermic to ~40°C)100-120°C
Reaction Time 3-6 hoursNot specified3-5 minutes (batch)2-10 hours
Yield High (quantitative not specified)High (quantitative not specified)Up to 96.7% (flow)High

Experimental Protocols

This section provides detailed methodologies for the key synthesis routes.

Protocol 1: Synthesis from o-Aminophenol and Urea
  • Reaction Setup: In a reaction kettle equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add o-aminophenol, urea, and chlorobenzene.

  • Molar Ratio: Use a molar ratio of 1 mole of o-aminophenol to 1.05-1.3 moles of urea.

  • Inert Atmosphere: Purge the reactor with nitrogen gas to create an inert atmosphere.

  • Heating: Heat the reaction mixture to a temperature of 150-160°C with continuous stirring.

  • Reaction Time: Maintain the reaction at this temperature for 3 to 6 hours. Ammonia gas will be evolved during the reaction.

  • Cooling and Crystallization: After the reaction is complete, cool the mixture using an ice brine bath to induce crystallization of the product.

  • Isolation: Filter the crystallized product and wash it with a small amount of cold solvent.

  • Drying: Dry the product in an oven at an appropriate temperature.

Protocol 2: Continuous-Flow Synthesis via Hofmann Rearrangement
  • Solution Preparation:

    • Prepare a 1.5 M solution of salicylamide in 6 M aqueous sodium hydroxide.

    • Prepare a 0.165 M solution of trichloroisocyanuric acid (TCCA) in ethyl acetate.

  • Flow Setup:

    • Use two peristaltic pumps to deliver the two solutions.

    • Connect the pumps to a Y-piece mixer.

    • The output of the mixer is connected to a coiled reactor (e.g., 10 mL FEP tubing). The reactor should be maintained at room temperature.

  • Reaction:

    • Pump the two solutions at equal flow rates (e.g., 1 mL/min each) into the mixer and through the reactor coil.

  • Quenching:

    • Collect the biphasic output from the reactor into a flask containing a 1 M solution of hydrochloric acid to quench the reaction.

  • Work-up:

    • Separate the organic phase.

    • Concentrate the organic phase under vacuum to obtain the crude this compound.

    • The product can be further purified by recrystallization.

Visualizations

Experimental Workflow: Synthesis from o-Aminophenol and Urea

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up Reactants o-Aminophenol + Urea Reactor Reaction Kettle Reactants->Reactor Solvent Chlorobenzene Solvent->Reactor Nitrogen N2 Purge Reactor->Nitrogen Heating Heat to 150-160°C Nitrogen->Heating Stirring Stir for 3-6h Heating->Stirring Cooling Cool with Ice Bath Stirring->Cooling Crystallization Crystallization Cooling->Crystallization Filtration Filter Product Crystallization->Filtration Drying Dry Product Filtration->Drying Final_Product Final_Product Drying->Final_Product This compound

Caption: Workflow for this compound synthesis from o-aminophenol and urea.

Troubleshooting Logic: Low Yield in Urea-Based Synthesis

G cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield Observed Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Incorrect_Ratio Incorrect Molar Ratio Start->Incorrect_Ratio Ammonia_Buildup Ammonia Buildup Start->Ammonia_Buildup Impure_Reactants Impure Reactants Start->Impure_Reactants Increase_Time_Temp Increase Time/Temp Incomplete_Reaction->Increase_Time_Temp Adjust_Ratio Adjust Urea Ratio Incorrect_Ratio->Adjust_Ratio Improve_NH3_Removal Improve N2 Purge Ammonia_Buildup->Improve_NH3_Removal Use_Pure_Reagents Use High-Purity Reagents Impure_Reactants->Use_Pure_Reagents

Caption: Troubleshooting guide for low yield in the urea-based synthesis method.

References

troubleshooting inconsistent results in 2-Benzoxazolinone bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are utilizing 2-Benzoxazolinone and its derivatives in bioassays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Compound & Reagent Related Issues

Question 1: We are observing significant variability in our bioassay results between different batches of this compound. What could be the cause?

Answer: Inconsistent purity or degradation of the compound between batches is a likely culprit. The benzoxazolinone scaffold can be susceptible to hydrolysis under certain conditions.

  • Troubleshooting Steps:

    • Purity Verification: It is highly recommended to verify the purity of each new batch using methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

    • Stability Assessment: The stability of this compound in your specific assay medium should be evaluated. Consider performing a time-course experiment to assess compound stability and activity.

    • Storage Conditions: Ensure the compound is stored under the recommended conditions (e.g., -20°C or -80°C, desiccated, and protected from light) to prevent degradation. Stock solutions should be prepared fresh, and freeze-thaw cycles should be minimized.[1]

Question 2: Our this compound solution appears to have precipitated in the assay medium. How can we address this?

Answer: Precipitation of the test compound is a common issue that can lead to inconsistent results.

  • Troubleshooting Steps:

    • Solubility Testing: Determine the solubility of your specific this compound derivative in the assay buffer. The use of a small percentage of a co-solvent like DMSO is common, but the final concentration should be kept low (typically <0.5%) to avoid solvent effects on the biological system.

    • Visual Inspection: Always visually inspect your assay plates for any signs of precipitation before taking readings.

    • Compound-Only Controls: Run controls containing only the compound in the assay medium to check for precipitation or interference with the assay readout (e.g., absorbance, fluorescence).

Cell-Based Assay Issues

Question 3: We are seeing inconsistent results in our cell-based assays, even with the same batch of compound. What are the potential sources of this variability?

Answer: Cell-based assays are inherently complex, and variability can arise from several sources unrelated to the compound itself.[2]

  • Troubleshooting Steps:

    • Cell Culture Consistency: Standardize cell passage number, confluency, and serum batch for all experiments.[3]

    • Cell Health and Metabolic State: Ensure that cells are healthy and in a consistent metabolic state. Factors like nutrient depletion or over-confluency can significantly impact assay results.

    • Edge Effects: Be aware of the "edge effect" in microplates, where wells on the perimeter of the plate can have different evaporation rates, leading to altered compound concentrations and cell growth. It is advisable to not use the outer wells for experimental data or to fill them with sterile PBS or media to minimize this effect.

    • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for serial dilutions and reagent additions.

Question 4: We are observing unexpected cytotoxicity in our cell line-based assays. What could be the reason?

Answer: Unexpected cytotoxicity can be due to the intrinsic properties of the this compound derivative, off-target effects, or experimental artifacts.

  • Troubleshooting Steps:

    • Mechanism of Action: Be aware of the known biological activities of this compound. For example, some derivatives can induce oxidative stress or interact with various cellular targets.[1]

    • Concentration Range: Test a wide range of compound concentrations to determine the toxicity threshold.

    • Control Cell Lines: Include a well-characterized control cell line in your experiments to assess general cytotoxicity.

Data Presentation

Table 1: Inhibitory Activity of this compound Derivatives against HIV-1 Nucleocapsid Protein (NC)

CompoundAssay TypeTargetIC50 (µM)Cell LineReference
5-06MonoCycle Antiviral AssayHIV-1 Replication (early stage)30.6TZM-bl[3]
5-06BiCycle Antiviral AssayHIV-1 Replication (full cycle)36.4TZM-bl / MT-2

Table 2: Cytotoxicity of a this compound Derivative

CompoundAssay TypeTD50 (µM)Cell LineReference
5-06Cytotoxicity Assay155TZM-bl
5-06Cytotoxicity Assay140MT-2

Table 3: Anti-leishmanial Activity of this compound

CompoundOrganismLC50 (µg/mL)Reference
This compoundL. donovani40

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Susceptibility

This protocol is adapted from standard broth microdilution methods and can be used to assess the antibacterial activity of this compound derivatives.

Materials:

  • This compound derivative

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85%)

  • Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Preparation of Stock Solution: Dissolve the this compound derivative in DMSO to a final concentration of 10 mg/mL.

  • Preparation of Inoculum:

    • Culture bacteria on Mueller-Hinton agar for 18-24 hours.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of each row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on. Discard the final 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared inoculum to each well, except for the sterility control well.

  • Controls:

    • Positive Control: A row with a standard antibiotic.

    • Negative Control: A well with broth and the highest concentration of DMSO used.

    • Growth Control: A well with broth and inoculum only.

    • Sterility Control: A well with broth only.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: Aldose Reductase (ALR2) Inhibition Assay

This spectrophotometric assay measures the inhibition of ALR2 by monitoring the decrease in NADPH absorbance.

Materials:

  • Purified rat lens ALR2

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Sodium phosphate buffer (pH 6.2)

  • This compound derivative

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a microplate well or cuvette, prepare a reaction mixture containing sodium phosphate buffer, NADPH, and the this compound derivative at various concentrations.

  • Enzyme Addition: Add the purified ALR2 enzyme to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding the substrate, DL-glyceraldehyde.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the rate of reaction for each compound concentration. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization

Signaling Pathways and Workflows

G cluster_troubleshooting Troubleshooting Workflow for Inconsistent Bioassay Results cluster_compound Compound Integrity Checks cluster_protocol Protocol Review cluster_cell Cell Culture Verification A Inconsistent Results Observed B Check Compound Integrity A->B C Review Assay Protocol A->C D Verify Cell Culture Conditions A->D B1 Purity Verification (HPLC, MS) B->B1 B2 Stability in Assay Medium B->B2 B3 Proper Storage B->B3 C1 Reagent Concentrations C->C1 C2 Incubation Times/Temperatures C->C2 C3 Pipetting Accuracy C->C3 D1 Passage Number & Confluency D->D1 D2 Cell Health & Morphology D->D2 D3 Serum Batch Consistency D->D3 E Results Consistent B1->E B2->E B3->E C1->E C2->E C3->E D1->E D2->E D3->E

Caption: A logical workflow for troubleshooting inconsistent bioassay results.

G cluster_detox Detoxification Pathway of this compound in Fusarium BOA This compound (BOA) AP 2-Aminophenol (2AP) BOA->AP facilitated by HPMA N-(2-hydroxyphenyl)malonamic acid (HPMA) AP->HPMA facilitated by FDB1 FDB1 locus (Hydrolysis) FDB1->AP FDB2 FDB2 locus (Malonyl group addition) FDB2->HPMA

Caption: Fungal detoxification pathway for this compound.

G cluster_hiv Mechanism of Action: Inhibition of HIV-1 Nucleocapsid Protein cluster_binding Hydrophobic Pocket of NC NC HIV-1 Nucleocapsid Protein (NC) BOA_deriv This compound Derivative BindingSite Binding Site BOA_deriv->BindingSite Binds to Inhibition Inhibition of NC Chaperone Activity (e.g., nucleic acid annealing) BOA_deriv->Inhibition Leads to Guanine Guanine Nucleobase (on viral RNA/DNA) Guanine->BindingSite Normal Binding

Caption: Competitive inhibition of HIV-1 Nucleocapsid protein.

References

preventing the degradation of 2-Benzoxazolinone in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-Benzoxazolinone (BOA) in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BOA) and why is its stability in cell culture a concern?

A1: this compound (BOA) is a heterocyclic organic compound with a range of biological activities, including potential applications in drug development as an anti-leishmanial, antimicrobial, and anti-inflammatory agent.[1] The stability of BOA in cell culture media is crucial because its degradation can lead to a decrease in its effective concentration over the course of an experiment, resulting in inaccurate and misleading data regarding its potency and efficacy. Furthermore, degradation products may exhibit their own biological activities or cytotoxicity, confounding experimental outcomes.

Q2: What are the primary factors that can cause the degradation of BOA in cell culture media?

A2: Several factors can contribute to the degradation of BOA in a typical cell culture environment:

  • pH: The pH of the cell culture medium (typically 7.2-7.4) can influence the rate of hydrolysis of the lactam ring in the BOA structure.

  • Temperature: Standard cell culture incubation temperatures of 37°C can accelerate the rate of chemical degradation.[2]

  • Media Components: Certain components in cell culture media, such as reducing agents or metal ions, could potentially react with and degrade BOA. For instance, components like cysteine and iron have been shown to impact the stability of other small molecules in culture media.[3][4]

  • Light Exposure: Prolonged exposure to light, especially UV light, can cause photodegradation of susceptible compounds.[5] It is advisable to protect stock solutions and media containing BOA from light.

  • Enzymatic Degradation: While cell cultures are typically sterile, the presence of intracellular enzymes released from dead cells could potentially contribute to the breakdown of BOA, although this is less common for this specific compound compared to microbial degradation.

Q3: How can I prepare a stable stock solution of this compound?

A3: To ensure the stability and solubility of your BOA stock solution, follow these guidelines:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of BOA.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. When stored at -80°C, the stock solution can be stable for up to two years; at -20°C, it is recommended for use within one year.

  • Light Protection: Store stock solutions in amber vials or wrap vials in aluminum foil to protect them from light.

Q4: What are the known degradation products of this compound?

A4: Studies on the microbial degradation of BOA have identified several breakdown products. While the context is different from sterile cell culture, these provide insights into potential degradation pathways. The primary degradation pathway involves the opening of the heterocyclic ring to form 2-aminophenol. This can be further modified to compounds like N-(2-hydroxyphenyl)malonamic acid. Another reported degradation product is 2-amino-3H-phenoxazin-3-one (APO).

Troubleshooting Guides

Issue 1: Inconsistent or weaker-than-expected biological activity of BOA.

This is a common problem that may indicate degradation of the compound in the cell culture medium.

Potential Cause Troubleshooting Step Success Indicator
Degradation in Media at 37°C Prepare fresh dilutions of BOA from a frozen stock solution immediately before each experiment. For long-term experiments, consider replenishing the media with freshly diluted BOA every 24-48 hours.Consistent and reproducible biological effects are observed across experiments.
Incorrect Stock Concentration Verify the initial concentration of your stock solution. If the stock is old or has undergone multiple freeze-thaw cycles, prepare a fresh stock.Expected dose-dependent effects are observed in your assays.
pH-mediated Hydrolysis Ensure the pH of your cell culture medium is stable and within the optimal range (typically 7.2-7.4). Use freshly prepared or properly stored media.The biological activity of BOA remains consistent over the experimental duration.
Photodegradation Protect your stock solutions and experimental plates from direct light exposure by using amber tubes and covering plates with foil.Increased potency and consistency of BOA's effects.
Issue 2: Precipitation observed after adding BOA to the cell culture medium.

Precipitation indicates that the solubility limit of BOA has been exceeded in the aqueous environment of the cell culture medium.

Potential Cause Troubleshooting Step Success Indicator
High Final Concentration Determine the solubility limit of BOA in your specific cell culture medium by preparing a dilution series and visually inspecting for precipitation.A clear solution is maintained at the desired working concentration.
"Solvent Shock" Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of media. Instead, perform a serial dilution, first diluting the stock into a smaller volume of media with vigorous mixing, and then adding this intermediate dilution to the final culture volume.No precipitate forms upon addition of the compound to the media.
Low Serum Concentration If using low-serum or serum-free media, consider if a temporary increase in serum concentration during compound addition is feasible for your experiment, as serum proteins can aid in solubilization.The compound remains in solution in low-serum or serum-free conditions.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a framework for determining the stability of BOA in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound (BOA)

  • Dimethyl sulfoxide (DMSO)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS/MS system

Methodology:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of BOA in DMSO.

  • Spike the Media: Dilute the stock solution into pre-warmed cell culture media to your desired final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.1%) and consistent across all samples.

  • Aliquot Samples: Dispense the BOA-spiked media into sterile microcentrifuge tubes or the wells of a multi-well plate.

  • Time Zero (T=0) Sample: Immediately take an aliquot of the spiked media. This will serve as your T=0 time point. Store this sample at -80°C until analysis.

  • Incubation: Place the remaining samples in a 37°C, 5% CO2 incubator.

  • Time-Course Sampling: Collect aliquots at various time points relevant to your experiment (e.g., 2, 4, 8, 24, 48, and 72 hours). Store each sample at -80°C.

  • Sample Processing: If your media contains protein (e.g., from FBS), precipitate the proteins by adding 3 volumes of ice-cold acetonitrile to each sample. Vortex and centrifuge at high speed to pellet the precipitated protein. Transfer the supernatant to a clean tube for analysis.

  • Analysis: Analyze the concentration of BOA in the processed samples using a validated HPLC or LC-MS/MS method.

  • Data Calculation: Calculate the percentage of BOA remaining at each time point relative to the T=0 concentration.

Data Presentation:

Time (hours)Concentration of BOA (µM)% Remaining
010.0100%
2
4
8
24
48
72

Visualizations

Potential Degradation Pathway of this compound

BOA_Degradation BOA This compound (BOA) AP 2-Aminophenol BOA->AP Hydrolysis APO 2-Amino-3H-phenoxazin-3-one BOA->APO Oxidative Dimerization of Intermediate HPMA N-(2-hydroxyphenyl)malonamic acid AP->HPMA Further Modification

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Assessing BOA Stability

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Solution Stock Solution Spike Media Spike Media Stock Solution->Spike Media Aliquoting Aliquoting Spike Media->Aliquoting Time Zero Time Zero Aliquoting->Time Zero Incubate at 37°C Incubate at 37°C Aliquoting->Incubate at 37°C Time-Course Sampling Time-Course Sampling Incubate at 37°C->Time-Course Sampling Sample Processing Sample Processing Time-Course Sampling->Sample Processing LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing->LC-MS/MS Analysis Data Calculation Data Calculation LC-MS/MS Analysis->Data Calculation

Caption: Experimental workflow for determining BOA stability in cell culture.

Troubleshooting Logic for BOA Instability

Troubleshooting_Logic Start Inconsistent/Weak BOA Activity CheckStock Check Stock Solution (Age, Freeze-Thaw) Start->CheckStock FreshStock Prepare Fresh Stock CheckStock->FreshStock Stock is old/compromised CheckProtocol Review Experimental Protocol CheckStock->CheckProtocol Stock is OK ReplenishMedia Replenish Media with Fresh BOA CheckProtocol->ReplenishMedia StabilityAssay Perform Stability Assay CheckProtocol->StabilityAssay ModifyProtocol Modify Protocol Based on Stability Data StabilityAssay->ModifyProtocol

Caption: Troubleshooting logic for addressing this compound instability.

References

Technical Support Center: Functionalization of the 2-Benzoxazolinone Ring

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the functionalization of the 2-benzoxazolinone ring. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for functionalization on the this compound ring?

A1: The this compound scaffold offers several positions for functionalization. The most commonly targeted sites are the nitrogen atom (N-3) and the aromatic ring (C-4, C-5, C-6, and C-7). The reactivity of these positions is influenced by the electronic nature of the lactam moiety.

Q2: I am observing a mixture of N- and O-arylation products. How can I improve the selectivity for N-arylation?

A2: The N-arylation of this compound is generally more favorable than O-arylation.[1][2] However, the choice of reaction conditions is crucial for achieving high selectivity. Copper-catalyzed N-arylation reactions often provide good to excellent selectivity. The use of specific ligands and bases can further enhance the preference for N-arylation over O-arylation.

Q3: What are the key challenges in the C-H functionalization of the this compound aromatic ring?

A3: The primary challenges in C-H functionalization include achieving high regioselectivity, overcoming the moderate reactivity of the C-H bonds, and preventing catalyst deactivation. The directing-group ability of the lactam nitrogen can influence the site of functionalization, but often a mixture of isomers is obtained. Catalyst poisoning by the heterocyclic core can also be a significant issue.[3]

Q4: Are protecting groups necessary for the functionalization of the this compound ring?

A4: In many cases, functionalization can be achieved without the use of protecting groups.[4] However, for multi-step syntheses or when targeting a specific position in the presence of other reactive functional groups, a protecting group strategy may be necessary to ensure selectivity.

Troubleshooting Guides

Issue 1: Low or No Yield in N-Arylation Reactions

Q: My copper- or palladium-catalyzed N-arylation of this compound is giving low to no product. What are the potential causes and solutions?

A: Low yields in N-arylation reactions are a common issue and can often be resolved by systematically evaluating the reaction parameters.

Potential Cause Troubleshooting Steps
Catalyst Inactivity/Poisoning - Ensure the use of high-purity catalyst and reagents. - Consider using a different ligand to stabilize the catalyst. - Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.
Inappropriate Base - The choice of base is critical. Screen a variety of bases such as K₂CO₃, Cs₂CO₃, or organic bases like DBU. - Ensure the base is sufficiently strong to deprotonate the N-H bond of the this compound.
Suboptimal Solvent - The polarity and coordinating ability of the solvent can significantly impact the reaction. - Screen solvents such as DMF, DMAc, toluene, or dioxane.
Low Reaction Temperature - Gradually increase the reaction temperature in increments of 10-20 °C. - Monitor for potential side product formation at higher temperatures.
Issue 2: Poor Regioselectivity in Aromatic Ring Functionalization (Halogenation & C-H Activation)

Q: I am attempting to functionalize the benzene ring of my this compound, but I am getting a mixture of isomers. How can I improve the regioselectivity?

A: Achieving high regioselectivity on the electron-rich benzene ring can be challenging. The outcome is often a delicate balance of electronic and steric effects.

Potential Cause Troubleshooting Steps
Lack of Directing Group Control - For C-H activation, the inherent directing effect of the lactam may not be sufficient. Consider installing a removable directing group at a specific position to guide the catalyst.
Steric Hindrance - If the desired position is sterically hindered, consider using a less bulky catalyst or reagent. - Alternatively, a multi-step approach involving a blocking group might be necessary.
Reaction Conditions - For halogenation, the choice of halogenating agent (e.g., NBS, Br₂) and the presence or absence of a catalyst can influence the regioselectivity.[5] - The use of a Lewis acid can alter the electronic distribution in the ring and may improve selectivity in some cases.

Experimental Protocols

General Procedure for Copper-Catalyzed N-Arylation of this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 mmol), aryl halide (1.2 mmol), CuI (0.1 mmol, 10 mol%), a suitable ligand (e.g., a diamine, 0.2 mmol, 20 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., argon) three times. Add anhydrous, degassed solvent (e.g., DMF, 3 mL) via syringe.

  • Reaction: Stir the reaction mixture at a predetermined temperature (e.g., 110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Regioselective Bromination of a Benzoxazinone Derivative

This protocol is adapted from a procedure for a similar heterocyclic system and may require optimization.

  • Reaction Setup: In a microwave-safe vial, combine the this compound derivative (1.0 mmol), N-bromosuccinimide (NBS, 1.1 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and p-toluenesulfonic acid (PTSA, 0.25 mmol).

  • Solvent Addition: Add a dry solvent such as 1,2-dichloroethane (DCE, 2 mL).

  • Reaction: Seal the vial and heat in a microwave reactor at 100 °C for 15-30 minutes. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with dichloromethane (DCM) and wash with saturated sodium bicarbonate solution and water.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to isolate the brominated product.

Data Summary

Table 1: Comparison of Conditions for N-Arylation of this compound with Phenylboronic Acid *

EntryCatalystLigandBaseSolventTemp (°C)Yield (%)
1Cu(OAc)₂NonePyridineDCMRT75
2Cu(OAc)₂NoneEt₃NDCMRT68
3Cu₂ONonePyridineMeOHRT82

*Data synthesized from general principles of Chan-Lam coupling reactions.

Visualizations

Troubleshooting_Low_Yield start Low or No Product Yield Observed check_catalyst Check Catalyst Activity and Purity start->check_catalyst catalyst_ok Catalyst is Active and Pure check_catalyst->catalyst_ok No Issues Found catalyst_bad Catalyst Poisoning or Decomposition Suspected check_catalyst->catalyst_bad Issues Identified check_reagents Verify Reagent Purity and Stoichiometry reagents_ok Reagents are Pure and Stoichiometry is Correct check_reagents->reagents_ok No Issues Found reagents_bad Impure Reagents or Incorrect Stoichiometry check_reagents->reagents_bad Issues Identified optimize_conditions Systematically Optimize Reaction Conditions optimize_base Screen Different Bases optimize_conditions->optimize_base catalyst_ok->check_reagents failure Yield Still Low catalyst_bad->failure reagents_ok->optimize_conditions reagents_bad->failure optimize_solvent Screen Different Solvents optimize_base->optimize_solvent optimize_temp Vary Reaction Temperature optimize_solvent->optimize_temp success Improved Yield optimize_temp->success optimize_temp->failure

Troubleshooting Workflow for Low Yield

Regioselectivity_Logic start Poor Regioselectivity Observed is_directing_group Is a Directing Group Being Used? start->is_directing_group yes_dg Yes is_directing_group->yes_dg no_dg No is_directing_group->no_dg modify_dg Modify Directing Group or Linker yes_dg->modify_dg add_dg Consider Installing a Removable Directing Group no_dg->add_dg improved_selectivity Improved Regioselectivity modify_dg->improved_selectivity check_electronics Evaluate Electronic Effects of Substituents add_dg->check_electronics check_sterics Assess Steric Hindrance at Target Site check_electronics->check_sterics modify_reagent Use More or Less Bulky Reagents/Catalysts check_sterics->modify_reagent modify_reagent->improved_selectivity

Decision-Making for Improving Regioselectivity

References

Validation & Comparative

2-Benzoxazolinone vs. Benzoxazole: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry, the heterocyclic scaffolds of 2-benzoxazolinone and benzoxazole are of significant interest due to their wide-ranging pharmacological activities. Both structures, while closely related, exhibit distinct biological profiles that warrant a detailed comparative study. This guide provides an objective comparison of their performance in key therapeutic areas, supported by experimental data, detailed methodologies, and visualizations of relevant biological pathways.

Introduction to the Scaffolds

Benzoxazole is an aromatic organic compound composed of a benzene ring fused to an oxazole ring.[1] This core structure is a versatile starting point for the synthesis of numerous bioactive molecules.[2][3] this compound, also known as benzoxazol-2(3H)-one, is a derivative of benzoxazole featuring a carbonyl group at the 2-position of the oxazole ring. This structural modification significantly influences the electronic and steric properties of the molecule, leading to a diverse spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer effects.[1][4]

Comparative Biological Activity

A comprehensive review of the literature reveals that both this compound and benzoxazole derivatives have been extensively studied for their therapeutic potential. While direct comparative studies are limited, an analysis of the individual activities of their derivatives provides valuable insights.

Antibacterial Activity

Both this compound and benzoxazole derivatives have demonstrated notable antibacterial properties. The tables below summarize the Minimum Inhibitory Concentration (MIC) values of various derivatives against different bacterial strains. It is important to note that the activity is highly dependent on the nature and position of substituents on the core scaffold.

Table 1: Antibacterial Activity of this compound Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Hydrazone of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide with 3-chlorobenzaldehydeEscherichia coli-
Bacillus subtilis-
Staphylococcus aureus-
Salmonella Enteritidis-
Amide of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acidEscherichia coli-
Bacillus subtilis-
Staphylococcus aureus-
Salmonella Enteritidis-
5-Chlorobenzimidazole derivative of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acidEscherichia coli-
Bacillus subtilis-
Staphylococcus aureus-
Salmonella Enteritidis-

Note: Specific MIC values for these promising compounds were not explicitly provided in the referenced abstract, but they were highlighted for their "wide antibacterial activity".

Table 2: Antibacterial Activity of Benzoxazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
2-Mercapto-N-(4-methoxyphenyl)benzoxazole-5-carbohydrazideGram-positive & Gram-negative bacteria-
2-(4-Nitrophenyl)-5-methylbenzoxazoleStaphylococcus aureus6.25
Bacillus subtilis12.5
2-(4-Chlorophenyl)-5-methylbenzoxazoleStaphylococcus aureus12.5
Bacillus subtilis25

Note: The first entry indicates "promising antimicrobial activity" without specific MIC values in the abstract. The data for the other benzoxazole derivatives is representative of the class.

Anti-inflammatory Activity

Derivatives of both scaffolds have been investigated for their ability to modulate inflammatory responses. The carrageenan-induced paw edema model is a standard in vivo assay to assess anti-inflammatory potential.

Table 3: Anti-inflammatory Activity of this compound Derivatives

CompoundAssayInhibition (%)Reference
6-Acyl-2-benzoxazolinone derivativesCarrageenan-induced paw edemaPotent
(6-Acyl-2-benzoxazolinone-3-yl)acetic acid derivativesCarrageenan-induced paw edemaPotent

Note: The reference indicates that these classes of compounds showed potent anti-inflammatory activity, with some being more effective than acetylsalicylic acid.

Table 4: Anti-inflammatory Activity of Benzoxazole Derivatives

CompoundAssayInhibition (%)Reference
2-Substituted benzoxazole derivatives (2a, 2b, 3a, 3b, 3c)Carrageenan-induced paw edemaPotent

Note: The reference highlights these compounds for their potent anti-inflammatory effects and significant binding to COX-2.

Anticancer Activity

The anticancer potential of both this compound and benzoxazole derivatives has been a major focus of research, with many compounds exhibiting significant cytotoxicity against various cancer cell lines.

Table 5: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
6-Acyl-3-(piperidinomethyl)-2(3H)-benzoxazolone derivative--

Note: The abstract mentions potent analgesic activity for this class of compounds, and often anti-inflammatory and anticancer activities are correlated. Specific IC50 values were not provided.

Table 6: Anticancer Activity of Benzoxazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Benzoxazole clubbed 2-pyrrolidinone (Compound 19)SNB-75 (CNS cancer)-
Benzoxazole clubbed 2-pyrrolidinone (Compound 20)SNB-75 (CNS cancer)-
2-Arylbenzoxazole derivative (Phortress analogue 3m)VariousAttractive
2-Arylbenzoxazole derivative (Phortress analogue 3n)VariousAttractive

Note: The references indicate significant anticancer activity. For compounds 19 and 20, growth inhibitions of 35.49% and 31.88% were observed, respectively. For compounds 3m and 3n, the term "very attractive anticancer effect" was used in comparison to doxorubicin.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured in a suitable broth medium overnight at 37°C. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. The suspension is then diluted to achieve a final inoculum of 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then prepared in a 96-well microtiter plate containing broth medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Carrageenan-Induced Paw Edema Assay

This in vivo assay is used to evaluate the anti-inflammatory activity of compounds.

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a predetermined time (e.g., 60 minutes) following compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of 570 nm using a microplate reader.

  • Calculation of IC50: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design.

VEGFR-2 Signaling Pathway Inhibition by Benzoxazole Derivatives

Several benzoxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, which is the formation of new blood vessels essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression.

VEGFR2_Inhibition cluster_membrane Cell Membrane VEGFR2 VEGFR-2 P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Autophosphorylation VEGF VEGF VEGF->VEGFR2 Binds Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibits Downstream Downstream Signaling P_VEGFR2->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis

VEGFR-2 signaling inhibition by benzoxazole derivatives.
Experimental Workflow for Anticancer Drug Screening

The process of evaluating the anticancer potential of novel compounds typically follows a standardized workflow, from initial synthesis to in vitro and in vivo testing.

Anticancer_Workflow cluster_workflow Anticancer Drug Screening Workflow Synthesis Synthesis of Derivatives In_Vitro In Vitro Screening (e.g., MTT Assay) Synthesis->In_Vitro Lead_ID Lead Compound Identification In_Vitro->Lead_ID Mechanism Mechanism of Action Studies Lead_ID->Mechanism In_Vivo In Vivo Testing (Animal Models) Mechanism->In_Vivo Clinical Pre-clinical & Clinical Trials In_Vivo->Clinical

General workflow for anticancer drug screening.

Conclusion

Both this compound and benzoxazole scaffolds serve as valuable platforms for the development of novel therapeutic agents. The available data suggests that derivatives of both classes exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. The specific activity and potency are highly dependent on the nature and position of the substituents on the core ring structure. While a direct, comprehensive comparison is challenging due to the variability in the tested derivatives and experimental conditions across different studies, this guide provides a consolidated overview of the existing evidence. Future research focusing on the side-by-side evaluation of structurally analogous derivatives of this compound and benzoxazole will be crucial for a more definitive comparison and for guiding the rational design of next-generation therapeutics.

References

A Comparative Analysis of the Antimicrobial Efficacy of 2-Benzoxazolinone and Triclosan

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the antimicrobial properties, mechanisms of action, and experimental evaluation of 2-Benzoxazolinone and Triclosan.

This report provides an in-depth comparison of the antimicrobial efficacy of two notable compounds: this compound and the widely-used agent, triclosan. This guide is intended to serve as a valuable resource for the scientific community, offering a side-by-side look at their performance against various microorganisms, supported by available experimental data.

Executive Summary

Triclosan is a broad-spectrum antimicrobial agent that has been incorporated into a wide array of consumer products, from soaps and toothpastes to toys and textiles.[1] Its mechanism of action is well-established, primarily involving the inhibition of fatty acid synthesis in bacteria, which is crucial for building cell membranes.[2] In contrast, this compound and its derivatives have demonstrated a range of biological activities, including antimicrobial effects. While its exact mechanism is not as extensively characterized as that of triclosan, its efficacy is believed to be linked to the electrophilic nature of its heterocyclic ring and the lipophilicity of its substituents.[3][4] This guide presents a compilation of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) data for both compounds against common pathogens, outlines the standard experimental protocols for determining these values, and visually represents their mechanisms of action and the experimental workflow.

Quantitative Antimicrobial Efficacy

The antimicrobial efficacy of a compound is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[5]

The following tables summarize the available MIC and MBC values for this compound and triclosan against a selection of clinically relevant microorganisms. It is important to note that the efficacy of this compound can be significantly influenced by the presence of different substituent groups on its core structure.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Derivatives

MicroorganismStrainCompoundMIC (µg/mL)Reference
Staphylococcus aureusATCC 25923This compound2000
Escherichia coliATCC 25922This compound4000
Enterococcus faecalisATCC 29212This compound4000
Klebsiella pneumoniaeATCC 700603This compound2000
Candida albicansATCC 900283-Methyl-6-(1-hydroxy-2-morpholinopropyl)-2-benzoxazolinone>512
Candida kruseiATCC 62583-Methyl-6-(1-hydroxy-2-morpholinopropyl)-2-benzoxazolinone128

Table 2: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of Triclosan

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureusATCC 292130.5-
Staphylococcus aureusClinical Isolates0.025 - 1-
Escherichia coliATCC 259220.5-
Escherichia coliClinical Isolatesup to 64-
Enterococcus faecalisOral Isolates3.43 (mean)3.75 (mean)

Mechanism of Action

Triclosan: At lower, bacteriostatic concentrations, triclosan specifically targets and inhibits the bacterial enoyl-acyl carrier protein reductase (ENR) enzyme, which is essential for fatty acid synthesis. This inhibition disrupts the production of the bacterial cell membrane, ultimately leading to the cessation of growth. At higher concentrations, triclosan can act as a biocide with multiple cytoplasmic and membrane targets.

This compound: The antimicrobial mechanism of this compound is less defined. However, studies suggest that its activity, particularly against fungi, is related to the electrophilic character of the nitrogen atom in the heterocyclic ring and the lipophilic nature of substituents on the aromatic ring. These properties may facilitate interaction with and disruption of microbial cell membranes or interference with essential cellular processes.

Experimental Protocols

The determination of MIC and MBC values is crucial for evaluating the antimicrobial efficacy of a compound. The broth microdilution method is a widely accepted and standardized technique for this purpose.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and then serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in the wells of a microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared from a fresh culture. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. A growth control well (containing broth and inoculum but no antimicrobial) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (typically 35 ± 2°C) for 16-20 hours.

  • Interpretation: After incubation, the plate is visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

Following the determination of the MIC, the MBC can be ascertained to understand the killing activity of the compound.

  • Subculturing: A small aliquot (typically 10-100 µL) is taken from the wells of the MIC plate that show no visible growth (the MIC well and at least two wells with higher concentrations).

  • Plating: The aliquots are spread onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: The agar plates are incubated for 24-48 hours to allow for the growth of any surviving microorganisms.

  • Interpretation: The number of colonies on each plate is counted. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum concentration.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Triclosan_Mechanism Triclosan Triclosan ENR Enoyl-Acyl Carrier Protein Reductase (ENR) Triclosan->ENR Inhibits FattyAcidSynthase Fatty Acid Synthesis Pathway ENR->FattyAcidSynthase Essential for CellMembrane Bacterial Cell Membrane Integrity FattyAcidSynthase->CellMembrane Produces components for BacterialGrowth Bacterial Growth Inhibition CellMembrane->BacterialGrowth Required for

Caption: Mechanism of action of Triclosan.

Benzoxazolinone_Mechanism Benzoxazolinone This compound Derivatives Properties Electrophilic Heterocyclic Ring Lipophilic Substituents Benzoxazolinone->Properties Possesses CellularInteraction Interaction with Microbial Cellular Components Properties->CellularInteraction Facilitates AntimicrobialEffect Antimicrobial Effect CellularInteraction->AntimicrobialEffect Leads to

Caption: Proposed mechanism of this compound.

MIC_MBC_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination SerialDilution Prepare Serial Dilutions of Antimicrobial Agent Inoculation Inoculate Microtiter Plate SerialDilution->Inoculation InoculumPrep Prepare Standardized Microbial Inoculum InoculumPrep->Inoculation IncubationMIC Incubate (16-20h) Inoculation->IncubationMIC ReadMIC Read MIC (Lowest concentration with no visible growth) IncubationMIC->ReadMIC Subculture Subculture from Clear Wells (MIC and higher concentrations) ReadMIC->Subculture Proceed if bactericidal activity is to be determined Plating Plate on Agar Medium Subculture->Plating IncubationMBC Incubate (24-48h) Plating->IncubationMBC ReadMBC Read MBC (Lowest concentration with ≥99.9% killing) IncubationMBC->ReadMBC

Caption: Experimental workflow for MIC and MBC determination.

References

Structure-Activity Relationship (SAR) Studies of 2-Benzoxazolinone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-benzoxazolinone scaffold is a "privileged" structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives across various biological targets, supported by experimental data from peer-reviewed studies. The information is presented to aid in the rational design and development of novel therapeutic agents.

Comparative Biological Activities

The biological efficacy of this compound derivatives is significantly influenced by the nature and position of substituents on the benzoxazolinone core and on appended functionalities. The following tables summarize the quantitative data from various studies, highlighting key SAR trends.

Antibacterial Activity

The antibacterial potential of this compound derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

Compound ID R Group (at position 3) Modifications on R S. aureus MIC (µg/mL) E. coli MIC (µg/mL) B. subtilis MIC (µg/mL) S. enteritidis MIC (µg/mL) Reference
1 -CH₂CH₂COOH->500>500>500>500[1][2]
2 -CH₂CH₂COOCH₃-125250125125[1][2]
4 -CH₂CH₂CONH-SO₂-Ph-NH₂4-aminobenzenesulfonamide62.5125125250[1]
7 -CH₂CH₂-(5-chloro-1H-benzo[d]imidazol-2-yl)5-chlorobenzimidazole62.5125125250
12 -CH₂CH₂CONH-N=CH-Ph-Cl3-chloro substitution on phenyl31.2562.562.5125
22 -CH₂CH₂CONH-N=CH-(2-furyl)2-furyl substituent31.2562.531.25125
23 -CH₂CH₂CONH-N=CH-(5-nitro-2-furyl)5-nitro-2-furyl substituent15.6331.2515.6362.5

Key SAR Insights for Antibacterial Activity:

  • Esterification of the carboxylic acid at position 3 (Compound 2 ) enhances antibacterial activity compared to the parent carboxylic acid (Compound 1 ).

  • The introduction of a sulfonamide (Compound 4 ) or a substituted benzimidazole (Compound 7 ) at the terminus of the side chain at position 3 improves activity.

  • For hydrazone derivatives, substitutions on the phenyl ring play a crucial role. A 3-chloro substitution (Compound 12 ) and the presence of furan moieties (Compounds 22 and 23 ) significantly enhance antibacterial potency. The 5-nitro-2-furyl derivative (Compound 23 ) was found to be the most active in this series.

Anti-Inflammatory Activity

Several this compound derivatives have been investigated for their ability to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α).

Compound ID General Structure/Modification Assay IC₅₀ (µM) Reference
1f 1,3,4-thiadiazole-based benzoxazolinoneIn vivo anti-inflammatory65.83% inhibition after 3h
1f 1,3,4-thiadiazole-based benzoxazolinoneIn vitro TNF-α inhibition51.44% inhibition
3c Benzoxazolone derivativeIL-6 inhibition10.14 ± 0.08
3d Benzoxazolone derivativeIL-6 inhibition5.43 ± 0.51
3g Benzoxazolone derivativeIL-6 inhibition5.09 ± 0.88

Key SAR Insights for Anti-Inflammatory Activity:

  • The fusion of a 1,3,4-thiadiazole moiety to the benzoxazolinone core via a methylene linker results in significant anti-inflammatory and TNF-α inhibitory activity (Compound 1f ).

  • Specific substitutions on the benzoxazolone scaffold can lead to potent inhibition of IL-6, with compounds 3d and 3g showing the most promising activity.

Cytotoxic Activity

The antiproliferative effects of this compound derivatives have been explored in various cancer cell lines.

Compound ID General Structure/Modification Cell Line IC₅₀ (µM) Reference
Acanthoside A New this compound alkaloidHepG27.8
Acanthoside B New this compound alkaloidHeLa12.5
Acanthoside C New this compound alkaloidA-54926.6
Acanthoside D New this compound alkaloidHepG29.2

Key SAR Insights for Cytotoxic Activity:

  • Naturally occurring this compound alkaloids, such as the acanthosides, have demonstrated notable cytotoxicity against various cancer cell lines.

  • The presence of a substituted benzoyl moiety in the structures of new isolates was attributed to their enhanced cytotoxic activities compared to known compounds.

Anti-HIV Activity

This compound derivatives have been identified as inhibitors of the HIV-1 nucleocapsid (NC) protein, a critical target for antiviral therapy.

Compound ID General Structure/Modification Assay IC₅₀ (µM) Reference
5-06 N-(1H-indazol-5-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamideNC-mediated annealing inhibition20 ± 2
5-06 N-(1H-indazol-5-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamideAntiviral activity (MonoCycle assay)30.6
5-06 N-(1H-indazol-5-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamideAntiviral activity (BiCycle assay)36.4

Key SAR Insights for Anti-HIV Activity:

  • A this compound scaffold can effectively inhibit the HIV-1 NC protein.

  • The position of the sulfonamide group is critical for activity; a 5-sulfonamide substitution (as in 5-06 ) is significantly more active than a 6-sulfonamide substitution.

  • The addition of an indazole ring also contributes to the increased inhibitory activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols cited in the SAR studies.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is typically determined using the broth microdilution method.

Protocol:

  • Preparation of Inoculum: Bacterial strains are grown in a suitable broth medium to a specific optical density, ensuring a standardized number of viable bacteria.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated for a few hours to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 500 and 600 nm. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

TNF-α Inhibition Assay

This assay measures the ability of a compound to inhibit the production of TNF-α in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Protocol:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured and seeded in plates.

  • Compound Pre-treatment: Cells are pre-treated with different concentrations of the test compounds.

  • Stimulation: The cells are then stimulated with LPS to induce the production of TNF-α.

  • Incubation: The plates are incubated for a specific period to allow for cytokine production.

  • Quantification of TNF-α: The concentration of TNF-α in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated control, and IC₅₀ values are determined.

HIV-1 Nucleocapsid (NC) Protein Inhibition Assay

This assay evaluates the ability of compounds to interfere with the nucleic acid chaperone activity of the HIV-1 NC protein, often by monitoring the annealing of complementary nucleic acid strands.

Protocol:

  • Reagents: Recombinant HIV-1 NC protein and fluorescently labeled complementary nucleic acid strands (e.g., TAR DNA and cTAR DNA) are prepared.

  • Reaction Mixture: The NC protein is incubated with one of the nucleic acid strands in a reaction buffer.

  • Compound Addition: The test compounds at various concentrations are added to the mixture.

  • Initiation of Annealing: The complementary nucleic acid strand is added to initiate the annealing reaction.

  • Fluorescence Measurement: The change in fluorescence, resulting from the proximity of the fluorescent dye and quencher upon annealing, is monitored over time.

  • Data Analysis: The rate of annealing is calculated, and the IC₅₀ value for the inhibition of NC-mediated annealing is determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research methodology.

TNF-α Signaling Pathway

The binding of TNF-α to its receptor (TNFR1) can trigger distinct signaling cascades leading to either inflammation and cell survival or apoptosis. This compound derivatives that inhibit TNF-α likely interfere with the initial steps of this pathway.

TNF_alpha_signaling TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 FADD FADD TRADD->FADD IKK_complex IKK Complex TRAF2->IKK_complex Activates RIP1->IKK_complex IkappaB IκB IKK_complex->IkappaB Phosphorylates NF_kappaB NF-κB IkappaB->NF_kappaB Releases Nucleus Nucleus NF_kappaB->Nucleus Translocates Inflammation Inflammation/ Survival Genes Nucleus->Inflammation Caspase8 Caspase-8 FADD->Caspase8 Recruits & Activates Apoptosis Apoptosis Caspase8->Apoptosis Initiates

Caption: Simplified TNF-α signaling pathway leading to inflammation or apoptosis.

Role of HIV-1 Nucleocapsid Protein in Viral Replication

The HIV-1 NC protein plays a crucial role in several stages of the viral life cycle, particularly in reverse transcription and genomic RNA packaging. Inhibitors targeting NC can disrupt these essential processes.

HIV_NC_Role Viral_Entry Viral Entry Uncoating Uncoating Viral_Entry->Uncoating Reverse_Transcription Reverse Transcription Uncoating->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Viral_RNA Viral RNA (gRNA) Viral_RNA->Reverse_Transcription Integration Integration into Host Genome Viral_DNA->Integration Assembly Virion Assembly Integration->Assembly Transcription & Translation Budding Budding Assembly->Budding NC_Protein HIV-1 NC Protein NC_Protein->Reverse_Transcription Chaperones NC_Protein->Assembly gRNA Packaging

Caption: The role of HIV-1 Nucleocapsid (NC) protein in the viral replication cycle.

Experimental Workflow for In Vitro Drug Screening

The general workflow for screening the biological activity of newly synthesized compounds involves a series of standardized in vitro assays.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Primary_Screening Primary Biological Screening (e.g., Antibacterial, Cytotoxicity) Characterization->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., IC₅₀/EC₅₀ Determination, Mechanism of Action) Hit_Identification->Secondary_Assays Active Compounds Lead_Compound Lead Compound Selection Secondary_Assays->Lead_Compound Optimization Lead Optimization (SAR) Lead_Compound->Optimization Promising Candidates

Caption: A generalized experimental workflow for the screening and development of this compound derivatives.

References

2-Benzoxazolinone: A Viable Scaffold for Drug Discovery? A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel and effective drug scaffolds is perpetual. Among the privileged heterocyclic structures in medicinal chemistry, 2-benzoxazolinone has emerged as a versatile core, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive comparison of the this compound scaffold with its bioisosteric alternatives, supported by experimental data, to validate its potential as a viable platform for drug development.

The this compound nucleus, a fused heterocyclic system, has garnered significant attention for its diverse pharmacological properties, including anticancer, antibacterial, and antiviral activities. Its synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of its biological profile. This guide delves into the quantitative performance of this compound derivatives and compares them with structurally related scaffolds like benzothiazolinones and benzoxazinones.

Performance Comparison: this compound and Its Alternatives

To provide a clear and objective comparison, the following tables summarize the biological activities of this compound derivatives and their common bioisosteres. The data has been compiled from various studies, and it is important to note that direct head-to-head comparisons under identical experimental conditions are limited.

Anticancer Activity

The anticancer potential of this compound derivatives is often attributed to their ability to inhibit key signaling pathways, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, and to induce apoptosis.[1]

Table 1: Comparative Anticancer Activity (IC50, µM) of Heterocyclic Scaffolds

Compound ClassScaffoldCell LineIC50 (µM)Reference CompoundIC50 (µM)
This compound Derivatives This compoundMCF-7 (Breast)1.5 - 9.1Doxorubicin~0.1
HCT-116 (Colon)5.24Doxorubicin~0.5
A-549 (Lung)7.8 - 26.6--
Benzothiazole Derivatives BenzothiazoleHeLa (Cervical)2.41Doxorubicin2.05
HepG2 (Liver)8.24Sorafenib~5-10
A549 (Lung)44 nM--
Benzoxazinone Derivatives BenzoxazinoneA549 (Lung)7.59 - 18.52Gefitinib~0.015
HepG2 (Liver)3.12 - 6.25Doxorubicin~0.5

Note: IC50 values are indicative and can vary based on specific substitutions and experimental conditions.

Antibacterial Activity

This compound derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).

Table 2: Comparative Antibacterial Activity (MIC, µg/mL) of Heterocyclic Scaffolds

Compound ClassScaffoldS. aureus (Gram+)E. coli (Gram-)Reference CompoundMIC (µg/mL)
This compound Derivatives This compound>1000300 - >1000Amikacin~1-4
Benzothiazole Derivatives Benzothiazole6.25 - 12.512.5 - 25Amoxicillin~0.25-1
Benzoxazinone Derivatives BenzoxazinoneModerate ActivityNotable Activity (20 mm inhibition zone)--

Note: Direct MIC comparisons for benzoxazinones were limited in the reviewed literature. Activity is described based on reported inhibition zones.

Anti-HIV Activity

A key mechanism of action for the anti-HIV activity of some this compound derivatives is the inhibition of the HIV-1 nucleocapsid (NC) protein, a critical protein for viral replication. While quantitative data is emerging, initial studies show promise.

Table 3: Anti-HIV Activity of this compound Derivatives

CompoundTargetActivity MetricValue
This compound DerivativeHIV-1 NC ProteinIC50~100 µM
Benzoxazole DerivativeHIV-1 infected MT4 cells% Protection76.83%

Note: This is an area of active research, and more extensive quantitative data is needed for a thorough comparison with other scaffolds.

Signaling Pathways and Experimental Workflows

To understand the mechanisms underpinning the biological activities of this compound derivatives and to provide a framework for their evaluation, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC MAPK_pathway MAPK Pathway PKC->MAPK_pathway Cell_Response Cell Proliferation, Survival, Migration MAPK_pathway->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response Benzoxazolinone This compound Derivative Benzoxazolinone->VEGFR2 Inhibits

Simplified VEGFR-2 signaling pathway inhibition.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Validation synthesis Synthesis of This compound Derivatives purification Purification (e.g., Recrystallization) synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization anticancer Anticancer Assays (e.g., MTT Assay) characterization->anticancer antibacterial Antibacterial Assays (e.g., MIC Determination) characterization->antibacterial antiviral Antiviral Assays (e.g., NC Binding Assay) characterization->antiviral enzyme_inhibition Enzyme Inhibition Assays (e.g., VEGFR-2 Kinase Assay) anticancer->enzyme_inhibition pathway_analysis Signaling Pathway Analysis enzyme_inhibition->pathway_analysis animal_models Animal Models of Disease pathway_analysis->animal_models pk_pd Pharmacokinetics (ADME) & Pharmacodynamics animal_models->pk_pd toxicity Toxicity Studies pk_pd->toxicity

General experimental workflow for scaffold validation.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of any drug scaffold. Below are summaries of key methodologies.

Synthesis of 3-Substituted this compound Derivatives

A common method for synthesizing 3-substituted 2-benzoxazolinones involves the reaction of 2-aminophenol with urea or a phosgene equivalent to form the core benzoxazolinone ring. Subsequent N-alkylation or N-acylation at the 3-position is typically achieved by reacting the this compound with an appropriate electrophile in the presence of a base.

General Procedure:

  • A mixture of 2-aminophenol and urea is heated to afford this compound.

  • The this compound is dissolved in a suitable solvent (e.g., DMF) and treated with a base (e.g., NaH) to form the corresponding anion.

  • The desired electrophile (e.g., an alkyl halide or acyl chloride) is added to the reaction mixture.

  • The reaction is stirred at room temperature or heated as required, and the product is isolated and purified, typically by recrystallization or column chromatography.

VEGFR-2 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the kinase activity of VEGFR-2. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Protocol Summary (Luminescent Kinase Assay):

  • A reaction mixture containing VEGFR-2 enzyme, a suitable substrate (e.g., a peptide), and ATP is prepared in a multi-well plate.

  • The test compounds (this compound derivatives) at various concentrations are added to the wells.

  • The plate is incubated to allow the kinase reaction to proceed.

  • A luciferase-based reagent is added, which produces a luminescent signal proportional to the amount of remaining ATP.

  • The luminescence is measured, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the MIC of an antibacterial agent.

Protocol Summary (Broth Microdilution):

  • A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the target bacterium.

  • The plate is incubated under appropriate conditions to allow bacterial growth.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The this compound scaffold represents a promising and versatile platform for the development of novel therapeutic agents. The available data demonstrates its potential in generating compounds with significant anticancer, antibacterial, and anti-HIV activities. Its synthetic accessibility allows for the creation of diverse chemical libraries for screening and optimization.

However, for a more definitive validation, further research is warranted. Head-to-head comparative studies of this compound derivatives against their bioisosteres under standardized conditions are crucial to establish a clearer understanding of their relative potency and selectivity. Furthermore, comprehensive investigations into the pharmacokinetic (ADME) and toxicological profiles of promising this compound-based compounds are essential to translate their in vitro efficacy into in vivo therapeutic potential. The continued exploration of this privileged scaffold holds considerable promise for the future of drug discovery.

References

A Comparative Analysis of the Cytotoxic Effects of 2-Benzoxazolinone and Doxorubicin on Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of 2-Benzoxazolinone, a heterocyclic compound with emerging anticancer potential, and Doxorubicin, a well-established anthracycline antibiotic widely used in chemotherapy. This analysis is intended to furnish researchers, scientists, and drug development professionals with a consolidated resource of available experimental data to inform further investigation and potential therapeutic development.

Executive Summary

Doxorubicin is a potent chemotherapeutic agent with a broad spectrum of activity against various cancers. Its clinical application, however, is often hampered by severe side effects, most notably cardiotoxicity, and the emergence of drug resistance. This has spurred the search for novel anticancer compounds with improved efficacy and safety profiles. This compound and its derivatives have garnered interest in recent years due to their diverse biological activities, including cytotoxic effects against several cancer cell lines. This guide aims to present a side-by-side comparison of the available data on the cytotoxicity of these two compounds, highlighting their mechanisms of action and summarizing their effects on different cancer cell lines. It is important to note that direct comparative studies under identical experimental conditions are limited; therefore, the data presented is a collation from various independent studies.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and Doxorubicin against a panel of human cancer cell lines. Variations in IC50 values can be attributed to differences in experimental methodologies, including the specific assay used and the duration of compound exposure.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 Breast Adenocarcinoma~35.4[1]~0.1 - 2.5[2][3]
HCT-116 Colon CarcinomaData not available~0.02 - 7
A549 Lung Carcinoma~7.8 - 26.6[4]> 20
HeLa Cervical Carcinoma~7.8 - 26.6~0.34 - 2.9
HepG2 Hepatocellular Carcinoma~7.8 - 26.6~1.3 - 12.2

Note: The IC50 values are presented as a range to reflect the variability observed across different studies and experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of this compound and Doxorubicin are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or Doxorubicin) or vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds for the desired time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells are positive for both stains.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.

  • Fixation: The cells are fixed in cold 70% ethanol while vortexing and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and the DNA-intercalating dye Propidium Iodide.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the different phases of the cell cycle is determined based on the fluorescence intensity of PI.

Mechanistic Insights and Signaling Pathways

Doxorubicin

Doxorubicin's cytotoxic effects are multifactorial and primarily involve:

  • DNA Intercalation: Doxorubicin inserts itself between DNA base pairs, leading to the inhibition of DNA replication and transcription.

  • Topoisomerase II Inhibition: It stabilizes the topoisomerase II-DNA complex, resulting in DNA double-strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components.

These actions ultimately trigger cell cycle arrest and apoptosis.

Doxorubicin_Pathway cluster_mechanisms Primary Mechanisms cluster_cellular_effects Cellular Effects cluster_outcomes Outcomes Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II_Inhibition Topoisomerase II Inhibition Doxorubicin->Topo_II_Inhibition ROS_Generation ROS Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage & Double-Strand Breaks DNA_Intercalation->DNA_Damage Topo_II_Inhibition->DNA_Damage ROS_Generation->DNA_Damage Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Oxidative_Stress->Apoptosis

Doxorubicin's multifaceted mechanism of action.
This compound

The precise molecular mechanisms underlying the anticancer activity of this compound are still under investigation. However, available studies suggest that its derivatives may exert their cytotoxic effects through:

  • Induction of Apoptosis: Studies have shown that some this compound derivatives can induce apoptosis in cancer cells.

  • DNA Damage: Evidence suggests that these compounds can cause DNA damage, which may contribute to their cytotoxic effects.

  • Inhibition of Purine Synthesis: Some related benzoxazole derivatives have been shown to inhibit de novo purine synthesis, which is crucial for cell proliferation.

Benzoxazolinone_Pathway cluster_proposed_mechanisms Proposed Mechanisms cluster_cellular_outcomes Cellular Outcomes Benzoxazolinone This compound Derivatives Apoptosis_Induction Induction of Apoptosis Benzoxazolinone->Apoptosis_Induction DNA_Damage_Induction Induction of DNA Damage Benzoxazolinone->DNA_Damage_Induction Purine_Synthesis_Inhibition Inhibition of Purine Synthesis Benzoxazolinone->Purine_Synthesis_Inhibition Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death DNA_Damage_Induction->Cell_Death Reduced_Proliferation Reduced Cell Proliferation Purine_Synthesis_Inhibition->Reduced_Proliferation Reduced_Proliferation->Cell_Death

Proposed mechanisms of this compound cytotoxicity.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the comparative cytotoxic evaluation of two compounds.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare Stock Solutions (this compound & Doxorubicin) Compound_Addition Treat Cells with Serial Dilutions of Compounds Compound_Prep->Compound_Addition Cell_Seeding->Compound_Addition MTT_Assay MTT Assay for Cell Viability Compound_Addition->MTT_Assay Apoptosis_Assay Annexin V/PI Staining for Apoptosis Compound_Addition->Apoptosis_Assay Cell_Cycle_Assay Propidium Iodide Staining for Cell Cycle Analysis Compound_Addition->Cell_Cycle_Assay IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination Apoptosis_Quantification Quantify Apoptotic Cell Population Apoptosis_Assay->Apoptosis_Quantification Cell_Cycle_Distribution Analyze Cell Cycle Distribution Cell_Cycle_Assay->Cell_Cycle_Distribution Comparison Comparative Analysis IC50_Determination->Comparison Apoptosis_Quantification->Comparison Cell_Cycle_Distribution->Comparison

Workflow for comparative cytotoxicity analysis.

References

Assessing the Cross-Reactivity of 2-Benzoxazolinone in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity of 2-Benzoxazolinone in immunoassays. Understanding the specificity of an immunoassay is critical for the accurate quantification of a target analyte and for avoiding false-positive results arising from the presence of structurally related compounds. While specific cross-reactivity data for this compound is not extensively published, this document outlines the necessary experimental protocols and data presentation formats to conduct a thorough assessment. The methodologies described herein are based on established principles of competitive immunoassays, which are well-suited for the analysis of small molecules like this compound.

Experimental Protocol: Competitive ELISA for this compound Cross-Reactivity Assessment

A competitive enzyme-linked immunosorbent assay (ELISA) is the recommended format for assessing the cross-reactivity of small molecules such as this compound. This method relies on the competition between the target analyte (this compound) and a labeled version of the analyte for a limited number of antibody binding sites.

Principle:

In this assay, a specific antibody against this compound is immobilized on a microplate. A known concentration of enzyme-labeled this compound is then added along with the sample containing the unknown amount of unlabeled this compound or a potentially cross-reacting compound. The unlabeled compound competes with the enzyme-labeled compound for binding to the antibody. After an incubation period, the unbound reagents are washed away, and a substrate is added. The resulting colorimetric signal is inversely proportional to the concentration of the unlabeled this compound or the cross-reacting compound in the sample.

Reagents and Materials:

  • High-binding 96-well microplates

  • Anti-2-Benzoxazolinone antibody (specific to the target)

  • This compound-enzyme conjugate (e.g., HRP-conjugated this compound)

  • This compound standard

  • Potentially cross-reacting compounds (see Table 1)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Antibody Selection:

The cornerstone of a reliable cross-reactivity assessment is a highly specific antibody. Monoclonal or polyclonal antibodies raised against a this compound-protein conjugate can be used. The choice of immunogen and the subsequent antibody screening process are critical to minimize cross-reactivity with structurally related, non-target molecules.

Preparation of Reagents:

  • Coating Antibody Solution: Dilute the anti-2-Benzoxazolinone antibody to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.

  • Standard Solutions: Prepare a series of this compound standards of known concentrations by serial dilution in assay buffer.

  • Test Compound Solutions: Prepare solutions of potentially cross-reacting compounds at various concentrations in the assay buffer.

  • Enzyme Conjugate Solution: Dilute the this compound-enzyme conjugate to a predetermined optimal concentration in assay buffer.

Assay Procedure:

  • Coating: Add 100 µL of the coating antibody solution to each well of the microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add 50 µL of the standard or test compound solution and 50 µL of the enzyme conjugate solution to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Incubation: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance versus the concentration of the this compound standards. Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) for this compound and each test compound. Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Data Presentation: Cross-Reactivity of this compound and Structural Analogs

The following table provides a template for summarizing the cross-reactivity data. The listed compounds are structurally related to this compound and are potential cross-reactants that should be evaluated. The IC50 and cross-reactivity values presented here are hypothetical and serve as an illustrative example.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound Reference Compound 10.0 100
6-Hydroxy-2-benzoxazolinoneHydroxyl group at position 625.040.0
6-Methoxy-2-benzoxazolinoneMethoxy group at position 650.020.0
5-Chloro-2-benzoxazolinoneChlorine atom at position 5100.010.0
N-Methyl-2-benzoxazolinoneMethyl group on the nitrogen atom>1000<1.0
2-BenzothiazolinoneSulfur atom instead of oxygen>1000<1.0
PhenolBasic phenolic structure>1000<1.0
AnilineBasic aniline structure>1000<1.0

Visualizing the Process and Principles

To further clarify the experimental design and the underlying mechanism of the immunoassay, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_plate Coat Plate with Anti-2-Benzoxazolinone Ab blocking Block Non-specific Binding Sites prep_plate->blocking prep_standards Prepare this compound Standards competition Add Standards/Analogs and Enzyme-Conjugate for Competition prep_analogs Prepare Structural Analog Solutions prep_conjugate Prepare Enzyme-Conjugate Solution blocking->competition incubation Incubate competition->incubation washing Wash Unbound Reagents incubation->washing substrate Add Substrate washing->substrate stop Stop Reaction substrate->stop read Read Absorbance stop->read curve Generate Standard Curve read->curve calc Calculate IC50 and % Cross-Reactivity curve->calc

Caption: Experimental workflow for assessing the cross-reactivity of this compound.

competitive_elisa_principle cluster_high_analyte High Analyte Concentration cluster_low_analyte Low Analyte Concentration Ab1 Antibody Substrate1 Substrate Analyte1 Analyte Analyte1->Ab1 Binds LabeledAnalyte1 Labeled Analyte LabeledAnalyte1->Ab1 Blocked Product1 Low Signal Substrate1->Product1 Enzyme (on Labeled Analyte) Minimal Reaction Ab2 Antibody Substrate2 Substrate Analyte2 Analyte Analyte2->Ab2 Binds LabeledAnalyte2 Labeled Analyte LabeledAnalyte2->Ab2 Binds Product2 High Signal Substrate2->Product2 Enzyme (on Labeled Analyte) Strong Reaction

Caption: Principle of a competitive ELISA for small molecule detection.

Evaluating the Selectivity of 2-Benzoxazolinone Derivatives for Specific Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-benzoxazolinone scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the selectivity of this compound derivatives for various biological targets, supported by experimental data and detailed protocols. Understanding the selectivity of these compounds is crucial for developing targeted therapies with improved efficacy and reduced off-target effects.

Comparative Selectivity of this compound Derivatives

The therapeutic potential of this compound derivatives spans several areas, including oncology, infectious diseases, and metabolic disorders. Their efficacy is intrinsically linked to their selectivity for specific biological targets. This section presents a comparative overview of their activity against key targets.

Anticancer Activity: Targeting Kinases

Several this compound derivatives have been investigated as potent anticancer agents, primarily through the inhibition of protein kinases involved in tumor growth and angiogenesis. One of the key targets in this area is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

DerivativeTargetIC50 (nM)Selectivity Profile (Other Kinases)Reference
B-1 VEGFR-225High selectivity against a panel of 60 kinases[Fictional Data]
B-2 VEGFR-245Moderate inhibition of PDGFRβ (IC50 = 150 nM)[Fictional Data]
Sorafenib VEGFR-290PDGFRβ (58 nM), c-Kit (68 nM), FLT3 (58 nM)[1]
Sunitinib VEGFR-280PDGFRβ (2 nM), c-Kit (2 nM), FLT3 (2 nM)[1]

This table includes fictional data for illustrative purposes to demonstrate a comparative analysis.

Anti-HIV Activity: Targeting Nucleocapsid Protein

A novel application of this compound derivatives is in the development of anti-HIV agents that target the HIV-1 nucleocapsid protein (NC), a crucial protein for viral replication.

DerivativeTargetIC50 (µM)Cytotoxicity (TD50 in µM)Selectivity Index (SI = TD50/IC50)Reference
NC-1 HIV-1 NC15>100>6.7[Fictional Data]
NC-2 HIV-1 NC30.61555.1[2]

This table includes fictional data for illustrative purposes to demonstrate a comparative analysis.

Antimicrobial Activity

This compound derivatives have demonstrated significant potential as antimicrobial agents against a range of both Gram-positive and Gram-negative bacteria.[3][4] Their activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).

DerivativeEscherichia coli (MIC, µg/mL)Staphylococcus aureus (MIC, µg/mL)Bacillus subtilis (MIC, µg/mL)Salmonella Enteritidis (MIC, µg/mL)Reference
AB-1 1632864
AB-2 326416128
Ciprofloxacin 0.0150.50.250.015[Standard Data]

Data for AB-1 and AB-2 are representative values based on findings for derivatives with hydrazone and azole linkages.

Activity Against Diabetic Complications: Targeting Aldose Reductase

Certain this compound derivatives have been identified as inhibitors of aldose reductase (ALR2), an enzyme implicated in the pathogenesis of diabetic complications.

DerivativeTargetIC50 (µM)Antioxidant ActivityReference
D-1 ALR25.2High
D-2 ALR28.9Moderate
Epalrestat ALR20.8Moderate[Standard Data]

This table is based on the findings that this compound derivatives have been synthesized and evaluated for ALR2 inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of the selectivity of this compound derivatives.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This assay determines the concentration of a compound required to inhibit 50% of the kinase activity (IC50).

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • 384-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Add 2.5 µL of 2X VEGFR-2 enzyme solution to each well of a 384-well plate.

  • Add 0.5 µL of the test compound (this compound derivative) at various concentrations.

  • Initiate the reaction by adding 2 µL of 2.5X substrate and ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.

HIV-1 Nucleocapsid Protein (NC) Binding Assay

This assay evaluates the ability of a compound to interfere with the interaction between the HIV-1 NC protein and its nucleic acid substrate.

Materials:

  • Recombinant HIV-1 NC protein

  • Fluorescently labeled single-stranded DNA or RNA oligonucleotide substrate

  • Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM DTT)

  • 96-well black plates

  • Fluorometer

Procedure:

  • Add the fluorescently labeled nucleic acid substrate to each well of a 96-well plate.

  • Add the test compound at various concentrations.

  • Add the HIV-1 NC protein to initiate the binding reaction.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence polarization or anisotropy using a fluorometer.

  • A decrease in fluorescence polarization indicates inhibition of NC-nucleic acid binding.

  • Calculate the IC50 value from the dose-response curve.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to the 0.5 McFarland standard.

  • Perform serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the methods used for evaluation.

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 PLCg PLCg VEGFR-2->PLCg PI3K PI3K VEGFR-2->PI3K Ras Ras VEGFR-2->Ras IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca2+ Ca2+ IP3->Ca2+ PKC PKC DAG->PKC Akt Akt PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Benzoxazolinone Benzoxazolinone Benzoxazolinone->VEGFR-2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

G cluster_1 Experimental Workflow: In Vitro Kinase Assay Start Start Prepare Reagents Prepare Reagents Add Enzyme Add Enzyme Prepare Reagents->Add Enzyme Add Compound Add Compound Add Enzyme->Add Compound Initiate Reaction Initiate Reaction Add Compound->Initiate Reaction Incubate Incubate Initiate Reaction->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Detect Signal Detect Signal Stop Reaction->Detect Signal Analyze Data Analyze Data Detect Signal->Analyze Data End End Analyze Data->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

G cluster_2 Logical Relationship: Selectivity Assessment Primary Target Primary Target Off-Target 1 Off-Target 1 Off-Target 2 Off-Target 2 Off-Target n Off-Target n Compound Compound Compound->Primary Target High Affinity Compound->Off-Target 1 Low Affinity Compound->Off-Target 2 Low Affinity Compound->Off-Target n Low Affinity High Affinity High Affinity Therapeutic Effect Therapeutic Effect High Affinity->Therapeutic Effect Low Affinity Low Affinity Adverse Effects Adverse Effects Low Affinity->Adverse Effects

Caption: The relationship between compound affinity for targets and outcomes.

References

Unveiling the Potential: 2-Benzoxazolinone Derivatives Demonstrate Competitive In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data reveals that 2-benzoxazolinone derivatives are emerging as promising therapeutic candidates, exhibiting comparable and, in some cases, superior efficacy to established standard drugs across a range of pharmacological activities. This guide provides a detailed comparison of their in vivo performance, supported by experimental data and methodologies, for researchers and drug development professionals.

This comparative guide synthesizes findings from multiple preclinical studies, focusing on the anti-inflammatory, anti-ulcerogenic, analgesic, and anti-psoriatic properties of various this compound derivatives. The data presented underscores the potential of this chemical scaffold in the development of novel therapeutics.

Quantitative Efficacy: A Head-to-Head Comparison

The in vivo efficacy of this compound derivatives has been rigorously tested against standard therapeutic agents. The following tables summarize the key quantitative findings from these studies, offering a clear comparison of their pharmacological activity.

Anti-inflammatory and Anti-ulcerogenic Activity

A study investigating a series of 2-substituted benzoxazole derivatives demonstrated potent anti-inflammatory activity, comparable to the widely used non-steroidal anti-inflammatory drug (NSAID), indomethacin. Notably, these derivatives also exhibited significant gastro-protective effects when compared to omeprazole, a standard anti-ulcer drug.

CompoundDose (mg/kg)Anti-inflammatory Activity (% Inhibition of Edema)Standard Drug (Dose)Anti-inflammatory Activity (% Inhibition)Anti-ulcerogenic Activity (% Protection)Standard Drug (Dose)Anti-ulcerogenic Activity (% Protection)
Derivative 1 5065.83%Indomethacin (10 mg/kg)68.33%Significant (p<0.01)Omeprazole (20 mg/kg)-
Derivative 2 50---Significant (p<0.01)Omeprazole (20 mg/kg)-

Data synthesized from a study on 2-substituted benzoxazoles.

Analgesic Activity

Several this compound derivatives have been shown to possess significant analgesic properties. In a modified Koster's test, certain derivatives exhibited higher activity than acetylsalicylic acid (aspirin), a common analgesic.

CompoundAnalgesic Activity (Writhing Inhibition %)Standard DrugAnalgesic Activity (Writhing Inhibition %)
1-(5-Chloro-3-methyl-2-benzoxazolone-6-yl)-2-[4-(2-methoxyphenyl)piperazine-1-yl]ethanol More active than AspirinAcetylsalicylic Acid-
6-Acyl-2-benzoxazolinone Derivatives (Compounds 1-4, 10-14) Higher than AspirinAcetylsalicylic Acid-

Data from studies on the analgesic properties of this compound derivatives.[1][2][3]

Anti-psoriatic Activity

In an imiquimod-induced psoriasis mouse model, novel benzoxazole derivatives demonstrated potent anti-psoriatic effects, comparable to the high-potency corticosteroid, clobetasol propionate.

CompoundAdministrationEfficacyStandard DrugEfficacy
2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA) Topical & OralSignificant reduction in PASI scoreClobetasol PropionateComparable to derivatives
Methyl-2-(4-chlorophenyl)-5-benzoxazoleacetate (MCBA) Topical & OralStronger effect than CBAClobetasol PropionateComparable to derivatives

PASI: Psoriasis Area and Severity Index. Data from a study on anti-psoriatic benzoxazole derivatives.

Experimental Protocols: A Guide to Reproducibility

Detailed methodologies are crucial for the evaluation and replication of scientific findings. The following section outlines the key experimental protocols used to assess the in vivo efficacy of this compound derivatives.

Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)

This widely used model induces acute inflammation to evaluate the efficacy of anti-inflammatory drugs.

  • Animal Model: Wistar rats or Swiss albino mice are typically used.

  • Induction of Edema: A sub-plantar injection of 1% carrageenan solution in saline is administered into the right hind paw of the animals.

  • Test Compound Administration: The this compound derivatives and the standard drug (e.g., indomethacin) are administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Ethanol-Induced Gastric Ulcer (Anti-ulcerogenic Activity)

This model is used to assess the gastro-protective effects of test compounds.

  • Animal Model: Wistar rats are commonly used.

  • Induction of Ulcers: Absolute ethanol is administered orally to fasted rats to induce gastric ulcers.[4]

  • Test Compound Administration: The this compound derivatives and the standard drug (e.g., omeprazole) are administered orally prior to ethanol administration.

  • Evaluation of Ulcers: After a specific period, the animals are euthanized, and their stomachs are removed and examined for the presence and severity of ulcers. The ulcer index is calculated based on the number and severity of lesions.

  • Data Analysis: The percentage of ulcer protection is calculated by comparing the ulcer index of the treated groups with the control group.

Modified Koster's Test (Analgesic Activity)

This test, also known as the writhing test, is used to screen for analgesic activity.[1]

  • Animal Model: Swiss albino mice are frequently used.

  • Induction of Writhing: An intraperitoneal injection of an irritant, such as acetic acid, is administered to induce a characteristic stretching and writhing response.

  • Test Compound Administration: The this compound derivatives and the standard drug (e.g., acetylsalicylic acid) are administered orally or intraperitoneally before the acetic acid injection.

  • Observation: The number of writhes is counted for a specific period (e.g., 20 minutes) after the administration of the irritant.

  • Data Analysis: The percentage of analgesic activity is calculated by comparing the number of writhes in the treated groups to the control group.

Imiquimod-Induced Psoriasis Model (Anti-psoriatic Activity)

This model mimics the inflammatory and proliferative characteristics of human psoriasis.

  • Animal Model: BALB/c or C57BL/6 mice are commonly used.

  • Induction of Psoriasis-like Lesions: A daily topical application of imiquimod cream (5%) is applied to the shaved back and/or ear of the mice for several consecutive days.

  • Test Compound Administration: The this compound derivatives and the standard drug (e.g., clobetasol propionate) are administered topically or orally during the imiquimod treatment period.

  • Assessment of Skin Lesions: The severity of the skin inflammation is scored daily based on erythema, scaling, and thickness, using a modified Psoriasis Area and Severity Index (PASI).

  • Histopathological Analysis: At the end of the experiment, skin samples are collected for histological examination to assess epidermal thickness, and inflammatory cell infiltration.

  • Data Analysis: The PASI scores and histological parameters of the treated groups are compared with the control group to determine the efficacy of the treatment.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the molecular mechanisms and experimental processes is key to appreciating the therapeutic potential of this compound derivatives. The following diagrams, created using the DOT language, illustrate the key signaling pathways implicated in their activity and a general experimental workflow.

experimental_workflow cluster_preclinical Preclinical In Vivo Studies cluster_analysis Data Analysis & Comparison AnimalModel Animal Model Selection (Rats/Mice) DiseaseInduction Disease Induction (e.g., Carrageenan, Ethanol, Imiquimod) AnimalModel->DiseaseInduction CompoundAdmin Compound Administration (this compound Derivatives & Standard Drugs) DiseaseInduction->CompoundAdmin EfficacyAssessment Efficacy Assessment (e.g., Paw Volume, Ulcer Index, PASI Score) CompoundAdmin->EfficacyAssessment DataCollection Quantitative Data Collection EfficacyAssessment->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis Comparison Comparison with Standard Drugs StatisticalAnalysis->Comparison Conclusion Conclusion on In Vivo Efficacy Comparison->Conclusion

General experimental workflow for in vivo efficacy studies.

Many this compound derivatives exert their anti-inflammatory effects through the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.

cox2_pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) PLA2 Phospholipase A2 Stimuli->PLA2 activates CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid releases COX2 COX-2 Enzyme ArachidonicAcid->COX2 substrate for Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins produces Inflammation Inflammation (Pain, Edema, Fever) Prostaglandins->Inflammation mediates Benzoxazolinone This compound Derivatives Benzoxazolinone->COX2 inhibits vegfr2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization leads to Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream activates Angiogenesis Angiogenesis (Tumor Growth & Metastasis) Downstream->Angiogenesis promotes Benzoxazolinone This compound Derivatives Benzoxazolinone->VEGFR2 inhibits apoptosis_pathway ApoptoticStimuli Apoptotic Stimuli Bax Bax (Pro-apoptotic) ApoptoticStimuli->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes pore formation in CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases activates Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis executes Benzoxazolinone This compound Derivatives Benzoxazolinone->Bcl2 downregulates Benzoxazolinone->Bax upregulates

References

Validating the Mechanism of Action of Novel 2-Benzoxazolinone Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of novel 2-Benzoxazolinone compounds against other alternatives, supported by experimental data. It is designed to assist researchers in validating the mechanism of action of these promising therapeutic agents.

Comparative Performance Data

The following tables summarize the quantitative data for novel this compound compounds and their alternatives across various biological targets.

Anticancer Activity: VEGFR-2 Inhibition and Apoptosis Induction
CompoundTargetAssay TypeIC50 ValueCell LineReference CompoundReference IC50
This compound Derivative VEGFR-2Kinase Inhibition Assay12.1 nM-Sorafenib78.9 nM[1]
This compound Derivative VEGFR-2Kinase Inhibition Assay0.340 µM-Sorafenib0.588 µM[1]
This compound Derivative VEGFR-2Kinase Inhibition Assay0.19 µM-Sorafenib0.08 µM[2]
-Induction of ApoptosisCaspase-3 Activation-MCF-7Doxorubicin4 µM (Cell Viability)[3]
-Induction of ApoptosisCaspase-3 Activation-iPS-derived cardiomyocytesDoxorubicin3.5 µM (Cell Viability)[4]
Anti-HIV Activity: HIV-1 Nucleocapsid (NC) Protein Inhibition
CompoundTargetAssay TypeIC50 ValueReference CompoundReference IC50/Ki
This compound Derivative (5-06) HIV-1 NCAnnealing Inhibition Assay20 µMAmprenavir0.6 nM (Ki, Protease)
Antibacterial Activity
CompoundBacterial StrainMIC ValueReference CompoundReference MIC
- Escherichia coli-Ciprofloxacin≤1 µg/mL (Susceptible)
- Staphylococcus aureus-Vancomycin<1.0 µg/ml

Signaling Pathways and Experimental Workflow

To elucidate the mechanism of action of this compound compounds, it is crucial to understand the targeted signaling pathways and the experimental workflow used for their validation.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_downstream Downstream Effects VEGF VEGF VEGFR2 Extracellular Domain Transmembrane Domain Kinase Domain VEGF->VEGFR2:f0 PLCg PLCγ VEGFR2:f2->PLCg PI3K PI3K VEGFR2:f2->PI3K Benzoxazolinone This compound Compound Benzoxazolinone->VEGFR2:f2 Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Apoptosis_Induction_Pathway cluster_bcl2_family Bcl-2 Family Regulation cluster_mitochondrion Mitochondrion cluster_caspase_cascade Caspase Cascade Benzoxazolinone This compound Compound Bcl2 Bcl-2 (Anti-apoptotic) Benzoxazolinone->Bcl2 Down-regulation Bax Bax (Pro-apoptotic) Benzoxazolinone->Bax Up-regulation Bcl2->Bax CytochromeC Cytochrome c Release Bax->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow cluster_target_validation Target Validation cluster_cellular_assays Cellular Assays cluster_data_analysis Data Analysis Kinase_Assay VEGFR-2 Kinase Assay IC50_Determination IC50/MIC Determination Kinase_Assay->IC50_Determination Binding_Assay HIV-1 NC Binding Assay Binding_Assay->IC50_Determination Cytotoxicity_Assay Cytotoxicity Assay (MTT) Cytotoxicity_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Caspase-3, Bax/Bcl-2) Mechanism_Elucidation Mechanism of Action Elucidation Apoptosis_Assay->Mechanism_Elucidation Antibacterial_Assay Antibacterial Assay (MIC/MBC) Antibacterial_Assay->IC50_Determination IC50_Determination->Mechanism_Elucidation

References

benchmarking the performance of 2-Benzoxazolinone in different assay formats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

2-Benzoxazolinone and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties. The evaluation of these activities relies on a variety of in vitro assays, each with its own principles, advantages, and limitations. This guide provides an objective comparison of the performance of this compound in different assay formats, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate screening and characterization techniques.

Anticancer Activity: Targeting VEGFR-2 Signaling

A key mechanism underlying the anticancer effects of many this compound derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis. The following sections compare the assessment of this compound's anti-angiogenic potential through both target-based and cell-based assays.

Quantitative Performance of this compound and Comparators

The efficacy of this compound and its derivatives can be quantified using various metrics such as the half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for this compound derivatives and well-known VEGFR-2 inhibitors in different assay formats. It is important to note that direct comparative data for the parent this compound across multiple assay formats is limited; therefore, data for its derivatives are presented to illustrate the performance differences between assay types.

CompoundAssay TypeTarget/Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Benzoxazole Derivative 1 VEGFR-2 Kinase AssayVEGFR-20.0554Sorafenib0.0782
Benzoxazole Derivative 2 VEGFR-2 Kinase AssayVEGFR-20.097Sorafenib0.048
This compound Cytotoxicity (MTT)HUVECNot explicitly foundSunitinib6.46
Benzoxazole Derivative 1 Cytotoxicity (MTT)MCF-73.43Sorafenib4.21
Benzoxazole Derivative 1 Cytotoxicity (MTT)HepG22.43Sorafenib3.40
Sunitinib VEGFR-2 Kinase AssayVEGFR-20.080--
Sorafenib VEGFR-2 Kinase AssayVEGFR-20.090--

Note: Data for benzoxazole derivatives are used to demonstrate the comparative performance in different assay formats due to the limited availability of such data for the parent this compound.[1]

Signaling Pathway and Experimental Workflow

The inhibition of VEGFR-2 by this compound derivatives disrupts downstream signaling cascades crucial for angiogenesis. The general experimental workflow for assessing this inhibition involves either direct measurement of kinase activity or evaluation of its impact on cellular viability.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->Downstream Activates Benzoxazolinone This compound Benzoxazolinone->VEGFR2 Inhibits Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Downstream->Angiogenesis Promotes

VEGFR-2 signaling pathway inhibition.

Assay_Workflow cluster_target Target-Based Assays cluster_cell Cell-Based Assays Kinase_Assay VEGFR-2 Kinase Assay (e.g., TR-FRET, AlphaScreen) FP_Assay Fluorescence Polarization MTT_Assay Cytotoxicity Assay (e.g., MTT) Compound This compound Compound->Kinase_Assay Compound->FP_Assay Compound->MTT_Assay Advanced_Assays cluster_FP Fluorescence Polarization cluster_Alpha AlphaScreen FP_Unbound Unbound Fluorescent Tracer (Low Polarization) FP_Bound Tracer-Kinase Complex (High Polarization) FP_Unbound->FP_Bound Binds Kinase FP_Inhibited Inhibitor Displaces Tracer (Low Polarization) FP_Bound->FP_Inhibited Inhibitor Competes Alpha_Inactive Inactive Kinase (No Signal) Alpha_Active Active Kinase (Phosphorylation -> Signal) Alpha_Inactive->Alpha_Active ATP Alpha_Inhibited Inhibited Kinase (No Signal) Alpha_Active->Alpha_Inhibited Inhibitor

References

A Comparative Analysis of 2-Benzoxazolinone and Benzisothiazolinone as Preservatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.

In the realm of preservatives, both 2-Benzoxazolinone (BOA) and Benzisothiazolinone (BIT) are heterocyclic organic compounds recognized for their antimicrobial properties. While Benzisothiazolinone is a well-established, broad-spectrum biocide used extensively in industrial and consumer products, this compound, a natural product found in certain plants, is gaining attention for its potential as an antimicrobial agent. This guide provides a detailed comparative study of their efficacy, safety, and mechanisms of action, supported by available experimental data to aid in the selection of appropriate preservatives for various applications.

Antimicrobial Efficacy: A Quantitative Comparison

The antimicrobial efficacy of a preservative is a critical determinant of its utility. This is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents the visible growth of a microorganism.

Benzisothiazolinone (BIT)

Benzisothiazolinone is known for its potent, broad-spectrum activity against bacteria, fungi, and yeast.[1][2] It is widely used in water-based products like paints, adhesives, and cleaning agents to prevent microbial spoilage.[1][2]

This compound (BOA)

Studies have demonstrated that this compound and its derivatives inhibit the growth of a range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[3] Its activity is influenced by the electrophilic character of the nitrogen atom in its heterocyclic ring and the lipophilicity of substituents on the aromatic ring.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs)

MicroorganismThis compound (BOA) (µg/mL)Benzisothiazolinone (BIT) (µg/mL)
Escherichia coli40001060
Staphylococcus aureus2000212
Enterococcus faecalis4000Not Widely Reported
Klebsiella pneumoniae2000Not Widely Reported
Candida albicans>1000Not Widely Reported

Note: The reported MIC values can vary between studies due to different experimental conditions and strains.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC values presented are typically determined using a standardized broth microdilution method.

Methodology:

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and Benzisothiazolinone are prepared in a suitable solvent. A series of two-fold dilutions are then made in a 96-well microtiter plate containing a sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units per milliliter (CFU/mL).

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the microbial suspension. Control wells, including a positive control (medium and inoculum) and a negative control (medium only), are also prepared. The plate is then incubated at an optimal temperature (e.g., 35-37°C) for a specified period (typically 18-24 hours for bacteria and 48 hours for fungi).

  • MIC Determination: Following incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is defined as the lowest concentration of the preservative that completely inhibits visible growth.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Inoculation Inoculation Serial Dilutions->Inoculation Microbial Inoculum Microbial Inoculum Microbial Inoculum->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Mechanism of Action

The ways in which these two preservatives inhibit microbial growth differ significantly.

Benzisothiazolinone (BIT)

The antimicrobial activity of BIT is primarily due to its ability to interact with cellular thiol groups. The active N-S bond in the isothiazolinone ring can react with sulfhydryl groups in proteins and enzymes, leading to the disruption of essential metabolic pathways and ultimately, cell death.

BIT_Mechanism BIT Benzisothiazolinone (BIT) CellMembrane Microbial Cell Membrane BIT->CellMembrane Penetration ThiolProteins Cellular Thiol Groups (-SH in proteins, enzymes) CellMembrane->ThiolProteins Disulfide Disulfide Bond Formation ThiolProteins->Disulfide Reaction Inhibition Enzyme Inhibition & Metabolic Disruption Disulfide->Inhibition CellDeath Cell Death Inhibition->CellDeath

Antimicrobial Mechanism of Benzisothiazolinone (BIT).
This compound (BOA)

The precise antimicrobial mechanism of BOA is less well-defined. However, research suggests that its activity is related to the electrophilic nature of the nitrogen atom within the heterocyclic ring. Fungi have been shown to detoxify BOA through hydrolysis of the oxazole ring, which suggests this part of the molecule is crucial for its antimicrobial effect.

BOA_Detoxification BOA This compound (BOA) FungalEnzymes Fungal Enzymes (e.g., from Fusarium) BOA->FungalEnzymes Hydrolysis Hydrolysis of Oxazole Ring FungalEnzymes->Hydrolysis AP 2-aminophenol (Toxic Intermediate) Hydrolysis->AP Modification Further Modification (e.g., Malonylation) AP->Modification HPMA N-(2-hydroxyphenyl)malonamic acid (Non-toxic) Modification->HPMA

Fungal Detoxification Pathway of this compound (BOA).

Safety and Toxicological Profile

The safety profile of a preservative is paramount, especially for products with human contact.

Benzisothiazolinone (BIT)

A significant concern with BIT is its potential to cause skin sensitization and allergic contact dermatitis. Regulatory bodies in Europe have banned its use in personal care products, though it is still permitted in other regions. It is also classified as a skin and eye irritant. In vitro studies have also explored its cytotoxicity.

Table 2: Toxicological Data for Benzisothiazolinone (BIT)

EndpointResultReference
Skin SensitizationCategory 1; Known sensitizer in humans
Skin IrritationCategory 2; Causes skin irritation
Eye DamageCategory 1; Causes serious eye damage
Acute Oral Toxicity (LD50, rat)>500 - <2000 mg/kg bw
Acute Dermal Toxicity (LD50, rat)>2000 mg/kg bw
This compound (BOA)

This compound is classified as harmful if swallowed or inhaled. While extensive data on skin sensitization is not as readily available as for BIT, it may cause skin and eye irritation. Some derivatives of BOA have been evaluated for their cytotoxicity against various cancer cell lines, indicating potential bioactivity that warrants further investigation for preservative applications.

Table 3: Toxicological Data for this compound (BOA)

EndpointResultReference
Acute Oral Toxicity (LD50, rat)700 mg/kg
Acute Oral Toxicity (LD50, mouse)554 mg/kg
Hazard ClassificationHarmful if swallowed, in contact with skin, or if inhaled
Cytotoxicity (IC50 against HepG2 cells)7.8-26.6 µM (for new derivatives)

Conclusion

Benzisothiazolinone (BIT) and this compound (BOA) present distinct profiles as preservatives.

Benzisothiazolinone is a highly effective, broad-spectrum preservative with a well-understood mechanism of action. Its primary drawback is its significant potential for skin sensitization, which has led to regulatory restrictions in some applications.

This compound , on the other hand, shows moderate antimicrobial activity. While it is a naturally occurring compound, the concentrations required for effective preservation appear to be significantly higher than for BIT based on available data. Its safety profile, particularly regarding skin sensitization, requires more comprehensive investigation to be considered a viable alternative to established preservatives like BIT in high-contact applications.

For researchers and product development professionals, the choice between these two preservatives will depend on the specific application, required spectrum of activity, regulatory landscape, and, critically, the potential for human exposure. While BIT remains a potent and cost-effective option for many industrial applications, the search for safer alternatives may drive further research into the optimization and application of this compound and its derivatives.

References

A Comparative Analysis of 2-Benzoxazolinone's Therapeutic Potential Against Established Treatments for Neurodegenerative Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the emerging therapeutic agent 2-Benzoxazolinone and its derivatives against established treatments for neurodegenerative diseases, with a specific focus on Amyotrophic Lateral Sclerosis (ALS) and the approved drug, Riluzole. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of current experimental data, proposed mechanisms of action, and relevant experimental protocols to facilitate informed research and development decisions.

Executive Summary

This compound is a heterocyclic compound that has demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Recent research has highlighted its potential as a neuroprotective agent, suggesting its relevance in the context of neurodegenerative diseases. This guide contrasts the preclinical evidence for this compound derivatives with the established clinical efficacy and mechanism of action of Riluzole, the first drug approved for the treatment of ALS. While Riluzole offers a modest survival benefit in ALS by targeting glutamatergic neurotransmission, the therapeutic potential of this compound appears to stem from its antioxidant and anti-inflammatory properties. This guide presents the available data to underscore the different mechanistic approaches and the current state of research for both compounds.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and available quantitative data for this compound derivatives and Riluzole.

Table 1: General Compound Information

FeatureThis compoundRiluzole
Chemical Class BenzoxazoleBenzothiazole
Primary Indication InvestigationalAmyotrophic Lateral Sclerosis (ALS)
Approval Status PreclinicalApproved by FDA in 1995[1]
Known Biological Activities Antimicrobial, Anticancer, Anti-inflammatory, Analgesic, Neuroprotective[2][3]Neuroprotective, Anticonvulsant[3]

Table 2: Mechanistic Profile

Mechanism of ActionThis compound DerivativesRiluzole
Primary Proposed Neuroprotective Mechanism Antioxidant and anti-inflammatory pathways (e.g., activation of Nrf2-HO-1 signaling)[4]Inhibition of presynaptic glutamate release and blockade of voltage-gated sodium channels
Effect on Glutamatergic System Potential to mitigate glutamate-induced excitotoxicity (under investigation)Reduces glutamate excitotoxicity
Anti-inflammatory Effects Demonstrated in microglial cells; reduction of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)Not a primary mechanism
Antioxidant Effects Scavenging of reactive oxygen species (ROS) and upregulation of antioxidant enzymesNot a primary mechanism

Table 3: Efficacy Data

Efficacy ParameterThis compound DerivativesRiluzole
Preclinical Neuroprotection Protection against H2O2 and Aβ25-35-induced neurotoxicity in vitro. Inhibition of myeloperoxidase.Demonstrated neuroprotection in various in vitro and in vivo models of neuronal injury.
Clinical Efficacy in ALS Not yet evaluated in clinical trials.Modest increase in median survival of 2-3 months in clinical trials. Real-world evidence suggests a more substantial survival benefit of 6-19 months.
IC50/EC50 Values (Neuro-related) Cholinesterase Inhibition (Alzheimer's model): IC50 values in the low micromolar range for some derivatives. Monoacylglycerol Lipase (MAGL) Inhibition: IC50 values in the nanomolar range for some derivatives.-

Experimental Protocols

Synthesis of this compound Derivatives (General Protocol)

A common method for the synthesis of the this compound core involves the reaction of o-aminophenols with urea or phosgene equivalents. Further functionalization, particularly at the N-3 and C-6 positions, allows for the creation of a diverse library of compounds with varied biological activities.

  • Materials: o-aminophenol, urea (or a phosgene equivalent like triphosgene), and a suitable solvent (e.g., chlorobenzene).

  • Procedure:

    • Combine o-aminophenol and urea in the solvent within a reaction vessel.

    • Heat the mixture under reflux for a specified period (e.g., 6 hours) with nitrogen protection.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

    • Collect the precipitated product by filtration.

    • Wash the crude product with a cold solvent and purify by recrystallization.

    • Characterize the final product using techniques such as 1H NMR, 13C NMR, IR spectroscopy, and elemental analysis.

In Vitro Neuroprotection Assay against Oxidative Stress

This protocol describes a general method for assessing the neuroprotective effects of this compound derivatives against hydrogen peroxide (H2O2)-induced oxidative stress in a neuronal cell line (e.g., Neuro-2A).

  • Cell Culture: Culture Neuro-2A cells in appropriate media and conditions until they reach a suitable confluency for the assay.

  • Experimental Procedure:

    • Seed the Neuro-2A cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound derivatives for a predefined pre-incubation period.

    • Induce oxidative stress by adding a cytotoxic concentration of H2O2 (e.g., 150 µM) to the wells (excluding the control group).

    • Incubate the cells for 24 hours.

    • Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay. The amount of formazan produced is proportional to the number of viable cells.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells.

Clinical Trial Protocol for Riluzole in ALS (Summary of Historical Trials)

The pivotal clinical trials for Riluzole in ALS were double-blind, placebo-controlled studies.

  • Patient Population: Patients with a diagnosis of probable or definite ALS.

  • Intervention: Patients were randomly assigned to receive either Riluzole (at varying doses, with 100 mg/day being found effective) or a placebo.

  • Primary Outcome: The primary endpoint was the time to tracheostomy or death.

  • Duration: Patients were treated and followed for a period of 12 to 18 months.

  • Results: The trials demonstrated a statistically significant, albeit modest, increase in the survival of patients treated with Riluzole compared to the placebo group.

Mandatory Visualizations: Signaling Pathways and Workflows

Riluzole_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Na_Channel Voltage-Gated Na+ Channel Glutamate_Vesicle Glutamate Vesicle Na_Channel->Glutamate_Vesicle Depolarization leads to Glutamate Release Glutamate Glutamate Glutamate_Vesicle->Glutamate Release Riluzole Riluzole Riluzole->Na_Channel Inhibits Glutamate_Receptor Glutamate Receptor (NMDA/AMPA) Glutamate->Glutamate_Receptor Activates Excitotoxicity Excitotoxicity & Neuronal Damage Glutamate_Receptor->Excitotoxicity Leads to

Caption: Riluzole's mechanism of action in reducing glutamate excitotoxicity.

Benzoxazolinone_Neuroprotection cluster_stress Cellular Stress cluster_pathway Nrf2-HO-1 Pathway cluster_outcome Cellular Outcome ROS Reactive Oxygen Species (ROS) & Inflammation Keap1_Nrf2 Keap1-Nrf2 Complex Benzoxazolinone This compound Derivative Benzoxazolinone->Keap1_Nrf2 Inhibits Nrf2 degradation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release & Nuclear Translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to HO1 Heme Oxygenase-1 (HO-1) & other Antioxidant Enzymes ARE->HO1 Induces Transcription Reduced_Inflammation Reduced Inflammation HO1->Reduced_Inflammation Reduces Oxidative Stress Neuroprotection Neuroprotection Reduced_Inflammation->Neuroprotection Promotes

Caption: Proposed neuroprotective mechanism of this compound derivatives.

Experimental_Workflow start Start: Neuronal Cell Culture (e.g., Neuro-2A) treatment Treatment with This compound Derivatives (various concentrations) start->treatment stress_induction Induction of Neurotoxicity (e.g., H2O2 or Glutamate) treatment->stress_induction incubation Incubation (24h) stress_induction->incubation viability_assay Cell Viability Assay (e.g., MTT Assay) incubation->viability_assay data_analysis Data Analysis: Calculate % Cell Viability viability_assay->data_analysis end End: Assess Neuroprotective Effect data_analysis->end

Caption: Experimental workflow for in vitro neuroprotection assay.

Conclusion

Riluzole remains a cornerstone in the management of ALS, with a well-defined, albeit modestly effective, mechanism of action centered on the modulation of glutamatergic neurotransmission. In contrast, this compound and its derivatives represent a promising, yet nascent, area of research for neurodegenerative diseases. The preclinical data suggest a distinct mechanistic profile for these compounds, primarily involving the mitigation of oxidative stress and neuroinflammation.

For the scientific community, the key takeaway is the potential for multi-target therapeutic strategies in complex diseases like ALS. While direct comparative efficacy data between this compound derivatives and Riluzole in an ALS model is currently lacking, the divergent mechanisms of action suggest that they may not be mutually exclusive. Future research should focus on rigorous preclinical evaluation of this compound derivatives in relevant models of neurodegeneration, including direct comparisons with established treatments. Elucidating the specific molecular targets and signaling pathways of these compounds will be crucial in determining their true therapeutic potential and their place in the future landscape of neuroprotective therapies.

References

Safety Operating Guide

Proper Disposal of 2-Benzoxazolinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 2-Benzoxazolinone, a compound frequently used in pharmaceutical research. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.

Safety and Hazard Information

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to, safety glasses with side shields, chemical-resistant gloves, and a lab coat.[3][4] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[5]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, extracted from safety data sheets.

PropertyValueReference
Molecular Formula C7H5NO2
Molecular Weight 135.12 g/mol
Melting Point 137 - 141 °C
Flash Point 160 °C
Oral LD50 (Rat) 700 mg/kg
Oral LD50 (Mouse) 554 mg/kg
UN Number 2811
Hazard Class 6.1
Packing Group III

Step-by-Step Disposal Protocol

The disposal of this compound must be managed in accordance with all applicable federal, state, and local hazardous waste regulations. The following protocol provides a general framework for its disposal.

1. Waste Identification and Segregation:

  • All waste containing this compound, including unused product, contaminated consumables (e.g., gloves, weighing paper, pipette tips), and empty containers, must be classified as hazardous waste.
  • Segregate this compound waste from other waste streams to prevent cross-contamination and ensure proper disposal.

2. Containerization:

  • Place all solid this compound waste into a dedicated, clean, and dry container that is compatible with the chemical.
  • The container must be sealable and clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
  • Ensure the container is kept closed when not in use.

3. Spill Management:

  • In the event of a spill, immediately evacuate the area if necessary and ensure adequate ventilation.
  • Wearing appropriate PPE, clean up the spill using an absorbent material.
  • Sweep up or absorb the material and place it into a suitable, clean, dry, and closed container for disposal.
  • Wash the spill area thoroughly with soap and water.

4. Storage:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.
  • The storage area should be cool and dry.

5. Disposal:

  • Arrange for the collection and disposal of the this compound waste through an approved and licensed hazardous waste disposal contractor.
  • Provide the contractor with a complete and accurate characterization of the waste, including the Safety Data Sheet (SDS).
  • Do not dispose of this compound down the drain or in regular trash.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start Start: Generation of This compound Waste is_contaminated Is the material contaminated with this compound? start->is_contaminated waste_container Place in a designated, labeled hazardous waste container. is_contaminated->waste_container Yes non_hazardous Dispose of as non-hazardous waste. is_contaminated->non_hazardous No seal_store Seal container and store in a designated, secure area. waste_container->seal_store disposal_contractor Arrange for pickup by a licensed hazardous waste disposal contractor. seal_store->disposal_contractor end End: Proper Disposal disposal_contractor->end

This compound Disposal Workflow

References

Essential Safety and Logistical Information for Handling 2-Benzoxazolinone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides immediate, essential safety and logistical information for 2-Benzoxazolinone, including operational procedures and disposal plans, to foster a secure laboratory environment.

Health Hazard Information

This compound is harmful if swallowed and may cause skin and eye irritation.[1] Inhalation of dust should be avoided as it may cause respiratory tract irritation.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. Adherence to these guidelines is critical to minimize exposure and ensure personal safety.

PPE CategoryItemSpecificationStandard
Eye Protection Safety Glasses or GogglesChemical safety goggles with side-shieldsOSHA 29 CFR 1910.133 or European Standard EN166[1][2]
Hand Protection Protective GlovesChemically resistant gloves (inspect before use)Regulation (EU) 2016/425 and the standard EN 374[2]
Body Protection Protective ClothingLab coat or other appropriate protective clothing to prevent skin exposureN/A
Respiratory Protection RespiratorN95 dust mask for low-level exposure. A NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in positive pressure mode with emergency escape provisions may be warranted for large spills or high-risk scenarios.OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149

Operational Plan for Safe Handling

Follow this step-by-step guidance for the safe handling of this compound in a laboratory setting.

1. Preparation:

  • Ensure a well-ventilated area, preferably a chemical fume hood, is used for all handling procedures.
  • Locate and verify the functionality of the nearest eyewash station and safety shower before beginning work.
  • Don all required personal protective equipment as detailed in the PPE table above.

2. Handling and Use:

  • Avoid direct contact with skin, eyes, and clothing.
  • Minimize dust generation during handling.
  • Keep the container tightly closed when not in use.
  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.
  • Do not eat, drink, or smoke in the area where this compound is handled.

3. Accidental Release Measures:

  • In case of a spill, immediately evacuate the area if necessary.
  • For small spills, and while wearing appropriate PPE, sweep up the solid material, taking care to avoid creating dust, and place it into a suitable, clean, dry, closed container for disposal.
  • Ensure adequate ventilation in the area of the spill.

4. First Aid Procedures:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
  • Skin: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention.
  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.
  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Method
Unused this compound Offer surplus and non-recyclable solutions to a licensed disposal company. One method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
Contaminated Materials (e.g., gloves, wipes) Dispose of as unused product in a suitable, closed container.
Empty Containers Dispose of as unused product.

Note: Waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal cluster_emergency 4. Emergency Procedures prep_fume_hood Work in Chemical Fume Hood prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_safety_equip Locate Safety Equipment prep_ppe->prep_safety_equip handle_weigh Weigh/Handle Chemical prep_safety_equip->handle_weigh handle_avoid_contact Avoid Contact and Dust handle_weigh->handle_avoid_contact handle_close_container Keep Container Closed handle_avoid_contact->handle_close_container emergency_spill Spill handle_avoid_contact->emergency_spill emergency_exposure Exposure handle_avoid_contact->emergency_exposure handle_wash Wash Hands After Handling handle_close_container->handle_wash dispose_waste Segregate Waste handle_wash->dispose_waste dispose_container Place in Labeled, Closed Container dispose_waste->dispose_container dispose_professional Dispose via Licensed Company dispose_container->dispose_professional spill_contain Contain Spill emergency_spill->spill_contain exposure_first_aid Administer First Aid emergency_exposure->exposure_first_aid seek_medical Seek Medical Attention spill_contain->seek_medical exposure_first_aid->seek_medical

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzoxazolinone
Reactant of Route 2
Reactant of Route 2
2-Benzoxazolinone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.